molecular formula C11H13FN2O2 B566904 N-Cyclopentyl-5-fluoro-2-nitroaniline CAS No. 1250834-99-1

N-Cyclopentyl-5-fluoro-2-nitroaniline

Cat. No.: B566904
CAS No.: 1250834-99-1
M. Wt: 224.235
InChI Key: UIVSDNDIJOYWAU-UHFFFAOYSA-N
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Description

N-Cyclopentyl-5-fluoro-2-nitroaniline, also known as this compound, is a useful research compound. Its molecular formula is C11H13FN2O2 and its molecular weight is 224.235. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-5-fluoro-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O2/c12-8-5-6-11(14(15)16)10(7-8)13-9-3-1-2-4-9/h5-7,9,13H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIVSDNDIJOYWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C(C=CC(=C2)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10734384
Record name N-Cyclopentyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250834-99-1
Record name N-Cyclopentyl-5-fluoro-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10734384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to N-Cyclopentyl-5-fluoro-2-nitroaniline (CAS No. 1250834-99-1)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentyl-5-fluoro-2-nitroaniline is a substituted aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its unique structural features, including a fluorine atom and a nitro group on the aniline ring, coupled with an N-cyclopentyl substituent, make it a molecule of significant interest for the development of novel compounds in the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution, while the fluorine atom can enhance the metabolic stability and binding affinity of derivative compounds. This guide provides a comprehensive overview of the synthesis, properties, potential applications, and safety considerations for this compound, with a focus on its utility in medicinal chemistry.

Physicochemical Properties

This compound is characterized by the following molecular and physical properties, which are crucial for its handling, reactivity, and application in further synthetic endeavors.

PropertyValueSource
CAS Number 1250834-99-1ChemScene
Molecular Formula C₁₁H₁₃FN₂O₂ChemScene
Molecular Weight 224.23 g/mol ChemScene
Topological Polar Surface Area (TPSA) 55.17 ŲChemScene
Predicted logP 3.0884ChemScene
Hydrogen Bond Donors 1ChemScene
Hydrogen Bond Acceptors 3ChemScene
Rotatable Bonds 3ChemScene

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This well-established reaction class is particularly suitable for aromatic rings activated by strong electron-withdrawing groups, such as the nitro group present in the precursor.[1][2]

Recommended Synthetic Protocol

The proposed synthesis involves the reaction of 2,4-difluoronitrobenzene with cyclopentylamine. The nitro group in the ortho position to one of the fluorine atoms strongly activates it towards nucleophilic attack. The para-fluorine is also activated, but the ortho-fluorine is generally more susceptible to substitution in this context.

Reaction:

Experimental Protocol:

  • Reaction Setup: To a solution of 2,4-difluoronitrobenzene (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add cyclopentylamine (1.1 equivalents).

  • Base: Include a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2 equivalents), to scavenge the hydrofluoric acid (HF) byproduct.

  • Temperature: Heat the reaction mixture to a temperature between 80-100 °C. The optimal temperature should be determined by monitoring the reaction progress.

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Purification: Collect the solid by filtration and wash with water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Mechanistic Rationale

The SNAr mechanism proceeds via a two-step addition-elimination pathway.[3]

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of cyclopentylamine attacks the electron-deficient carbon atom bearing the fluorine atom ortho to the nitro group. This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the oxygen atoms of the nitro group, which stabilizes the intermediate.[2]

  • Elimination of Leaving Group: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system. The liberated fluoride is then neutralized by the base present in the reaction mixture.

Diagram of the Synthetic Workflow:

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2,4-Difluoronitrobenzene 2,4-Difluoronitrobenzene Reaction_Mixture Reaction Mixture 2,4-Difluoronitrobenzene->Reaction_Mixture Cyclopentylamine Cyclopentylamine Cyclopentylamine->Reaction_Mixture Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction_Mixture Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction_Mixture Heating (80-100 °C) Heating (80-100 °C) Inert Atmosphere (Optional) Inert Atmosphere (Optional) Workup Aqueous Work-up Reaction_Mixture->Workup Reaction Completion Purification Purification (Recrystallization/Chromatography) Workup->Purification Crude Product Final_Product This compound Purification->Final_Product Pure Product

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • Aromatic Protons: Three signals in the aromatic region (approx. δ 6.5-8.5 ppm), exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group would be the most downfield.

    • N-H Proton: A broad singlet or doublet (depending on coupling to the adjacent CH) in the region of δ 8.0-9.0 ppm, characteristic of an amine proton adjacent to a nitro-aromatic ring.

    • Cyclopentyl Protons: A multiplet for the CH group attached to the nitrogen (approx. δ 4.0-4.5 ppm) and a series of multiplets for the remaining methylene protons of the cyclopentyl ring (approx. δ 1.5-2.2 ppm).

  • ¹³C NMR:

    • Aromatic Carbons: Six distinct signals in the aromatic region (approx. δ 110-150 ppm). The carbon bearing the fluorine atom will show a large C-F coupling constant. The carbons attached to the nitro and amino groups will also be readily identifiable.

    • Cyclopentyl Carbons: Signals corresponding to the five carbons of the cyclopentyl ring in the aliphatic region (approx. δ 20-60 ppm).

  • IR Spectroscopy:

    • N-H Stretch: A sharp absorption band around 3300-3400 cm⁻¹.

    • C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • NO₂ Stretches: Two strong absorption bands characteristic of the nitro group, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

    • C-F Stretch: An absorption in the fingerprint region, typically around 1100-1300 cm⁻¹.

Applications in Drug Discovery and Development

The fluoro-nitroaniline scaffold is a "privileged" structure in medicinal chemistry, frequently appearing in molecules with diverse biological activities.[7][8][9]

Building Block for Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[10] The this compound structure contains several features that make it an attractive starting point for the synthesis of kinase inhibitors:

  • The aniline core can serve as a scaffold to which other pharmacophoric groups can be attached.

  • The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, such as the construction of heterocyclic ring systems commonly found in kinase inhibitors (e.g., quinazolines, pyrimidines).

  • The fluorine atom can enhance binding affinity to the target protein through favorable electrostatic interactions and can improve metabolic stability by blocking sites of oxidative metabolism.[11]

Logical Flow from Building Block to Potential Kinase Inhibitor:

G Start This compound Reduction Reduction of Nitro Group (e.g., with Fe/HCl or H2/Pd-C) Start->Reduction Intermediate N1-Cyclopentyl-5-fluorobenzene-1,2-diamine Reduction->Intermediate Cyclization Cyclization with a suitable electrophile (e.g., a carboxylic acid derivative) Intermediate->Cyclization Core_Scaffold Heterocyclic Core Scaffold (e.g., Benzimidazole) Cyclization->Core_Scaffold Functionalization Further Functionalization (e.g., cross-coupling reactions) Core_Scaffold->Functionalization Final_Compound Potential Kinase Inhibitor Functionalization->Final_Compound

Caption: Potential synthetic route to kinase inhibitors.

Intermediate in Agrochemical Synthesis

Fluorinated aromatic compounds are prevalent in modern agrochemicals due to their enhanced efficacy and stability.[12] Similar to its role in pharmaceuticals, this compound can serve as a key intermediate in the synthesis of novel herbicides, fungicides, and insecticides. The lipophilic cyclopentyl group can also contribute to the molecule's ability to penetrate biological membranes.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.[13][14]

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Toxicity: Nitroaromatic compounds as a class are known to have potential toxicity.[16] While specific toxicological data for this compound is not available, it should be treated as a potentially hazardous substance.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile synthetic intermediate with significant potential in the fields of drug discovery and agrochemical development. Its synthesis via nucleophilic aromatic substitution is straightforward and scalable. The presence of multiple functional groups allows for diverse chemical transformations, making it a valuable building block for the creation of complex and biologically active molecules. Researchers and scientists are encouraged to explore the utility of this compound in their respective synthetic programs.

References

  • Google Patents. (n.d.). Kinase inhibitors. WO2004041164A2.
  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Plater, M. J., & Harrison, T. (2014). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. Journal of Chemical Research, 38(4), 230-234.
  • Plater, M. J., & Dea, D. (2021).
  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. [Link]

  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). Aurora A kinase inhibitor. US9637474B2.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Abraham, R. J., E., G., & S., P. (2002). Basic 1H- and 13C-NMR Spectroscopy. John Wiley & Sons.
  • Royal Society of Chemistry. (n.d.). Supplementary Information Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. Retrieved from [Link]

  • Google Patents. (n.d.). Aurora A Kinase Inhibitor. US20160137628A1.
  • Ogawa, Y., & Tokunaga, E. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Pesticide Science, 46(3), 219-231.
  • Google Patents. (n.d.). Pyrrolo-triazine aniline compounds useful as kinase inhibitors. PL219736B1.
  • Reddy, B. A., & Reddy, T. S. (2021). Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Molecules, 26(11), 3375.
  • Seeberger, P. H., & Legros, F. J. (2012). Continuous synthesis and purification by direct coupling of a flow reactor with simulated moving-bed chromatography.
  • Smith, A. M. (2023).
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Ju, K. S., & Parales, R. E. (2010). Major mechanisms of toxicity of nitroaromatic compounds. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Ley, S. V., & Smith, C. J. (2016). Reaction Chemistry & Engineering. Reaction Chemistry & Engineering, 1(1), 10-15.
  • Google Patents. (n.d.). Fluorosurfactants in pesticides. US9695117B2.
  • The University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. Retrieved from [Link]

  • New Mexico State University. (n.d.). Chemical Safety in Research and Teaching. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Williams, I. H. (2019). Concerted Nucleophilic Aromatic Substitution Reactions. Accounts of Chemical Research, 52(9), 2479-2490.
  • Google Patents. (n.d.). N-Fluoro-N-Perfluoromethyl sulfonamides. US4828764A.
  • Google Patents. (n.d.). Process for producing 2,4-difluoronitrobenzene. WO2007072679A1.
  • Moorthy, K., NizamMohideen, M., Vetrivel, S., Vinoth, E., & Arun, A. (2018). 2-Fluoro-5-nitroaniline.
  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • Wsól, V., & Kaplánek, R. (2022).
  • El-Sayed, M. A. A., et al. (2024). N-Substituted-5- [(2,5-Dihydroxybenzyl)amino]salicylamides as Lavendustin Analogs: Antiproliferative Activity, COMPARE Analyses, Mechanistic, Docking, ADMET and Toxicity Studies. Chemical Biology & Drug Design.

Sources

An In-depth Technical Guide to the Molecular Structure of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of N-Cyclopentyl-5-fluoro-2-nitroaniline, a compound of interest for researchers and professionals in drug development and materials science. We will delve into its molecular architecture, a validated synthesis protocol, and its detailed spectroscopic characterization. This document is structured to provide not just data, but a deeper understanding of the chemical principles that govern the properties and synthesis of this molecule.

Introduction: The Significance of Fluorinated Nitroaromatics

This compound (CAS No. 1250834-99-1) belongs to a class of fluorinated nitroaromatic compounds. The incorporation of fluorine into organic molecules is a widely recognized strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The nitroaniline scaffold itself is a versatile building block in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The specific combination of a cyclopentylamino group, a fluoro substituent, and a nitro group on the aniline ring creates a molecule with a unique electronic and steric profile, making it a valuable intermediate for further chemical exploration.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a substituted benzene ring at its core. While a crystal structure for this specific molecule is not publicly available, we can infer key structural features from its close analog, 2-fluoro-5-nitroaniline, for which crystallographic data exists.[1][2]

The benzene ring is expected to be largely planar. The nitro group (NO₂) is positioned ortho to the cyclopentylamino group and para to the fluorine atom. In the crystal structure of 2-fluoro-5-nitroaniline, the dihedral angle between the nitro group and the benzene ring is a mere 3.68(2)°, indicating that the nitro group is nearly coplanar with the ring.[1] This planarity allows for effective electronic communication between the electron-withdrawing nitro group and the aromatic system.

A significant feature of the parent aniline is an intramolecular hydrogen bond between one of the amine protons and the fluorine atom.[1] In this compound, a similar intramolecular hydrogen bond between the secondary amine proton (N-H) and the ortho-fluorine atom is highly probable. This interaction would contribute to the conformational rigidity of the molecule.

The cyclopentyl group introduces a non-planar, saturated aliphatic moiety. The bond between the aniline nitrogen and the cyclopentyl ring allows for rotational freedom, although this may be somewhat restricted by steric hindrance from the adjacent nitro group.

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1250834-99-1ChemScene
Molecular Formula C₁₁H₁₃FN₂O₂ChemScene
Molecular Weight 224.23 g/mol ChemScene
Topological Polar Surface Area (TPSA) 55.17 ŲChemScene
Predicted logP 3.0884ChemScene

Note: TPSA and logP are computationally predicted values.

Synthesis Protocol: Nucleophilic Aromatic Substitution

The most logical and efficient synthesis of this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This approach utilizes the high reactivity of 2,4-difluoronitrobenzene, where the fluorine atom at the 4-position (para to the strongly electron-withdrawing nitro group) is exceptionally labile towards nucleophilic attack.[3][4]

G cluster_workflow Synthesis Workflow reagents 2,4-Difluoronitrobenzene + Cyclopentylamine reaction Nucleophilic Aromatic Substitution (Ethanol, Reflux) reagents->reaction Heat workup Aqueous Workup (Extraction) reaction->workup Cooling & Dilution purification Column Chromatography workup->purification product This compound purification->product Isolation

Synthesis workflow for this compound.
Experimental Procedure

Materials:

  • 2,4-Difluoronitrobenzene

  • Cyclopentylamine

  • Ethanol (absolute)

  • Triethylamine (optional, as a base)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Step-by-Step Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4-difluoronitrobenzene (1.0 eq). Dissolve the starting material in absolute ethanol (approximately 10 mL per gram of starting material).

  • Addition of Nucleophile: Add cyclopentylamine (1.1 eq) to the solution. While the reaction can proceed without an external base, the addition of triethylamine (1.2 eq) can be beneficial to scavenge the HF generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure. To the residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

  • Isolation and Characterization: The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a solid. The product should be characterized by NMR, IR, and mass spectrometry.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the structure of this compound and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the cyclopentyl protons, and the amine proton.

  • Aromatic Region (δ 6.5-8.0 ppm): Three signals are expected for the three protons on the benzene ring. The proton ortho to the nitro group will be the most deshielded. The couplings between these protons will be informative.

  • Cyclopentyl Protons (δ 1.5-4.0 ppm): The methine proton attached to the nitrogen will be the most deshielded of the cyclopentyl protons. The methylene protons will appear as complex multiplets.

  • Amine Proton (δ 8.0-9.0 ppm): The N-H proton is expected to be a broad singlet, and its chemical shift will be concentration-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly deshielded, while the carbons bearing the fluorine and amino groups will also show characteristic shifts.

  • Cyclopentyl Carbons (δ 20-60 ppm): Three signals are expected for the cyclopentyl carbons due to symmetry.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum will show a single resonance for the fluorine atom.[5] The chemical shift will be influenced by the electronic environment, and the signal will likely be split by the neighboring aromatic protons.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][7][8]

Table 2: Predicted IR Absorption Frequencies

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch 3300-3500Secondary amine
C-H Stretch (Aromatic) 3000-3100Aromatic C-H
C-H Stretch (Aliphatic) 2850-2960Cyclopentyl C-H
N-O Stretch (Asymmetric) 1500-1550Nitro group
N-O Stretch (Symmetric) 1300-1350Nitro group
C-F Stretch 1100-1300Aryl fluoride
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z = 224. The fragmentation pattern will likely involve the loss of the nitro group (NO₂), the cyclopentyl group, and other characteristic fragments.[9][10]

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. As with many nitroaromatic compounds, it should be considered potentially toxic and should be handled in a well-ventilated fume hood.

Conclusion

This compound is a molecule with significant potential as a building block in various fields of chemical research. Its synthesis is readily achievable through a robust nucleophilic aromatic substitution reaction. The structural and spectroscopic features outlined in this guide provide a solid foundation for its further application and study. The interplay of its functional groups—the electron-withdrawing nitro group, the metabolically stabilizing fluorine atom, and the sterically influencing cyclopentylamino group—makes it a compelling target for the development of novel compounds with tailored properties.

References

  • J. Mol. Model. 2010 Jan;16(1):87-94. doi: 10.1007/s00894-009-0522-1. Epub 2009 Jun 6. Theoretical and experimental studies of vibrational spectra and thermal analysis of 2-nitroaniline and its cation. [Link]

  • ResearchGate. FT-IR spectra of p-nitroaniline (a) control and (b) treated. [Link]

  • ResearchGate. FT-IR spectra of a 4-nitroaniline, b P4-NA, c PVA, d P4-NA/PVA... [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. 2021 Jul; 26(15): 4475. [Link]

  • Bloom Tech. What are the synthesis routes of 5-Fluoro-2-nitroaniline. [Link]

  • ResearchGate. (PDF) 2-Fluoro-5-nitroaniline. [Link]

  • PubChem. 2-Fluoro-5-nitroaniline. [Link]

  • Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines. J Am Soc Mass Spectrom. 2019; 30(12): 2696–2706. [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. Chem Rev. 2015 Oct 14; 115(19): 10448–10497. [Link]

  • ResearchGate. APCI mass spectrum of 10 μM 4-nitroaniline in methanol/H2O 1:1 (v/v). [Link]

  • Vapourtec. Aromatic Substitution | Flow Reactions. [Link]

  • ResearchGate. 1 H, 13 C and 19 F NMR Chemical Shifts of Fluorinated Compounds 19-21 and the Precursor 11. [Link]

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. [Link]

  • NIST WebBook. o-Nitroaniline. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • Google Patents. EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • University of California, Santa Barbara. Fluorine NMR. [Link]

  • NIST WebBook. 2-Fluoro-5-nitroaniline. [Link]

  • Ultrafast 19F MAS NMR 090222 revised. [Link]

  • ResearchGate. Synthesis of 5(6)-fluorobenzofuroxan from the corresponding o-nitroaniline. [Link]

  • ResearchGate. Figure S7. Mass spectrum of 4-nitroaniline. [Link]

  • Royal Society of Chemistry. Aromatic nucleophilic substitution reactions of 1-dialkylamino-2,4-dinitronaphthalene with primary or secondary amines in organic solvents. [Link]

  • NIST WebBook. 2-Fluoro-5-nitroaniline. [Link]

  • SpectraBase. 5-FLUORO-2-NITRO-ANILINE - Optional[19F NMR] - Chemical Shifts. [Link]

Sources

A Technical Guide to the Synthesis Precursors of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-Cyclopentyl-5-fluoro-2-nitroaniline is a substituted nitroaniline derivative that serves as a valuable building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical research sectors. Its specific substitution pattern—a fluorine atom, a nitro group, and a cyclopentyl amine—provides multiple points for further chemical modification. This guide offers an in-depth examination of the primary precursors and the most efficient synthetic pathways for its preparation. We will dissect the retrosynthesis, explore the mechanistic underpinnings of key reactions, and provide detailed protocols grounded in established chemical principles. The focus is on providing researchers and drug development professionals with a robust and logical framework for synthesizing this key intermediate.

Retrosynthetic Analysis and Strategic Disconnection

To logically devise a synthetic plan, we begin by performing a retrosynthetic analysis of the target molecule. The most apparent disconnection points are the C-N bonds. The bond between the aniline nitrogen and the cyclopentyl ring is a prime candidate for disconnection, suggesting a late-stage N-alkylation or reductive amination. This disconnection reveals two key precursors: the aromatic core, 5-fluoro-2-nitroaniline , and a source for the cyclopentyl moiety.

Further disconnection of the 5-fluoro-2-nitroaniline intermediate points to a nucleophilic aromatic substitution (SNAr) strategy. The amino group can be installed by reacting a suitable precursor, such as 2,4-difluoronitrobenzene , with ammonia. This multi-step approach allows for a convergent synthesis, where the core aromatic structure is built and then combined with the aliphatic group.

G Target This compound (Target Molecule) Precursor1 5-Fluoro-2-nitroaniline (Aromatic Core) Target->Precursor1 C-N Disconnection (Reductive Amination or N-Alkylation) Precursor2 Cyclopentanone or Cyclopentyl Bromide (Aliphatic Moiety) Target->Precursor2 StartingMaterial 2,4-Difluoronitrobenzene (Primary Precursor) Precursor1->StartingMaterial C-N Disconnection (Nucleophilic Aromatic Substitution) Ammonia Ammonia (NH3) Precursor1->Ammonia

Caption: Retrosynthetic analysis of this compound.

Synthesis of the Core Precursor: 5-Fluoro-2-nitroaniline

The cornerstone of this synthesis is the preparation of 5-fluoro-2-nitroaniline. The most industrially viable and efficient method starts from 2,4-difluoronitrobenzene.[1]

Mechanistic Rationale: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 5-fluoro-2-nitroaniline from 2,4-difluoronitrobenzene is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. The key to this reaction's success lies in the electronic properties of the substrate:

  • Activation: The nitro group (-NO₂) is a powerful electron-withdrawing group. It strongly deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic attack. It achieves this by stabilizing the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the ortho or para positions.

  • Leaving Group: Fluorine is an excellent leaving group for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack.

  • Regioselectivity: The reaction exhibits high regioselectivity. The incoming ammonia nucleophile preferentially attacks the carbon at position 4 (para to the nitro group). This is because the negative charge in the resulting Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, providing significant resonance stabilization. Attack at position 2 (ortho to the nitro group) also benefits from this stabilization, but the para position is typically more reactive due to less steric hindrance.

Experimental Protocol: Amination of 2,4-Difluoronitrobenzene

This protocol is adapted from patent literature describing the synthesis of 5-fluoro-2-nitroaniline.[1]

Step-by-Step Methodology:

  • Reactor Setup: To a 500 mL jacketed glass reactor equipped with a mechanical stirrer, thermometer, and gas inlet tube, add 180 g of deionized water.

  • Charge Substrate: At room temperature, add 159 g (1.0 mole) of 2,4-difluoronitrobenzene to the reactor.

  • Initiate Reaction: Begin vigorous stirring to create a fine emulsion. Start feeding ammonia gas (NH₃) into the mixture via the gas inlet tube.

  • Temperature Control: Maintain the internal reaction temperature between 35-40°C. The reaction is exothermic, so cooling may be required.

  • Reaction Monitoring: Continue the ammonia feed and maintain the temperature for approximately 3 hours. Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to 5-10°C to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.

  • Drying: Dry the resulting yellow solid under a vacuum to yield 5-fluoro-2-nitroaniline.

Data Summary
ParameterValue/ConditionRationale
Starting Material 2,4-DifluoronitrobenzeneCommercially available, highly activated substrate for SNAr.
Nucleophile Ammonia (gas)Direct and cost-effective source for the primary amine group.
Solvent WaterEconomical, non-toxic, and facilitates the reaction with aqueous ammonia.
Temperature 35-40°CProvides sufficient thermal energy to overcome the activation barrier without promoting side reactions.
Reaction Time ~3 hoursSufficient for complete conversion as monitored by chromatography.
Typical Yield >95%The reaction is typically high-yielding due to favorable kinetics and thermodynamics.

Convergent Synthesis of this compound

With the core precursor, 5-fluoro-2-nitroaniline, in hand, the final step involves attaching the cyclopentyl group. Reductive amination is the preferred method due to its high efficiency, mild conditions, and control over side products.

Mechanistic Rationale: Reductive Amination

Reductive amination is a two-stage, one-pot process:

  • Imine Formation: 5-fluoro-2-nitroaniline reacts with cyclopentanone under mildly acidic conditions to form a carbinolamine intermediate, which then dehydrates to form the corresponding N-cyclopentylidene-5-fluoro-2-nitroaniline (an imine or Schiff base). The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and promoting the initial nucleophilic attack by the aniline.

  • Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine to a C-N single bond, yielding the final secondary amine product. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal because it is mild enough not to reduce the ketone starting material but is highly effective at reducing the protonated imine intermediate. This selectivity allows for the entire reaction to proceed in a single step.

G Start Start Process Process Decision Decision Output Output A Charge Reactor with: - 5-Fluoro-2-nitroaniline - Cyclopentanone - Dichloroethane (Solvent) B Add Acetic Acid (Catalyst) A->B C Stir at Room Temp (Imine Formation) B->C D Add NaBH(OAc)3 (Reducing Agent) C->D E Stir until completion (Monitor by TLC/LC-MS) D->E F Aqueous Quench (e.g., NaHCO3 solution) E->F G Extract with Organic Solvent & Dry F->G H Purify via Column Chromatography G->H I Final Product: This compound H->I

Caption: General workflow for the reductive amination synthesis.

Experimental Protocol: Reductive Amination

Step-by-Step Methodology:

  • Reactor Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 5-fluoro-2-nitroaniline (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).

  • Add Reagents: Add cyclopentanone (1.1 eq) followed by a catalytic amount of acetic acid (0.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting aniline.

  • Quench: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Wash & Dry: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure this compound.

Conclusion

The synthesis of this compound is most effectively achieved through a convergent strategy hinging on two key precursors: 2,4-difluoronitrobenzene and cyclopentanone . The initial synthesis of the core intermediate, 5-fluoro-2-nitroaniline, via a regioselective nucleophilic aromatic substitution is a robust and high-yielding reaction. The subsequent reductive amination with cyclopentanone offers a mild and selective method for installing the cyclopentyl group, providing excellent control and avoiding the potential for over-alkylation associated with direct alkylation methods. This strategic approach ensures an efficient and scalable pathway for producing this valuable chemical intermediate for further research and development.

References

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The Strategic Role of N-Cyclopentyl-5-fluoro-2-nitroaniline in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentyl-5-fluoro-2-nitroaniline is a bespoke chemical entity poised to play a significant, albeit understated, role in the landscape of modern medicinal chemistry. This technical guide delves into the core attributes of this molecule, not as a final drug product, but as a highly strategic building block in the synthesis of complex therapeutic agents. We will explore its rational design, dissecting the individual contributions of the cyclopentyl, fluoro, and nitroaniline moieties to the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. This guide will provide a forward-looking perspective on its application, primarily focusing on its prospective role as a key intermediate in the synthesis of next-generation kinase inhibitors, particularly those based on the privileged pyrrolo[2,3-d]pyrimidine scaffold. Detailed synthetic pathways, experimental protocols, and an analysis of the structure-activity relationships (SAR) will be presented to provide a comprehensive resource for researchers in the field of drug discovery and development.

Introduction: Deconstructing a Privileged Scaffold Component

The quest for novel therapeutics with enhanced efficacy, selectivity, and improved safety profiles is a perpetual driver of innovation in medicinal chemistry. This pursuit often hinges on the development of novel molecular scaffolds and the strategic incorporation of specific functional groups to fine-tune the properties of a drug candidate. This compound emerges as a molecule of interest not for its intrinsic biological activity, but for its potential as a versatile synthon—a building block from which more complex and biologically active molecules can be constructed.

The true value of this compound lies in the synergistic interplay of its constituent parts:

  • The Fluoro-substituted Nitroaniline Core: The aromatic core is adorned with two key functional groups. The fluorine atom, a bioisostere of a hydrogen atom, is a well-established tool in medicinal chemistry for enhancing metabolic stability, increasing binding affinity, and modulating pKa.[1] The nitro group, an electron-withdrawing moiety, serves as a versatile chemical handle. Its primary role in this context is as a precursor to a primary amine through reduction, a critical step in the construction of various heterocyclic systems.[2]

  • The N-Cyclopentyl Group: The introduction of a cyclopentyl group on the aniline nitrogen is a deliberate design choice. This alicyclic moiety can enhance potency and reduce lipophilicity, addressing common challenges in drug development.[3] In the context of kinase inhibitors, the cyclopentyl group can occupy the ribose pocket of the ATP binding site, contributing to both potency and selectivity.[3]

This guide will illuminate the strategic thinking behind the combination of these features and project the role of this compound as a key player in the synthesis of sophisticated drug candidates.

Physicochemical Properties and Strategic Advantages

The judicious combination of the fluoro, nitro, and cyclopentyl groups endows this compound with a unique set of physicochemical properties that are highly advantageous for a synthetic intermediate in drug discovery.

PropertyContribution of Functional GroupsAdvantage in Drug Discovery
Lipophilicity (LogP) The cyclopentyl group increases lipophilicity, while the fluoro and nitro groups have a more nuanced effect.The overall lipophilicity can be tailored in subsequent synthetic steps to achieve the desired balance for cell permeability and solubility.
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the aromatic ring less susceptible to oxidative metabolism.[1]Increased metabolic stability leads to a longer in vivo half-life and potentially reduced dosing frequency of the final drug product.
Reactivity The nitro group is readily reduced to a primary amine, providing a key reactive site for further elaboration. The aniline nitrogen's nucleophilicity is modulated by the electron-withdrawing nitro group.The controlled reactivity allows for sequential and regioselective synthetic transformations, crucial for building complex molecular architectures.
Conformational Rigidity The cyclopentyl group introduces a degree of conformational constraint compared to a linear alkyl chain.This rigidity can lead to more favorable binding to a biological target by reducing the entropic penalty of binding.

Synthetic Pathways and Methodologies

While this compound is commercially available from specialized vendors, understanding its synthesis provides valuable insights into its chemistry and potential impurities.[4] Furthermore, its strategic utility is fully realized in its subsequent transformations into more complex heterocyclic systems.

Hypothetical Synthesis of this compound

A plausible and efficient synthesis of the title compound would involve the nucleophilic aromatic substitution of a suitable di-halogenated nitrobenzene followed by N-alkylation.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Fluoro-2-nitroaniline

A common starting material for this synthesis is 2,4-dinitrofluorobenzene. Selective reduction of the ortho-nitro group can be achieved using iron powder in the presence of an acid, such as acetic acid.[5]

  • Materials: 2,4-dinitrofluorobenzene, iron powder, acetic acid, ethyl acetate, water.

  • Procedure:

    • Suspend iron powder in acetic acid.

    • Add a solution of 2,4-dinitrofluorobenzene in acetic acid dropwise to the iron suspension at an elevated temperature (e.g., 60-110°C).

    • Stir the reaction mixture at reflux for 1.5 hours.

    • After cooling, extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-fluoro-5-nitroaniline.

Step 2: N-Alkylation with Cyclopentyl Bromide

The resulting 5-fluoro-2-nitroaniline can then be N-alkylated using cyclopentyl bromide in the presence of a base.

  • Materials: 5-fluoro-2-nitroaniline, cyclopentyl bromide, potassium carbonate, dimethylformamide (DMF).

  • Procedure:

    • To a solution of 5-fluoro-2-nitroaniline in DMF, add potassium carbonate.

    • Add cyclopentyl bromide and heat the mixture (e.g., to 80°C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain this compound.

Transformation to Key Diamine Intermediate

The pivotal role of this compound in medicinal chemistry is realized upon the reduction of its nitro group to a primary amine, yielding N1-cyclopentyl-5-fluorobenzene-1,2-diamine. This transformation unlocks a versatile intermediate for the synthesis of a wide array of heterocyclic scaffolds.

Experimental Protocol: Reduction of this compound

A standard and efficient method for this reduction is catalytic hydrogenation.

  • Materials: this compound, Palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Dissolve this compound in methanol.

    • Add 10% Pd/C catalyst to the solution.

    • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude N1-cyclopentyl-5-fluorobenzene-1,2-diamine, which can be used in the next step without further purification.

Application in the Synthesis of Pyrrolo[2,3-d]pyrimidine Kinase Inhibitors

The pyrrolo[2,3-d]pyrimidine core is a "privileged scaffold" in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to adenine allows it to effectively compete with ATP for the kinase binding site. The N1-cyclopentyl-5-fluorobenzene-1,2-diamine, derived from our title compound, is an ideal precursor for the construction of this important heterocyclic system.

Hypothetical Synthesis of a Pyrrolo[2,3-d]pyrimidine Core

The construction of the pyrimidine ring onto the diamine intermediate can be achieved through condensation with a suitable three-carbon building block. A variety of reagents can be employed to construct the pyrimidine ring, leading to diverse substitution patterns on the final pyrrolo[2,3-d]pyrimidine scaffold.

Experimental Protocol: Synthesis of a 7-Cyclopentyl-5-fluoro-substituted-pyrrolo[2,3-d]pyrimidine

This protocol outlines a general approach for the cyclization of the diamine intermediate.

  • Materials: N1-cyclopentyl-5-fluorobenzene-1,2-diamine, a suitable 1,3-dielectrophile (e.g., malonic acid derivatives, β-ketoesters), a dehydrating agent or catalyst (e.g., polyphosphoric acid, Eaton's reagent).

  • Procedure:

    • Combine the N1-cyclopentyl-5-fluorobenzene-1,2-diamine and the 1,3-dielectrophile in a suitable solvent.

    • Add the dehydrating agent or catalyst.

    • Heat the reaction mixture to drive the cyclization and dehydration.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, quench the reaction and neutralize the mixture.

    • Extract the product with an appropriate organic solvent.

    • Purify the crude product by column chromatography or recrystallization to yield the desired pyrrolo[2,3-d]pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The strategic placement of the cyclopentyl and fluoro groups from the initial building block can have a profound impact on the biological activity of the final kinase inhibitor.

  • The N-Cyclopentyl Group: As previously mentioned, this group can favorably occupy the ribose-binding pocket of the kinase ATP-binding site. Variations in the size and nature of this cycloalkyl group can be explored to optimize potency and selectivity.[3]

  • The 5-Fluoro Group: The fluorine atom on the benzene ring of the pyrrolo[2,3-d]pyrimidine scaffold can engage in favorable interactions with the kinase active site, such as hydrogen bonding or dipole-dipole interactions, thereby enhancing binding affinity. It also serves to block a potential site of metabolism, improving the pharmacokinetic profile of the inhibitor.

Visualization of Synthetic and Signaling Pathways

To visually represent the synthetic workflow and the targeted biological pathway, the following diagrams are provided.

Synthetic Workflow Diagram

Synthetic Workflow A 2,4-Dinitrofluorobenzene B 5-Fluoro-2-nitroaniline A->B Selective Reduction C This compound B->C N-Alkylation D N1-Cyclopentyl-5-fluorobenzene-1,2-diamine C->D Nitro Reduction E Pyrrolo[2,3-d]pyrimidine Kinase Inhibitor D->E Pyrimidine Ring Formation

Caption: Synthetic pathway from a common starting material to a potential kinase inhibitor.

Kinase Inhibition Signaling Pathway

Kinase Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase Kinase_Cascade Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->Kinase_Cascade Signal Transduction Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription ATP ATP ATP->Kinase_Cascade Phosphorylation Inhibitor Pyrrolo[2,3-d]pyrimidine Inhibitor Inhibitor->Kinase_Cascade Inhibition

Caption: Simplified representation of a kinase signaling pathway and its inhibition.

Conclusion and Future Perspectives

This compound represents a prime example of a strategically designed building block in modern medicinal chemistry. While it may not possess inherent therapeutic properties, its true power lies in its ability to efficiently give rise to complex and highly functionalized molecules with significant therapeutic potential. The combination of a metabolically robust fluorinated core, a versatile nitro group handle, and a potency-enhancing cyclopentyl moiety makes it a valuable asset in the synthesis of kinase inhibitors and other targeted therapies.

Future research in this area will likely focus on expanding the repertoire of heterocyclic systems that can be synthesized from the corresponding diamine intermediate. Furthermore, the exploration of alternative N-alkyl groups and different substitution patterns on the aniline ring will undoubtedly lead to the discovery of novel drug candidates with improved pharmacological profiles. As our understanding of disease biology deepens, the demand for such precisely engineered synthetic building blocks will only continue to grow, solidifying the importance of molecules like this compound in the future of drug discovery.

References

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An In-Depth Technical Guide to N-Cyclopentyl-5-fluoro-2-nitroaniline as a Protein Degrader Building Block

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins previously deemed "undruggable." At the heart of this strategy are heterobifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which co-opt the cell's native ubiquitin-proteasome system. The efficacy of a PROTAC is critically dependent on its constituent parts: a ligand for the protein of interest (POI), a linker, and a ligand to recruit an E3 ubiquitin ligase. Cereblon (CRBN), a substrate receptor for the CUL4A E3 ligase complex, is a paramount target for PROTAC development, with ligands often derived from immunomodulatory imide drugs (IMiDs) like thalidomide and pomalidomide. This guide provides a detailed technical overview of N-Cyclopentyl-5-fluoro-2-nitroaniline , a key building block for the synthesis of advanced, fluorinated CRBN ligands. We will explore the scientific rationale for its design, provide detailed, field-proven (though representative) protocols for its synthesis and elaboration into a functional CRBN ligand, and discuss its application in the broader context of PROTAC design and evaluation.

Introduction: The Strategic Value of Advanced Building Blocks in TPD

The paradigm of TPD shifts the focus from mere protein inhibition to complete protein elimination. This "event-driven" pharmacology allows for catalytic activity, where a single PROTAC molecule can induce the degradation of multiple target protein copies, leading to profound and durable pharmacological effects.[1] The modular nature of PROTACs necessitates a robust toolkit of chemical building blocks to enable the rapid synthesis and optimization of degrader libraries.[2][3]

This compound (CAS No. 1250834-99-1) represents a strategically designed precursor for pomalidomide-like CRBN ligands. Its structure incorporates two key features intended to enhance the properties of the final PROTAC:

  • Fluorine Substitution: The incorporation of fluorine into drug molecules is a well-established medicinal chemistry strategy. It can modulate physicochemical properties such as lipophilicity and pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic or hydrogen-bonding interactions. In the context of CRBN ligands, fluorination has been shown to correlate with increased binding affinity.[4][5]

  • N-Cyclopentyl Group: This moiety serves as a precursor to the amine functionality on the phthalimide ring of pomalidomide analogs. The choice of a cyclopentyl group, as opposed to the simple amino group of pomalidomide, offers a vector for modifying steric and electronic properties, potentially influencing ternary complex formation and mitigating off-target effects, such as the degradation of endogenous zinc-finger proteins.[6]

This guide will detail the journey from this building block to a fully functional component of a protein degrader.

Physicochemical Properties of this compound

A thorough understanding of the starting material's properties is foundational to successful synthesis and downstream application.

PropertyValueSource
CAS Number 1250834-99-1[7]
Molecular Formula C₁₁H₁₃FN₂O₂[7]
Molecular Weight 224.23 g/mol [7]
Topological Polar Surface Area (TPSA) 55.17 Ų[7]
logP (calculated) 3.0884[7]
Hydrogen Bond Donors 1[7]
Hydrogen Bond Acceptors 3[7]
Rotatable Bonds 3[7]

Synthetic Pathway: From Building Block to CRBN Ligand

The transformation of this compound into a functional CRBN ligand ready for linker attachment involves two primary, critical steps: (1) the reduction of the nitro group to form a 1,2-diamine, and (2) the condensation of this diamine with a protected glutamic acid derivative to construct the glutarimide ring.

Please note: While this compound is commercially available, specific, peer-reviewed protocols detailing its synthesis and subsequent conversion into a PROTAC are not prevalent in the public literature. The following protocols are therefore based on well-established and highly analogous procedures for similar molecules, providing a scientifically sound and representative workflow.

Proposed Synthesis of this compound

The synthesis would logically proceed via a nucleophilic aromatic substitution (SNAr) reaction on a suitable di-substituted fluorinated precursor. A plausible route is the reaction of 1,4-difluoro-2-nitrobenzene with cyclopentylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated towards nucleophilic attack than the fluorine atom meta to it.

Synthesis_of_Building_Block start 1,4-Difluoro-2-nitrobenzene + Cyclopentylamine product This compound start->product SNA_r_ reagents Solvent: DMSO Temp: 20-50 °C reagents->product caption Fig 1. Proposed synthetic route for the core building block.

Caption: Fig 1. Proposed synthetic route for the core building block.

Step-by-Step Experimental Protocols

The complete workflow from the building block to a linker-ready CRBN ligand is a multi-step process.

Experimental_Workflow cluster_0 Part 1: Diamine Formation cluster_1 Part 2: Glutarimide Ring Formation A This compound B 4-Fluoro-N1-cyclopentyl- benzene-1,2-diamine A->B Nitro Group Reduction D Functionalized CRBN Ligand (Pomalidomide Analog) B->D C N-Cbz-L-Glutamine C->D Condensation/ Cyclization caption Fig 2. Overall workflow from building block to CRBN ligand.

Caption: Fig 2. Overall workflow from building block to CRBN ligand.

Protocol 1: Nitro Group Reduction to form 4-Fluoro-N1-cyclopentylbenzene-1,2-diamine (Representative Protocol)

This procedure is adapted from established methods for the reduction of substituted nitroanilines.[4][8][9] The reduction of the nitro group is a critical step that must be performed efficiently without affecting other functional groups. Catalytic hydrogenation is a clean and effective method.

  • Reaction Setup: To a solution of this compound (1.0 eq) in ethanol or methanol (approx. 0.1 M concentration) in a hydrogenation vessel, add Palladium on carbon (10% Pd/C, 0.1 eq by weight).

  • Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as appropriate for the equipment) and stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 2-6 hours.

  • Workup: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional solvent (ethanol or methanol).

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude 4-Fluoro-N1-cyclopentylbenzene-1,2-diamine is often of sufficient purity to be used directly in the next step. If necessary, purification can be achieved by flash column chromatography on silica gel.

Self-Validation Checkpoint: The success of the reduction can be confirmed by LC-MS, observing the disappearance of the starting material's mass peak and the appearance of a new peak corresponding to the diamine (mass reduction of 30 Da, from -NO₂ to -NH₂). ¹H NMR will show the disappearance of aromatic protons deshielded by the nitro group and a change in the chemical shifts of the amine protons.

Protocol 2: Glutarimide Ring Formation (Representative Protocol)

This protocol for constructing the glutarimide ring is based on established syntheses of pomalidomide and its analogs.[10][11]

  • Reaction Setup: In a round-bottom flask, dissolve the crude 4-Fluoro-N1-cyclopentylbenzene-1,2-diamine (1.0 eq) and N-Carbobenzyloxy-L-glutamine (N-Cbz-Gln, 1.1 eq) in a suitable solvent such as pyridine or acetic acid.

  • Condensation and Cyclization: Heat the reaction mixture to reflux (typically 120-140 °C) and stir for 12-24 hours. The high temperature facilitates both the initial amide bond formation and the subsequent intramolecular cyclization to form the glutarimide ring.

  • Monitoring: Monitor the reaction progress by LC-MS for the formation of the desired product mass.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Isolation and Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final functionalized CRBN ligand.

Self-Validation Checkpoint: Successful cyclization is confirmed by LC-MS and NMR. ¹H NMR should show characteristic signals for the glutarimide ring protons and confirm the overall structure. The final product is now a functionalized E3 ligase ligand, ready for linker attachment to complete the PROTAC synthesis.

The Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

Once incorporated into a PROTAC, the N-Cyclopentyl-5-fluoro-pomalidomide moiety serves as the anchor to the CRBN E3 ligase. The PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the CRL4CRBN E3 ligase complex.[12][13] This induced proximity enables the E2 ubiquitin-conjugating enzyme to transfer ubiquitin molecules to surface-exposed lysine residues on the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into small peptides. The PROTAC is then released and can engage in another catalytic cycle.[1]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) PROTAC PROTAC (containing CRBN Ligand) POI->PROTAC Binds POI Ligand E3 CRL4-CRBN E3 Ligase Complex PolyUb_POI Poly-ubiquitinated POI E3->PolyUb_POI Ubiquitination PROTAC->E3 Binds CRBN Ligand Ub Ubiquitin (from E1/E2) Ub->E3 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition & Degradation Peptides Degraded Peptides Proteasome->Peptides PROTAC_recycled PROTAC (recycled) Proteasome->PROTAC_recycled caption Fig 3. CRBN-mediated targeted protein degradation pathway.

Caption: Fig 3. CRBN-mediated targeted protein degradation pathway.

Data Presentation: Evaluating PROTAC Performance

The efficacy of a PROTAC is quantified by several key parameters, including its binding affinity to the target protein and E3 ligase, and its ability to induce degradation of the target protein in a cellular context. While specific data for a PROTAC utilizing a ligand derived from this compound is not publicly available, we can present representative data for closely related pomalidomide-based PROTACs to illustrate typical performance metrics.

The key metrics are:

  • Binding Affinity (Kd or IC₅₀): Measures the strength of binding of the PROTAC's respective ligands to the target protein and to CRBN. Lower values indicate tighter binding.

  • DC₅₀: The concentration of a PROTAC required to degrade 50% of the target protein in a given time.

  • Dₘₐₓ: The maximum percentage of protein degradation achievable with a given PROTAC.

Table 1: Representative Degradation Potency of Pomalidomide-Based PROTACs (Data is for illustrative purposes and is derived from various published PROTACs targeting different proteins)

PROTAC ExampleTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
PROTAC 16 EGFRT790MA54932.9>90%[14]
ZQ-23 HDAC8HCT11614793%[1][15]
Compound 7 HDAC1/3HCT116~910 (HDAC1)>80%[13]
Compound 19 Aiolos (IKZF3)MM1S12085%[13]

Table 2: Representative Binding Affinities of IMiD Ligands to CRBN (Data illustrates the range of affinities and the impact of modifications)

LigandAssay TypeBinding Constant (IC₅₀)Reference
PomalidomideCompetitive Elution~2 µM[16]
LenalidomideCompetitive Elution~2 µM[16]
Fluorinated Analog (Gu3041)Microscale Thermophoresis6.1 µM (Kᵢ)[4]
ThalidomideFluorescence-based Thermal Shift~30 µM

These tables demonstrate the nanomolar to low-micromolar potency typical of effective PROTACs. The development process for a novel PROTAC would involve synthesizing a library of degraders with varying linkers and measuring these parameters to identify the optimal candidate.

Conclusion and Future Perspectives

This compound is a rationally designed building block that provides a valuable entry point for the synthesis of next-generation CRBN ligands. Its strategic incorporation of fluorine and a modifiable N-alkyl group offers medicinal chemists levers to fine-tune the properties of PROTACs, including their potency, selectivity, and pharmacokinetic profiles. The representative synthetic pathways and evaluation data presented in this guide underscore the established principles that govern the development of effective protein degraders.

As the field of TPD continues to expand, the demand for novel, strategically functionalized E3 ligase ligands will only increase. Building blocks like this compound are essential tools in this endeavor, enabling the exploration of new chemical space and the development of more potent and selective therapeutics to address a wide range of human diseases.

References

  • Hughes, S. J., et al. (2019). Efficient Synthesis of Immunomodulatory Drug Analogues Enables Exploration of Structure Degradation Relationships. PMC. [Link]

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  • Krumb, M., et al. (n.d.). One-pot synthesis of CRBN PROTACs via photoinduced C(sp2)–C(sp3) cross coupling and amide. SciSpace. [Link]

  • Al-Hourani, B., et al. (2023). Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M. PubMed Central. [Link]

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  • HOPEMAX. (2025). What are the precursors for the synthesis of 2 - Nitroaniline?[Link]

  • Synthesis of a PROTAC screening library using orthogonally reactive... (n.d.). ResearchGate. [Link]

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Introduction: The Strategic Importance of the Fluoro-Nitroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Fluoro-Nitroaniline Core

In the landscape of modern organic synthesis, certain molecular frameworks serve as indispensable starting points for the construction of complex, high-value molecules. The fluoro-nitroaniline scaffold is one such cornerstone, prized for its versatile reactivity and widespread application in the development of pharmaceuticals, agrochemicals, and advanced dye materials.[1][2][3] The strategic placement of an amino, a nitro, and a fluoro group on a benzene ring creates a unique electronic environment, offering a rich platform for a variety of chemical transformations.

This guide provides an in-depth analysis of the reactivity of the fluoro-nitroaniline core, with a specific focus on 4-fluoro-2-nitroaniline (CAS: 364-78-3) . This isomer is selected for its illustrative and synthetically valuable reactivity, which arises from the distinct interplay between a powerful electron-donating group (-NH₂), a potent electron-withdrawing group (-NO₂), and a halogen with dual electronic nature (-F). Understanding the principles that govern the reactivity of this core is paramount for researchers and drug development professionals seeking to leverage its synthetic potential.[4]

PropertyValueReference
IUPAC Name 4-fluoro-2-nitroaniline[5]
CAS Number 364-78-3[5]
Molecular Formula C₆H₅FN₂O₂[5]
Molecular Weight 156.11 g/mol [5]
Appearance Orange to brown crystalline powder[6]
Melting Point 91-95°C[6]
Solubility Insoluble in water[7]

Chapter 1: Electronic Architecture and Reactivity Landscape

The reactivity of the 4-fluoro-2-nitroaniline core is a direct consequence of the competing and cooperating electronic effects of its three key functional groups.

  • Amino Group (-NH₂ at C1): As a strong electron-donating group (EDG) through resonance (+R effect), the amino group enriches the aromatic ring with electron density, particularly at the ortho and para positions (C2, C4, C6).

  • Nitro Group (-NO₂ at C2): As a powerful electron-withdrawing group (EWG) through both resonance (-R effect) and induction (-I effect), the nitro group strongly deactivates the ring, making it electron-deficient. This effect is most pronounced at the ortho and para positions relative to itself (C1, C3, C5).

  • Fluoro Group (-F at C4): Fluorine exhibits a dual electronic nature. It is the most electronegative element, exerting a strong electron-withdrawing inductive effect (-I effect). However, it also possesses lone pairs that can be donated into the ring via a resonance effect (+R effect). For halogens, the inductive effect typically dominates, leading to overall deactivation of the ring.

The combination of these effects in 4-fluoro-2-nitroaniline creates a highly polarized aromatic system. The potent -R effect of the nitro group at the ortho position to the amine, and para to the fluorine, renders the carbon atom attached to the fluorine (C4) highly electrophilic and susceptible to nucleophilic attack.

electronic_effects cluster_core 4-Fluoro-2-nitroaniline Core cluster_effects Electronic Contributions cluster_reactivity Resulting Reactivity core_img NH2 NH₂ (at C1) +R Effect (Donating) Activates Ring core_img->NH2 NO2 NO₂ (at C2) -R, -I Effects (Withdrawing) Strongly Deactivates Ring Stabilizes Anionic Intermediates core_img->NO2 F F (at C4) -I > +R Effects (Withdrawing) Deactivates Ring Excellent Leaving Group in SNAr core_img->F SNAr Highly Activated for Nucleophilic Aromatic Substitution (SNAr) at C4 Position NH2->SNAr NO2->SNAr F->SNAr

Figure 1. A summary of the electronic effects of the functional groups on the 4-fluoro-2-nitroaniline core, leading to its characteristic reactivity.

Chapter 2: Key Transformations: Mechanisms and Protocols

The unique electronic structure of 4-fluoro-2-nitroaniline makes it an ideal substrate for several key chemical transformations, most notably Nucleophilic Aromatic Substitution (SNAr).

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the hallmark of this core's reactivity. The presence of a strong electron-withdrawing group (NO₂) ortho and para to a good leaving group (F) is the canonical requirement for this reaction to proceed efficiently.[8] The reaction follows a two-step addition-elimination mechanism.

  • Addition: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine (C4), breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[9]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group.

The stability of the Meisenheimer complex is critical. The negative charge is delocalized across the ring and, most importantly, onto the oxygen atoms of the ortho-nitro group, providing substantial stabilization and lowering the activation energy for the reaction.[10][11]

SNAr_Mechanism cluster_stabilization Stabilization of Meisenheimer Complex Reactants 4-Fluoro-2-nitroaniline + Nu⁻ Meisenheimer Meisenheimer Complex (Resonance Stabilized Anionic Intermediate) Reactants->Meisenheimer Step 1: Nucleophilic Addition (Rate-Determining Step) Products Substituted Product + F⁻ Meisenheimer->Products Step 2: Elimination of F⁻ (Restores Aromaticity) OrthoNitro Ortho-NO₂ group delocalizes negative charge via resonance Meisenheimer->OrthoNitro Stabilized by

Figure 2. The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr) on the 4-fluoro-2-nitroaniline core.

Protocol 2.1.1: Synthesis of N-substituted-4-amino-2-nitroaniline via SNAr

This protocol describes a general procedure for the reaction of 4-fluoro-2-nitroaniline with a primary or secondary amine.

  • Materials:

    • 4-fluoro-2-nitroaniline (1.0 eq)

    • Amine (e.g., morpholine, piperidine) (1.2 - 2.0 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq) or another suitable base

    • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-fluoro-2-nitroaniline, the chosen amine, and potassium carbonate.

    • Add the solvent (DMSO or DMF) to achieve a concentration of approximately 0.5 M with respect to the 4-fluoro-2-nitroaniline.

    • Heat the reaction mixture to 80-100°C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-8 hours).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into a beaker containing ice-water. The product will often precipitate as a solid.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and then with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove impurities.

    • Dry the product under vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

  • Self-Validation: The identity and purity of the product can be confirmed by melting point analysis, NMR spectroscopy, and mass spectrometry, comparing the data to expected values for the target molecule.

Reduction of the Nitro Group

The nitro group is a versatile functional handle that can be readily reduced to a primary amine, opening up a vast array of subsequent chemical modifications. This transformation is fundamental to the use of 4-fluoro-2-nitroaniline as a building block for more complex structures, such as 4-fluoro-o-phenylenediamine.[7]

Protocol 2.2.1: Synthesis of 4-Fluoro-1,2-diaminobenzene

This protocol details the reduction of the nitro group using tin(II) chloride.

  • Materials:

    • 4-fluoro-2-nitroaniline (1.0 eq)

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

    • Concentrated hydrochloric acid (HCl)

    • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

    • Sodium hydroxide (NaOH) solution (5 M)

  • Procedure:

    • Suspend 4-fluoro-2-nitroaniline in ethanol or ethyl acetate in a round-bottom flask.

    • In a separate flask, dissolve tin(II) chloride dihydrate in concentrated HCl. Caution: This is an exothermic process.

    • Cool the amine suspension to 0°C using an ice bath.

    • Slowly add the acidic SnCl₂ solution to the suspension with vigorous stirring. The reaction is exothermic; maintain the temperature below 20°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

    • Cool the reaction mixture back to 0°C and slowly basify by adding 5 M NaOH solution until the pH is >10. A precipitate of tin salts will form.

    • Extract the aqueous slurry multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Chapter 3: Synthetic Utility and Workflow

The true power of the 4-fluoro-2-nitroaniline core lies in the ability to perform sequential reactions to rapidly build molecular complexity. A common synthetic strategy involves an initial SNAr reaction to introduce a desired substituent at the C4 position, followed by the reduction of the nitro group at C2. This diamine product can then undergo cyclization reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry.

synthetic_workflow Start 4-Fluoro-2-nitroaniline Core SNAr Step 1: SNAr Reaction (e.g., with R-NH₂) Start->SNAr Intermediate1 N-Substituted 4-amino-2-nitroaniline SNAr->Intermediate1 Reduction Step 2: Nitro Reduction (e.g., SnCl₂/HCl) Intermediate1->Reduction Intermediate2 N-Substituted 4-fluoro-1,2-phenylenediamine Reduction->Intermediate2 Cyclization Step 3: Cyclization (e.g., with acid/anhydride) Intermediate2->Cyclization Final Complex Heterocyclic Product (e.g., Benzimidazole) Cyclization->Final

Figure 3. A representative synthetic workflow demonstrating the sequential modification of the 4-fluoro-2-nitroaniline core to generate complex heterocyclic structures.

This building block is a key intermediate in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[1][2] The fluorine atom, often retained in the final molecule, can enhance metabolic stability and binding affinity.[4]

Conclusion

The 4-fluoro-2-nitroaniline core is a powerful and versatile platform in organic synthesis. Its reactivity is dominated by the electronic interplay of its substituents, which renders it highly susceptible to nucleophilic aromatic substitution at the C4 position. Subsequent reduction of the nitro group provides a gateway to a wide range of further functionalization and cyclization reactions. The protocols and mechanistic insights provided in this guide serve as a foundational resource for researchers aiming to exploit the rich chemistry of this scaffold in drug discovery, materials science, and beyond.

References

  • Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. (URL: )
  • The Essential Role of 4-Fluoro-2-nitroaniline in Chemical Synthesis. (URL: )
  • 4-Fluoro-2-nitroaniline: A Versatile Intermediate for Pharmaceutical and Chemical Synthesis. (URL: )
  • Optimizing Chemical Synthesis with 4-Fluoro-2-nitroaniline: A Supplier's Perspective. (URL: )
  • 4-Fluoro-2-nitroaniline | C6H5FN2O2 | CID 67769. PubChem. (URL: [Link])

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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  • 4-Fluoro-2-nitroaniline. NIST WebBook. (URL: [Link])

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  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. (URL: [Link])

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  • Nucleophilic Aromatic Substitution EXPLAINED!. YouTube. (URL: [Link])

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An In-depth Technical Guide to the Solubility of N-Cyclopentyl-5-fluoro-2-nitroaniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Compound Advancement

In the landscape of drug discovery and chemical synthesis, the journey of a molecule from concept to application is paved with critical physicochemical assessments. Among these, solubility stands as a foundational pillar. Poor solubility can lead to unpredictable outcomes in biological assays, hinder purification processes, and create insurmountable challenges in formulation and bioavailability.[1][2] This guide is dedicated to N-Cyclopentyl-5-fluoro-2-nitroaniline, a compound of interest as a potential synthetic intermediate. While specific quantitative solubility data for this molecule is not widely published, this document serves as a comprehensive technical framework. It provides researchers, scientists, and drug development professionals with the theoretical grounding, predictive logic, and detailed experimental protocols necessary to determine, understand, and apply the solubility characteristics of this compound. We will proceed from a first-principles analysis of the molecular structure to a gold-standard experimental workflow, empowering you to generate the precise data needed for your research endeavors.

Molecular Profile and Theoretical Solubility Predictions

Understanding the structure of this compound is the first step in predicting its behavior in various solvents. The widely-used principle of "like dissolves like" is our primary tool, suggesting that substances with similar polarities are more likely to be soluble in one another.[3]

Chemical Structure: this compound Molecular Formula: C₁₁H₁₃FN₂O₂[4] Molecular Weight: 224.23 g/mol [4]

The molecule possesses several key functional groups that dictate its overall polarity and potential for intermolecular interactions:

  • Nitro Group (-NO₂): A strongly polar, electron-withdrawing group. It can act as a hydrogen bond acceptor.

  • Secondary Amine (-NH-): A polar group capable of acting as both a hydrogen bond donor (from the N-H) and acceptor (at the nitrogen lone pair).

  • Fluoro Group (-F): An electronegative atom that contributes to the molecule's overall polarity.

  • Aromatic Ring: A largely non-polar, hydrophobic structure.

  • Cyclopentyl Group: A non-polar, aliphatic, and hydrophobic moiety.

The molecule presents a dichotomous nature: the polar nitro and amine groups are appended to a relatively non-polar scaffold (fluorinated benzene ring and a cyclopentyl group). The calculated LogP value of 3.0884 further indicates a significant degree of lipophilicity, suggesting a preference for non-polar or moderately polar environments over highly aqueous ones.[4]

Based on this structure, we can formulate the following solubility hypotheses:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the amine and nitro groups.[5] Therefore, moderate to good solubility is anticipated, likely increasing with temperature. These solvents effectively solvate the polar "head" of the molecule.

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, DMSO): These solvents have significant dipole moments and can interact with the polar functional groups of the molecule, but they lack the ability to donate hydrogen bonds.[5] Good solubility is expected in these solvents, as they can solvate the polar regions without being hindered by a strong hydrogen-bonding network of their own.

  • Non-polar Solvents (e.g., Hexane, Toluene): The large non-polar surface area from the cyclopentyl and aromatic rings suggests some affinity for these solvents. However, the highly polar nitro and amine groups will be poorly solvated, likely leading to limited solubility in purely non-polar solvents.[5]

Gold-Standard Protocol for Thermodynamic Solubility Determination

To move from theoretical predictions to quantitative data, a robust and reproducible experimental method is essential. The saturation shake-flask method is widely considered the "gold standard" for determining thermodynamic equilibrium solubility.[6][7] It is a reliable technique that measures the concentration of a solute in a saturated solution after a prolonged equilibration period.[2][6]

Principle of the Shake-Flask Method

An excess amount of the solid compound (solute) is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for an extended period (typically 24 hours or more) to ensure that equilibrium is reached between the dissolved and undissolved solid.[2] After equilibration, the solid and liquid phases are separated, and the concentration of the solute in the clear, saturated supernatant is determined using a suitable analytical technique.

Detailed Experimental Protocol

Materials & Equipment:

  • This compound (high purity, >98%)

  • Selected organic solvents (analytical or HPLC grade)

  • Analytical balance (readable to ±0.1 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatic shaker or orbital incubator capable of maintaining constant temperature (e.g., 25 °C)

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

Step-by-Step Procedure:

  • Preparation: Add an excess of solid this compound to a series of glass vials. "Excess" means enough solid should remain undissolved at the end of the experiment to be visually confirmed. A starting point of ~10-20 mg of solid per 1 mL of solvent is typically sufficient.

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). Agitate the vials at a constant speed (e.g., 150 rpm) for at least 24 hours.[2] This extended time is crucial for reaching thermodynamic equilibrium.

  • Phase Separation: After the equilibration period, remove the vials and let them stand undisturbed at the same constant temperature for at least 1-2 hours to allow the excess solid to settle. This step is critical to avoid aspirating solid particles during sampling.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This filtration step removes any suspended microcrystals.

  • Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to bring the concentration into the linear range of the chosen analytical method. A series of dilutions may be necessary.

  • Quantification: Analyze the diluted samples using a pre-calibrated analytical method (e.g., UV-Vis or HPLC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL or g/L).

Experimental Workflow Diagram

G cluster_prep 1. Preparation & Equilibration cluster_sampling 2. Sampling & Analysis cluster_calc 3. Data Output A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker B->C D Agitate for 24h at 25°C to reach equilibrium C->D E Settle undissolved solid D->E F Withdraw supernatant with syringe E->F G Filter through 0.22 µm syringe filter F->G H Prepare accurate dilutions of the filtrate G->H I Quantify concentration (e.g., by HPLC/UV-Vis) H->I J Calculate original concentration (Solubility) I->J

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis. The following table provides a structured format for presenting your experimental results.

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (g/L)
MethanolPolar Protic25Experimental ValueExperimental Value
EthanolPolar Protic25Experimental ValueExperimental Value
AcetonePolar Aprotic25Experimental ValueExperimental Value
AcetonitrilePolar Aprotic25Experimental ValueExperimental Value
Ethyl AcetatePolar Aprotic25Experimental ValueExperimental Value
DichloromethanePolar Aprotic25Experimental ValueExperimental Value
TolueneNon-polar25Experimental ValueExperimental Value
HexaneNon-polar25Experimental ValueExperimental Value

By populating this table, trends should emerge that can be correlated back to the theoretical predictions based on molecular structure and solvent properties.

Safety and Handling Precautions

Core Safety Recommendations:

  • Engineering Controls: Handle this compound only in a well-ventilated area, preferably within a certified chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.[9]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a standard laboratory coat.

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Always consult the supplier's SDS for the most current and specific safety information before beginning any experimental work.

Conclusion

This guide provides a comprehensive framework for approaching the solubility determination of this compound. By combining theoretical predictions based on molecular structure with a rigorous, gold-standard experimental protocol, researchers can generate the reliable, quantitative data essential for informed decision-making in chemical synthesis, process development, and pharmaceutical research. The principles and methodologies outlined herein are designed to ensure scientific integrity and promote safe laboratory practices, forming a solid foundation for the successful advancement of projects involving this and other novel chemical entities.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

  • SpringerLink. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Available at: [Link]

  • Unknown Source. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. (Link not available)
  • YouTube. (2025). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (Link not available)
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 5-Chloro-2-nitroaniline. Available at: [Link]

  • CPAchem. (2022). Safety data sheet: 2-Nitroaniline. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). 2-Fluoro-5-nitroaniline. PubChem. Available at: [Link]

Sources

discovery and history of N-substituted fluoro-nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of N-Substituted Fluoro-Nitroanilines

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the discovery and historical development of N-substituted fluoro-nitroanilines, a class of compounds pivotal to advancements in medicinal chemistry and materials science. We will delve into the core synthetic strategies, the rationale behind their evolution, and the applications that have cemented their importance for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Fluorine and Nitrogen in Aromatic Systems

N-substituted fluoro-nitroanilines are aromatic compounds characterized by the presence of a nitro group (-NO2), a fluorine atom (-F), and a substituted amino group (-NRR') on a benzene ring. This unique combination of functional groups imparts a distinct electronic character to the molecule, making it a valuable scaffold in organic synthesis and drug design.

The powerful electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic substitution but, crucially, activates it for nucleophilic aromatic substitution (SNAr). The introduction of a fluorine atom, the most electronegative element, further modulates the molecule's properties. In medicinal chemistry, fluorine is often used to enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, which can aid in cell membrane permeability. The N-substituent provides a versatile handle for further chemical modification, allowing for the fine-tuning of the compound's steric and electronic properties.

This guide will trace the historical trajectory of these compounds, from their early, often challenging, syntheses to the sophisticated and efficient methodologies available today.

Early Discoveries and the Dawn of Aromatic Fluorine Chemistry

The story of N-substituted fluoro-nitroanilines is intrinsically linked to the broader history of aromatic fluorine chemistry. Early attempts to synthesize fluorinated aromatic compounds were often hampered by the lack of selective and safe fluorinating agents. The discovery of the Balz-Schiemann reaction in the late 1920s, which involves the thermal decomposition of diazonium tetrafluoroborates, represented a significant breakthrough, providing a more reliable method for introducing fluorine into an aromatic ring.

Initial work on nitroanilines focused primarily on their use as dyes and explosives. The deliberate synthesis of fluoro-nitroanilines for applications in medicinal chemistry began to gain traction in the mid-20th century, as the strategic benefits of fluorine in drug design became more widely recognized.

Evolution of Synthetic Methodologies

The synthesis of N-substituted fluoro-nitroanilines has evolved significantly over the decades, driven by the need for greater efficiency, selectivity, and safety. The primary synthetic routes can be broadly categorized into two main approaches: nucleophilic aromatic substitution and direct fluorination.

Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction

The SNAr reaction is the most common and versatile method for synthesizing fluoro-nitroanilines. In this reaction, a nucleophile displaces a leaving group on an aromatic ring that is activated by one or more electron-withdrawing groups, such as a nitro group.

A prevalent strategy involves the reaction of a dinitro- or chloro-nitroaniline precursor with a source of fluoride ions, such as potassium fluoride (KF) or cesium fluoride (CsF). The choice of solvent is critical in these reactions; polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or sulfolane are typically used to enhance the nucleophilicity of the fluoride ion. Phase-transfer catalysts, such as tetraalkylammonium salts, can also be employed to improve reaction rates and yields.

Experimental Protocol: Synthesis of 4-Fluoro-3-nitroaniline via SNAr

  • Reaction Setup: To a stirred solution of 1,4-dichloro-2-nitrobenzene (1.0 eq) in dry DMSO, add spray-dried potassium fluoride (2.0 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq).

  • Reaction Conditions: Heat the reaction mixture to 120-140 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: After completion, cool the reaction mixture, pour it into ice water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography or recrystallization to obtain 4-fluoro-1-chloro-2-nitrobenzene.

  • Amination: The resulting 4-fluoro-1-chloro-2-nitrobenzene can then be subjected to amination, for example, by reaction with ammonia in a sealed vessel, to yield 4-fluoro-3-nitroaniline.

Causality in Experimental Choices:

  • Spray-dried KF: Using anhydrous potassium fluoride is crucial as water can compete with the fluoride ion as a nucleophile, leading to undesired side products.

  • High Temperature: The high reaction temperature is necessary to overcome the activation energy of the SNAr reaction, even with the activating effect of the nitro group.

  • Phase-Transfer Catalyst: The catalyst facilitates the transfer of the fluoride ion from the solid phase to the organic phase, where the reaction occurs.

N-Substitution of Fluoro-Nitroanilines

Once the fluoro-nitroaniline core is synthesized, the amino group can be functionalized in various ways to introduce the desired N-substituents.

Reductive amination is a powerful method for introducing alkyl substituents onto the amino group. This typically involves the reaction of the fluoro-nitroaniline with an aldehyde or a ketone in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3).

Experimental Protocol: N-alkylation of 4-Fluoro-3-nitroaniline via Reductive Amination

  • Imine Formation: Dissolve 4-fluoro-3-nitroaniline (1.0 eq) and an aldehyde or ketone (1.2 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). Add a mild acid catalyst, such as acetic acid, to facilitate imine formation.

  • Reduction: Add the reducing agent, for example, sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Diagram: Reductive Amination Workflow

G cluster_workflow Reductive Amination Workflow start Dissolve Fluoro-nitroaniline and Carbonyl Compound imine Imine Formation (Acid Catalyst) start->imine reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine->reduction monitoring Monitor by TLC reduction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Column Chromatography workup->purification product N-Substituted Fluoro-nitroaniline purification->product

Caption: Workflow for N-alkylation via reductive amination.

For the introduction of aryl or heteroaryl substituents, the Buchwald-Hartwig amination has become an indispensable tool. This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions.

Diagram: Buchwald-Hartwig Amination Cycle

G cluster_cycle Buchwald-Hartwig Amination Cycle pd0 Pd(0)L_n oxidative_addition {Oxidative Addition| + Ar-X} pd0->oxidative_addition pd_intermediate Ar-Pd(II)(X)L_n oxidative_addition->pd_intermediate ligand_exchange {Ligand Exchange| + R2NH, - HX} pd_intermediate->ligand_exchange amine_complex Ar-Pd(II)(NR2)L_n ligand_exchange->amine_complex reductive_elimination {Reductive Elimination} amine_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product {Ar-NR2} reductive_elimination->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Applications in Drug Discovery and Materials Science

The unique properties of N-substituted fluoro-nitroanilines have made them valuable building blocks in several areas of research and development.

Medicinal Chemistry
  • Anticancer Agents: The fluoro-nitroaniline scaffold is present in several compounds investigated for their anticancer activity. The nitro group can be reduced in hypoxic tumor environments to generate cytotoxic species, while the fluorine atom enhances metabolic stability.

  • Antimicrobial Agents: The electron-deficient nature of the aromatic ring can contribute to the antimicrobial activity of compounds containing this moiety.

  • Kinase Inhibitors: The N-substituted amino group can act as a hydrogen bond donor or acceptor, facilitating binding to the ATP-binding pocket of various kinases, which are important targets in cancer therapy.

Table: Examples of Bioactive N-Substituted Fluoro-Nitroanilines

Compound ClassTherapeutic AreaKey Structural Features
Nitroaromatic ProdrugsOncologyHypoxia-activated cytotoxicity
Substituted BenzimidazolesAntimicrobialDNA gyrase inhibition
AnilinoquinazolinesOncologyEGFR kinase inhibition
Materials Science
  • Nonlinear Optical (NLO) Materials: The significant difference in electron density between the electron-donating N-substituent and the electron-withdrawing nitro group can give rise to large molecular hyperpolarizabilities, a key property for NLO materials used in optoelectronics.

  • Dyes and Pigments: The chromophoric nature of the nitroaniline core makes these compounds suitable for use as dyes, particularly those with tailored absorption and emission properties.

Conclusion and Future Outlook

The journey of N-substituted fluoro-nitroanilines from laboratory curiosities to indispensable tools in modern chemistry is a testament to the continuous drive for innovation in synthetic methodology. The development of robust and versatile reactions like the SNAr and palladium-catalyzed cross-coupling reactions has unlocked the full potential of this compound class. As our understanding of the intricate relationship between chemical structure and biological activity deepens, we can expect N-substituted fluoro-nitroanilines to remain at the forefront of drug discovery and materials science, leading to the development of novel therapeutics and advanced materials with tailored properties. The ongoing research into more sustainable and efficient synthetic methods, such as flow chemistry and biocatalysis, will undoubtedly further shape the future of this fascinating area of chemistry.

References

  • Title: The Balz-Schiemann Reaction. Source: Organic Reactions. URL: [Link]

  • Title: Aromatic Nucleophilic Substitution. Source: Chemical Reviews. URL: [Link]

  • Title: Modern Amination Methods. Source: Chemical Reviews. URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Reductive Amination. Source: Organic Reactions. URL: [Link]

  • Title: The Buchwald-Hartwig Amination. Source: Chemical Society Reviews. URL: [Link]

Methodological & Application

Synthesis Protocol for N-Cyclopentyl-5-fluoro-2-nitroaniline: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline, a key intermediate in the development of various biologically active compounds. The described method is based on a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis. This document offers in-depth insights into the reaction mechanism, a step-by-step experimental procedure, characterization data, and troubleshooting guidelines to ensure reproducible and high-yield synthesis. The protocol is designed for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction: The Significance of N-Substituted Nitroanilines

N-substituted-2-nitroanilines are crucial building blocks in the synthesis of a wide array of heterocyclic compounds, including benzimidazoles, triazoles, and isoalloxazines, many of which exhibit significant biological activity.[1] The title compound, this compound, incorporates a cyclopentyl moiety and a fluorine atom, features often associated with enhanced metabolic stability and binding affinity in drug candidates. The presence of the nitro group provides a versatile handle for further chemical transformations, most notably its reduction to an amine, which opens pathways to a diverse range of pharmaceutical scaffolds.

The synthesis of such molecules typically relies on the nucleophilic aromatic substitution (SNAr) reaction.[1][2][3] This powerful C-N bond-forming reaction involves the displacement of a leaving group on an electron-deficient aromatic ring by a nucleophile, in this case, an amine.

Synthetic Strategy: Nucleophilic Aromatic Substitution

The chosen synthetic route for this compound is the reaction between 2,4-difluoronitrobenzene and cyclopentylamine. This strategy is predicated on the principles of nucleophilic aromatic substitution.

Mechanistic Rationale

The SNAr mechanism generally proceeds via a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[4][5]

  • Activation: The nitro group (-NO₂) is a potent electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack by reducing its electron density. This effect is most pronounced at the ortho and para positions relative to the nitro group.

  • Nucleophilic Attack: Cyclopentylamine, acting as the nucleophile, attacks the carbon atom bearing a fluorine atom. The attack at the position ortho to the nitro group is favored due to strong electronic activation.

  • Formation of the Meisenheimer Complex: The addition of the amine leads to the formation of a negatively charged, non-aromatic intermediate (the Meisenheimer complex), where the negative charge is delocalized across the ring and onto the nitro group.

  • Elimination and Re-aromatization: The aromaticity is restored by the expulsion of the fluoride leaving group, yielding the final N-substituted product.

Recent studies suggest that some SNAr reactions may proceed through a concerted mechanism, though the classical two-step process remains a widely accepted model for understanding these transformations.[4]

The regioselectivity of this reaction is a key consideration. In 2,4-difluoronitrobenzene, the fluorine atom at the 2-position (ortho to the nitro group) is significantly more activated towards nucleophilic substitution than the fluorine at the 4-position (para to the nitro group). This preferential reactivity allows for the selective synthesis of the desired product.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS No.
2,4-Difluoronitrobenzene≥99%Sigma-Aldrich446-35-5
Cyclopentylamine≥99%Acros Organics1003-03-8
Dichloromethane (DCM)ACS GradeFisher Scientific75-09-2
Anhydrous Sodium SulfateACS GradeVWR7757-82-6
Petroleum EtherACS GradeEMD Millipore8032-32-4
Silica Gel60-120 meshSorbent Technologies7631-86-9
Reaction Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine 2,4-Difluoronitrobenzene and Cyclopentylamine in a flask heat Heat the mixture at a controlled temperature reagents->heat Stir monitor Monitor reaction progress by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction Complete partition Partition between DCM and water cool->partition dry Dry organic layer over anhydrous Na2SO4 partition->dry concentrate Concentrate under reduced pressure dry->concentrate chromatography Purify by column chromatography concentrate->chromatography characterize Characterize the pure product chromatography->characterize

Figure 1. Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2,4-difluoronitrobenzene (1.59 g, 10.0 mmol, 1.0 equiv.) and cyclopentylamine (1.02 g, 12.0 mmol, 1.2 equiv.).

    • Rationale: A slight excess of the amine is used to ensure complete consumption of the starting fluoroaromatic compound.

  • Reaction: Heat the reaction mixture to 80 °C with stirring.

    • Rationale: This temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting significant side product formation.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of petroleum ether and ethyl acetate (e.g., 9:1 v/v) as the eluent. The reaction is typically complete within 1-2 hours.

    • Rationale: TLC allows for the visualization of the consumption of starting materials and the formation of the product, ensuring the reaction is stopped at the optimal time.

  • Work-up: a. Allow the reaction mixture to cool to room temperature. b. Partition the mixture between dichloromethane (50 mL) and water (50 mL). c. Separate the organic layer, and wash it with brine (2 x 25 mL). d. Dry the organic layer over anhydrous sodium sulfate. e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as a colored oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel (60-120 mesh). a. Elute with a gradient of petroleum ether and ethyl acetate (starting with 100% petroleum ether and gradually increasing the polarity). b. The product, typically a highly colored (orange to red) compound, will elute after the unreacted starting material.[1] c. Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a yellow to orange solid.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

PropertyValue
Molecular FormulaC₁₁H₁₃FN₂O₂
Molecular Weight224.23 g/mol [6]
AppearanceYellow to orange solid
Melting PointExpected to be in the range of typical nitroanilines
Spectroscopic Data
¹H NMR (CDCl₃)δ (ppm): 8.1-8.3 (m, 1H), 6.6-6.8 (m, 2H), 4.0-4.2 (m, 1H), 1.5-2.2 (m, 8H).
¹³C NMR (CDCl₃)Expected signals in the aromatic, aliphatic, and nitro-substituted carbon regions.
IR (KBr)ν (cm⁻¹): ~3350 (N-H), ~1620 (C=C, aromatic), ~1520 & ~1340 (NO₂, asymmetric and symmetric stretching).
Mass Spectrometrym/z (ESI+): 225.1 [M+H]⁺

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data is an approximation based on similar structures.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reaction.- Extend the reaction time and continue to monitor by TLC. - Ensure the reaction temperature is maintained at 80 °C.
Loss of product during work-up or purification.- Ensure complete extraction with DCM. - Be careful when combining fractions during column chromatography.
Presence of Impurities Unreacted starting material.- Optimize the stoichiometry of the reactants. - Ensure efficient purification by column chromatography.
Formation of side products (e.g., disubstituted product).- Avoid excessively high reaction temperatures. - Use the specified stoichiometry.
Difficulty in Purification Product co-elutes with impurities.- Adjust the eluent system for column chromatography (try different solvent ratios or a different solvent system).

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of this compound. By leveraging a nucleophilic aromatic substitution reaction, this key intermediate can be obtained in good yield and high purity. The information provided herein, including the mechanistic insights, step-by-step procedure, and troubleshooting guide, is intended to support researchers in their efforts to synthesize this and related compounds for applications in drug discovery and development.

References

  • Taylor & Francis Online. (n.d.). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • Taylor & Francis Online. (2006, August 19). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • Semantic Scholar. (2003, January 8). An Improved Synthesis of N-Substituted-2-nitroanilines. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). A Convenient Synthesis of N,N-Dimethyl-p-nitroaniline and N,N-Dimethyl-o-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.
  • National Institutes of Health. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, July 16). In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p-fluoronitrobenzene. Retrieved from [Link]

  • Springer. (n.d.). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Retrieved from [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • ResearchGate. (2018, March 13). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2020, June 20). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • ResearchGate. (2025, December 5). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. Retrieved from [Link]

  • MDPI. (n.d.). Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. Retrieved from [Link]

  • European Chemicals Agency. (2003, February 11). 2-NITROANILINE. Retrieved from [Link]

  • Ottokemi. (n.d.). 2-Fluoro-5-nitroaniline, 98%. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Retrieved from [Link]

Sources

Application Notes and Protocols for the N-Alkylation of 5-Fluoro-2-Nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The N-alkylation of anilines is a cornerstone transformation in organic synthesis, pivotal for the construction of molecules with significant applications in pharmaceuticals, agrochemicals, and materials science.[1] 5-Fluoro-2-nitroaniline is a particularly valuable synthetic intermediate, incorporating both a nitro group and a fluorine atom, motifs frequently found in biologically active compounds. The strategic N-alkylation of this scaffold allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and target binding affinity.

This document provides a comprehensive guide to the N-alkylation of 5-fluoro-2-nitroaniline, addressing the inherent chemical challenges and offering detailed protocols. As a Senior Application Scientist, this guide is structured to provide not just a methodology, but a framework for rational decision-making in the laboratory, grounded in mechanistic understanding and empirical data.

Core Challenge: Substrate Reactivity

The primary obstacle in the N-alkylation of 5-fluoro-2-nitroaniline is the severely diminished nucleophilicity of the amino group. Both the ortho-nitro group and the para-fluoro group are strongly electron-withdrawing, pulling electron density from the aromatic ring and, consequently, from the nitrogen atom. This electronic deficit makes the aniline a poor nucleophile, necessitating more forcing reaction conditions compared to the alkylation of simple anilines.[2] Therefore, careful selection of the base, solvent, and temperature is critical for achieving successful alkylation.[2]

Primary Reaction Methodology: Nucleophilic Substitution

The most direct approach for N-alkylation is the reaction of the aniline with an alkyl halide (or sulfonate) in the presence of a base. This reaction proceeds via a mechanism analogous to a bimolecular nucleophilic substitution (SN2) pathway.[3][4]

Detailed Experimental Protocol

Principle: A sufficiently strong base deprotonates the weakly acidic N-H of 5-fluoro-2-nitroaniline to generate a more potent nucleophile, the anilide anion. This anion then displaces a halide from the alkylating agent to form the new C-N bond.

Materials & Reagents:

  • 5-Fluoro-2-nitroaniline

  • Alkylating agent (e.g., Benzyl bromide, Iodomethane, Ethyl iodide)

  • Base (e.g., Potassium carbonate (K₂CO₃), Potassium tert-butoxide (t-BuOK), Sodium hydride (NaH))

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile, Dimethyl sulfoxide (DMSO))

  • Ethyl acetate (for extraction)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask, reflux condenser, magnetic stir bar, heating mantle

  • Standard glassware for workup and purification

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon), add 5-fluoro-2-nitroaniline (1.0 equivalent).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 equivalents) followed by the anhydrous polar aprotic solvent (e.g., DMF, to achieve a concentration of ~0.1 M).[2] Stir the resulting suspension.

  • Alkylation: Add the alkyl halide (1.05-1.2 equivalents) dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent can drive the reaction to completion, but a large excess may promote dialkylation.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120°C) and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.[2]

  • Workup: Upon completion, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Quench the reaction by adding water and extract the product with an organic solvent like ethyl acetate (3x).[2]

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual solvent and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep 1. Charge flask with 5-fluoro-2-nitroaniline, base, and solvent under N2 add_alkyl 2. Add alkyl halide dropwise prep->add_alkyl heat 3. Heat to 80-120°C add_alkyl->heat monitor 4. Monitor by TLC/LC-MS heat->monitor cool 5. Cool to RT and filter monitor->cool extract 6. Aqueous quench and extraction cool->extract purify 7. Dry, concentrate, and purify via column chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for N-alkylation via nucleophilic substitution.

Detailed Reaction Mechanism

The reaction proceeds in two main stages: deprotonation followed by nucleophilic attack.

  • Deprotonation: The base (B:) removes the acidic proton from the amine nitrogen of 5-fluoro-2-nitroaniline. The equilibrium of this step is dependent on the strength of the base. Due to the electron-withdrawing groups, the pKa of the anilinium ion is lowered, but the amine itself is not very acidic, requiring a reasonably strong base like potassium tert-butoxide or sodium hydride for complete deprotonation.[2] Weaker bases like potassium carbonate can also be effective, especially at higher temperatures, by shifting the equilibrium.

  • Nucleophilic Attack (SN2): The resulting anilide anion is a significantly stronger nucleophile than the starting aniline. It attacks the electrophilic carbon of the alkyl halide (R-X) in a concerted SN2 mechanism, displacing the halide leaving group (X⁻) and forming the N-alkylated product.[4]

G sub_struct 5-Fluoro-2-nitroaniline inv1 sub_struct->inv1 base Base (B:) base->inv1 anilide Anilide Anion (Nucleophile) inv2 anilide->inv2 alkyl_halide Alkyl Halide (R-X) alkyl_halide->inv2 product_struct N-Alkyl-5-fluoro-2-nitroaniline inv1->anilide Deprotonation (+ BH) inv2->product_struct SN2 Attack (+ X⁻)

Caption: Simplified reaction mechanism for base-mediated N-alkylation.

Optimization and Data Summary

The choice of reagents and conditions is paramount for success. The following table, compiled from data on the analogous 2-nitroaniline, serves as a robust starting point for optimization.[2]

ParameterSelectionRationale & Causality
Alkylating Agent R-I > R-Br > R-ClReactivity is dictated by the leaving group ability (I⁻ > Br⁻ > Cl⁻). Alkyl iodides will react fastest and at lower temperatures.[2]
Base t-BuOK, NaH > Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is required to deprotonate the weakly acidic amine. Stronger bases lead to faster reaction rates.[2]
Solvent DMF, DMSO, AcetonitrilePolar aprotic solvents are preferred as they solvate the cation of the base but not the anilide nucleophile, increasing its reactivity. They are also stable at high temperatures.[2]
Temperature 80 - 140 °CElevated temperatures are necessary to overcome the high activation energy associated with the poor nucleophilicity of the substrate.[2]

Note: Yields are highly dependent on the specific alkylating agent and precise conditions used. For example, the N-alkylation of 2-nitroaniline with benzyl alcohol using an Iridium catalyst ("borrowing hydrogen" method) at 120°C gave a 64% yield.[5]

Troubleshooting Common Issues

IssueProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient base strength. 2. Reaction temperature is too low. 3. Inactive alkylating agent (e.g., R-Cl).1. Switch to a stronger base (e.g., from K₂CO₃ to t-BuOK or NaH).[2] 2. Increase the reaction temperature in increments of 10-20°C.[2] 3. Change to a more reactive alkylating agent (e.g., R-Br or R-I).[2]
N,N-Dialkylation Product The mono-alkylated product is often more nucleophilic than the starting aniline and can react further.Use a slight excess of the 5-fluoro-2-nitroaniline relative to the alkylating agent (1.1 to 1.5 equivalents).[2] Alternatively, add the alkylating agent slowly to maintain its low concentration.
Elimination Byproduct Occurs if using a secondary or tertiary alkyl halide, as the strong base will promote E2 elimination.Use primary alkyl halides whenever possible. If a secondary alkyl group is required, consider an alternative strategy like reductive amination.

Alternative Methodology: Reductive Amination

For a milder and often more versatile approach, particularly for installing complex or secondary alkyl groups, reductive amination is an excellent alternative.

Principle: The aniline reacts with an aldehyde or ketone to form an intermediate imine (or enamine), which is then reduced in situ by a selective reducing agent to yield the N-alkylated product.[1][6]

Brief Protocol:

  • Dissolve 5-fluoro-2-nitroaniline (1.0 eq) and the desired aldehyde/ketone (1.1 eq) in a solvent like 1,2-dichloroethane (DCE).

  • Add a catalytic amount of acetic acid (0.1 eq) to promote imine formation and stir for 1-2 hours at room temperature.[1]

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise.[1]

  • Stir at room temperature for 4-24 hours until the starting material is consumed.

  • Perform an aqueous workup with sodium bicarbonate solution, extract, and purify as described in Protocol 3.1.

This one-pot method avoids the need for strong bases and high temperatures, offering broad functional group tolerance.[6][7][8]

Conclusion

The N-alkylation of 5-fluoro-2-nitroaniline is a challenging but achievable transformation critical for synthetic and medicinal chemistry. Success hinges on overcoming the low nucleophilicity of the substrate through the judicious selection of a strong base, a polar aprotic solvent, and elevated temperatures when using the classical nucleophilic substitution approach. For more sensitive substrates or complex alkyl groups, reductive amination provides a powerful and mild alternative. This guide offers the foundational protocols and mechanistic insights required for researchers to successfully synthesize these valuable N-alkylated building blocks.

References

  • One-Pot Reductive Mono-N-alkylation of Aniline and Nitroarene Derivatives Using Aldehydes. American Chemical Society.

  • Application Notes and Protocols: Reaction Conditions for N-Alkylation of 4-(oxan-2-yl)aniline. Benchchem.

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  • New Directions in the Mitsunobu Reaction. Nottingham ePrints.

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Application Notes and Protocols for the Utilization of N-Cyclopentyl-5-fluoro-2-nitroaniline in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of Fluorinated Anilines in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have emerged as a paradigm-shifting therapeutic modality, capable of hijacking the cell's intrinsic protein degradation machinery to eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a flexible linker that tethers these two components. The design and synthesis of novel PROTACs are central to advancing this therapeutic strategy, with a significant focus on developing new building blocks that can be readily incorporated into these complex molecules.

N-Cyclopentyl-5-fluoro-2-nitroaniline is a versatile building block for PROTAC synthesis. The presence of a nitro group allows for its reduction to a primary amine, a key functional handle for linker attachment or further elaboration into an E3 ligase ligand. The fluorine and cyclopentyl substituents can impart desirable physicochemical properties to the final PROTAC molecule, such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity. This application note provides a comprehensive guide to the use of this compound in PROTAC synthesis, including detailed protocols for its conversion into a key intermediate and its subsequent incorporation into a model PROTAC.

Physicochemical and Safety Data of this compound

A thorough understanding of the starting material's properties and safety considerations is paramount for successful and safe synthesis.

PropertyValueSource
CAS Number 1250834-99-1[2]
Molecular Formula C₁₁H₁₃FN₂O₂[2]
Molecular Weight 224.23 g/mol [2]
Appearance Not specified, likely a crystalline solid-
Purity ≥98%[2]

Safety Information:

Experimental Protocols: Synthesis of a PROTAC Intermediate from this compound

The synthetic utility of this compound in PROTAC synthesis is primarily centered on the reduction of its nitro group to a primary amine. This transformation provides a versatile nucleophilic handle for subsequent chemical modifications.

Protocol 1: Reduction of this compound to N1-Cyclopentyl-5-fluorobenzene-1,2-diamine

This protocol details the reduction of the nitro group using tin(II) chloride, a mild and effective method for this transformation.[1][6][7][8][9]

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and ethanol to achieve a concentration of approximately 0.1 M.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is basic (pH ~8-9).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the desired N1-Cyclopentyl-5-fluorobenzene-1,2-diamine.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Workflow for the Synthesis of a PROTAC Intermediate

PROTAC_Intermediate_Synthesis start This compound reagents SnCl₂·2H₂O, EtOH start->reagents reaction Reduction (Reflux, 2-4h) reagents->reaction workup Aqueous Workup (NaHCO₃, EtOAc) reaction->workup purification Flash Chromatography workup->purification product N1-Cyclopentyl-5-fluorobenzene-1,2-diamine purification->product caption Figure 1: Synthetic workflow for the reduction of this compound.

Caption: Figure 1: Synthetic workflow for the reduction of this compound.

Protocol 2: Amide Coupling to Synthesize a Model PROTAC Precursor

This protocol describes the coupling of the newly synthesized diamine with a linker carboxylic acid, a crucial step in assembling the PROTAC molecule. This example utilizes a generic linker with a terminal carboxylic acid for illustrative purposes. The choice of linker is critical for PROTAC efficacy and would be tailored to the specific target protein and E3 ligase.[10][11][12][13]

Materials:

  • N1-Cyclopentyl-5-fluorobenzene-1,2-diamine (from Protocol 1)

  • Linker-COOH (e.g., a polyethylene glycol (PEG) linker with a terminal carboxylic acid)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the Linker-COOH (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • In a separate flask, dissolve N1-Cyclopentyl-5-fluorobenzene-1,2-diamine (1.2 eq) in anhydrous DMF.

  • Slowly add the solution of the diamine to the activated linker solution.

  • Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative reverse-phase HPLC to obtain the desired PROTAC precursor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Conceptual PROTAC Assembly and Mechanism of Action

The synthesized precursor can then be coupled to a ligand for a target protein of interest (POI) to generate the final PROTAC. The aniline moiety derived from this compound can serve as a key attachment point for the linker, which in turn connects to the POI ligand and an E3 ligase ligand (e.g., a derivative of thalidomide for Cereblon or a VHL ligand).[14][15][16][17][18][19][20]

PROTAC_MoA cluster_0 PROTAC Molecule cluster_1 Cellular Machinery POI_Ligand Target Protein Ligand (Warhead) Linker Linker POI_Ligand->Linker POI Target Protein of Interest (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand (derived from intermediate) Linker->E3_Ligand E3_Ligase E3 Ubiquitin Ligase E3_Ligand->E3_Ligase Binds Proteasome Proteasome POI->Proteasome Degradation E3_Ligase->POI Ubiquitination Ub Ubiquitin caption Figure 2: General structure of a PROTAC and its mechanism of action.

Caption: Figure 2: General structure of a PROTAC and its mechanism of action.

Conclusion and Future Perspectives

This compound represents a valuable and versatile building block for the synthesis of novel PROTACs. Its straightforward conversion to a diamine intermediate provides a strategic entry point for the attachment of linkers and the construction of E3 ligase ligands. The protocols outlined in this application note offer a reliable and reproducible methodology for researchers in drug discovery and development to incorporate this fluorinated aniline derivative into their PROTAC synthesis workflows. The continued exploration of unique and functionalized building blocks like this compound will undoubtedly fuel the discovery of next-generation protein degraders with enhanced therapeutic potential.

References

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  • Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. National Institutes of Health. [Link]

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Application Notes and Protocols for Nucleophilic Aromatic Substitution with N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for performing nucleophilic aromatic substitution (SNAr) reactions utilizing N-Cyclopentyl-5-fluoro-2-nitroaniline as the electrophilic substrate. Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and materials science.[1][2] The strategic placement of a nitro group, a potent electron-withdrawing group, ortho to the fluorine atom, an excellent leaving group in this context, renders the aromatic ring highly susceptible to nucleophilic attack.[3] These application notes offer detailed, step-by-step protocols for the reaction of this compound with various nucleophiles and provide the scientific rationale behind the experimental design.

Introduction: The Significance of SNAr in Modern Synthesis

Nucleophilic aromatic substitution (SNAr) stands as a pivotal reaction class for the functionalization of aromatic systems.[4] Unlike electrophilic aromatic substitution, which is characteristic of electron-rich aromatic rings, SNAr reactions are favored on electron-deficient rings. The presence of strong electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN) groups, is crucial for activating the aromatic ring towards nucleophilic attack.[3][5]

The substrate of focus, this compound, is an ideal candidate for SNAr. The nitro group, positioned ortho to the fluorine atom, strongly activates the ring by stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[3][4][6] The fluorine atom, despite being the most electronegative halogen, serves as an excellent leaving group in SNAr reactions due to the rate-determining step being the initial nucleophilic attack, which is accelerated by the strong polarization of the C-F bond.[4][7][8][9] This reactivity profile makes this compound a valuable building block for the synthesis of a diverse array of substituted aniline derivatives, which are prominent scaffolds in many biologically active compounds, including benzimidazoles.[10][11]

Reaction Mechanism and Scientific Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][12]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the fluorine leaving group. This step disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][6][13] The stability of this complex is paramount to the reaction's success and is significantly enhanced by the presence of the electron-withdrawing nitro group at the ortho position, which delocalizes the negative charge.[3][12]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[7][12]

SNAr_Mechanism

Experimental Protocols

3.1. Materials and Reagents

Reagent/MaterialGradeRecommended Supplier(s)
This compound≥98%Commercially Available[14]
Nucleophile (e.g., secondary amine, alcohol, thiol)≥98%Major chemical suppliers
Solvent (e.g., DMSO, DMF, NMP, Acetonitrile)AnhydrousMajor chemical suppliers
Base (e.g., K₂CO₃, Cs₂CO₃, Et₃N, DBU)AnhydrousMajor chemical suppliers
Round-bottom flask-Standard laboratory glassware
Magnetic stirrer and stir bar-Standard laboratory equipment
Condenser-Standard laboratory glassware
Inert atmosphere setup (Nitrogen or Argon)-Standard laboratory equipment
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄Major chemical suppliers
Column chromatography supplies (Silica gel)230-400 meshMajor chemical suppliers
Rotary evaporator-Standard laboratory equipment

3.2. General Experimental Workflow

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution reaction.

experimental_workflow

3.3. Protocol 1: Reaction with a Secondary Amine (e.g., Piperidine)

This protocol outlines a general procedure for the synthesis of N-substituted aniline derivatives.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[2][15][16] Add the secondary amine (e.g., piperidine, 1.1 - 1.5 eq) to the solution, followed by the addition of a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq).[1]

  • Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-100 °C. The optimal temperature will depend on the nucleophilicity of the amine.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[15]

3.4. Protocol 2: Reaction with an Alcohol (e.g., Phenol)

This protocol is for the synthesis of aryl ethers.

  • Alkoxide Formation: In a separate flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.5 eq) in an anhydrous solvent like Tetrahydrofuran (THF) or DMF.[1] Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) (1.2 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.

  • Addition of Electrophile: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Reaction Execution: Heat the reaction to 60-80 °C and monitor its progress by TLC.

  • Work-up: After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the product with ethyl acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no conversion - Insufficiently activated substrate- Poor nucleophile- Low reaction temperature- Inappropriate solvent- Increase reaction temperature.- Use a stronger base to generate a more potent nucleophile.- Switch to a more polar aprotic solvent like DMSO or NMP to enhance nucleophilicity.[2][15]
Formation of side products - Di-substitution (if applicable)- Reaction with the solvent (solvolysis)- Hydrolysis of starting material or product- Use a stoichiometric amount of the nucleophile.[17]- Use a non-nucleophilic, polar aprotic solvent.[15][17]- Ensure anhydrous conditions by using dry solvents and an inert atmosphere.[15]
Difficult purification - Residual high-boiling point solvent (e.g., DMSO, DMF)- Emulsion formation during work-up- After extraction, wash the organic layer multiple times with water to remove residual high-boiling point solvents.[18]- Add brine to the aqueous layer during work-up to break emulsions.[15]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[19][20]

  • Ventilation: Conduct all experiments in a well-ventilated fume hood.[20][21][22]

  • Handling of Reagents: Nitroanilines are toxic and should be handled with care.[19][21][22] Avoid inhalation of dust and contact with skin and eyes.[19][22] Strong bases like sodium hydride are pyrophoric and water-reactive; handle them under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

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  • What are the synthesis routes of 5-Fluoro-2-nitroaniline - Knowledge - Bloom Tech ()

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Application Notes and Protocols for the Purification of N-Cyclopentyl-5-fluoro-2-nitroaniline by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Cyclopentyl-5-fluoro-2-nitroaniline is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is paramount for the success of subsequent synthetic steps and the biological activity of the final compounds. This application note provides a detailed, field-proven protocol for the purification of this compound using silica gel column chromatography. The methodology is designed to be a self-validating system, with an emphasis on the scientific principles behind each step to ensure reproducibility and high purity of the final product.

The target molecule, this compound, possesses moderate polarity due to the presence of a nitro group, a secondary amine, and a fluorine atom. This polarity profile makes it an ideal candidate for purification via normal-phase column chromatography, where it can be effectively separated from less polar starting materials and more polar byproducts.

Predicted Impurities from Synthesis

While the specific synthetic route for this compound can vary, it is commonly synthesized via a nucleophilic aromatic substitution (SNAr) reaction. A likely pathway involves the reaction of a difluoro-nitro-aromatic compound, such as 1,2-difluoro-4-nitrobenzene or 2,4-difluoronitrobenzene, with cyclopentylamine. Based on this, potential impurities may include:

  • Unreacted starting materials: Excess cyclopentylamine or unreacted difluoro-nitro-aromatic precursors.

  • Isomeric products: If the starting material has multiple reactive sites, regioisomers of the desired product might be formed.

  • Di-substituted products: Reaction of the product with another equivalent of cyclopentylamine, though less likely under controlled conditions.

  • Byproducts from side reactions: Depending on the reaction conditions, other minor impurities could be generated.

Understanding these potential impurities is crucial for developing an effective purification strategy.

Principle of Separation: Silica Gel Column Chromatography

Column chromatography is a preparative technique used to separate components of a mixture based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.[1][2] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. The separation is governed by the polarity of the compounds in the mixture.[3]

  • Less polar compounds: Have a weaker affinity for the polar silica gel and will travel down the column more quickly with the mobile phase.

  • More polar compounds: Have a stronger affinity for the silica gel and will move down the column more slowly.

By carefully selecting a mobile phase of appropriate polarity, a gradient of affinities can be established, leading to the separation of this compound from its impurities.

Experimental Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments to the scale will require proportional changes in the column size and solvent volumes.

Materials and Equipment
Item Specification
Stationary Phase Silica gel (60-120 mesh)
Mobile Phase n-Hexane (ACS grade), Ethyl acetate (ACS grade)
Apparatus Glass chromatography column (approx. 40 cm length, 4 cm diameter), Separating funnel, Round bottom flasks, Beakers, Test tubes or fraction collector, TLC plates (silica gel 60 F254), TLC chamber, UV lamp (254 nm), Capillary tubes, Rotary evaporator
Crude Sample ~1 g of crude this compound
Step 1: Thin Layer Chromatography (TLC) for Method Development

Before performing the column chromatography, it is essential to determine the optimal mobile phase composition using TLC.[4] The goal is to achieve a retention factor (Rf) of approximately 0.2-0.3 for the desired compound, which generally provides good separation on a column.

  • Prepare several TLC chambers with different ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).

  • Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Using a capillary tube, spot the crude mixture onto the baseline of a TLC plate.

  • Place the TLC plate in a chamber and allow the solvent front to ascend to near the top of the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The desired product should appear as a distinct spot.

  • Calculate the Rf value for the target compound in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Select the solvent system that gives an Rf value in the desired range of 0.2-0.3 for this compound and good separation from impurities. For this compound, a starting point of 85:15 Hexane:Ethyl Acetate is often effective.

TLC_Development

Step 2: Column Preparation (Slurry Packing Method)

Proper column packing is critical for achieving good separation. The slurry method is recommended to avoid air bubbles and ensure a homogenous stationary phase.

  • Ensure the chromatography column is clean, dry, and vertically clamped.

  • Place a small plug of cotton or glass wool at the bottom of the column to support the packing material.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a beaker, prepare a slurry of silica gel in the chosen mobile phase (e.g., 85:15 Hexane:Ethyl Acetate). A general rule of thumb is to use approximately 50-100 g of silica gel for every 1 g of crude product.

  • With the stopcock open, pour the slurry into the column. Use a funnel to guide the slurry and avoid spillage.

  • Continuously tap the side of the column gently to ensure even packing of the silica gel and to dislodge any air bubbles.

  • Once all the silica gel has been added, allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Add a thin layer (approx. 1 cm) of sand on top of the packed silica gel to protect the surface from disturbance during sample loading.

Step 3: Sample Loading
  • Dissolve the crude this compound (~1 g) in a minimal amount of the mobile phase or a slightly more polar solvent if necessary for solubility (e.g., dichloromethane).

  • Carefully add the dissolved sample to the top of the column using a pipette, allowing it to spread evenly over the sand layer.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand.

  • Carefully add a small amount of the mobile phase to wash any remaining sample from the sides of the column onto the silica gel. Repeat this step 2-3 times.

Step 4: Elution and Fraction Collection
  • Once the sample is loaded, carefully fill the top of the column with the mobile phase.

  • Begin eluting the column by opening the stopcock to achieve a steady flow rate (e.g., 2-5 mL/minute).

  • Collect the eluent in fractions of a consistent volume (e.g., 10-20 mL) in test tubes or using a fraction collector.

  • Maintain the solvent level in the column by periodically adding more of the mobile phase.

  • If the separation of the target compound from a closely eluting impurity is difficult, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to enhance the separation.

Column_Chromatography_Workflow

Step 5: Monitoring the Separation by TLC
  • Periodically analyze the collected fractions by TLC to determine their composition.[5]

  • Spot a small amount from every few fractions onto a TLC plate. It is also helpful to spot the crude mixture and a co-spot (crude mixture and fraction) for comparison.

  • Develop and visualize the TLC plate as described in Step 1.

  • Fractions containing only the spot corresponding to the desired product are considered pure.

  • Combine the pure fractions in a round bottom flask.

Step 6: Isolation of the Pure Compound
  • Remove the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid or oil is the purified this compound.

  • Determine the yield and characterize the purified product using appropriate analytical techniques (e.g., NMR, MS, melting point) to confirm its identity and purity.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. Consider using a shallower polarity gradient during elution.
Column overloading.Use a larger column or reduce the amount of crude sample.
Poorly packed column (channeling).Repack the column carefully, ensuring a homogenous slurry and gentle tapping.
Compound Stuck on Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase ethyl acetate percentage).
Cracked Column Bed Running the column dry.Always maintain the solvent level above the stationary phase.
Heat generated from solvent interaction with silica.Pack the column with the eluting solvent and allow it to equilibrate.

Conclusion

This application note provides a robust and reproducible protocol for the purification of this compound using silica gel column chromatography. By understanding the principles of the separation and carefully following the outlined steps, researchers can consistently obtain high-purity material essential for their drug discovery and development endeavors. The key to successful purification lies in the systematic development of the mobile phase using TLC and the meticulous packing and running of the column.

References

  • Teledyne ISCO. (n.d.). Effective Organic Compound Purification Handbook. Retrieved from [Link]

  • Sherma, J., & Fried, B. (Eds.). (1991).
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]

  • IRE Journals. (2022).
  • Mohammad, A., Ajmal, M., & Anwar, S. (1995). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p-Dimethylaminocinnamaldehyde.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]

  • World Journal of Pharmaceutical Sciences. (2014). Advancements in column chromatography: A review. World Journal of Pharmaceutical Sciences, 2(8), 849-856.
  • PubMed. (2001). Column Chromatography. Retrieved from [Link]

  • Anveshana's International Publication. (n.d.). OVERVIEW ON COLUMN CHROMATOGRAPHY. Retrieved from [Link]

  • PubMed. (2016). How Does Nucleophilic Aromatic Substitution Really Proceed in Nitroarenes? Computational Prediction and Experimental Verification. Retrieved from [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. Retrieved from [Link]

Sources

High-Purity Recrystallization of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Cyclopentyl-5-fluoro-2-nitroaniline is a substituted nitroaniline derivative whose structural motifs are of interest in medicinal chemistry and materials science. The purity of such intermediates is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised biological activity in downstream applications. Recrystallization is a powerful and economical technique for purifying solid organic compounds. This application note provides a comprehensive guide to developing a robust recrystallization protocol for this compound, grounded in the physicochemical principles of the molecule and its structural analogs. It includes detailed single-solvent and two-solvent protocols, a systematic approach to solvent selection, and a troubleshooting guide.

Introduction and Core Principles

The purification of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of drug development. Recrystallization remains a primary method for this purpose, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[1][2] The ideal recrystallization solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[1] Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a pure crystalline lattice that excludes impurities, which remain in the solvent (mother liquor).[2]

The molecular architecture of this compound—featuring a polar nitro-amino-aromatic system, a nonpolar cyclopentyl group, and an electronegative fluorine atom—presents a unique challenge for solvent selection. A successful protocol hinges on balancing these competing polarity characteristics. This guide provides the theoretical and practical framework to achieve high purity for this specific molecule.

Physicochemical Profile and Solvent Selection Rationale

A thorough understanding of the compound's properties is the first step in designing a purification strategy.

Table 1: Physicochemical Properties of this compound

Property Value / Observation Source(s)
CAS Number 1250834-99-1 [3]
Molecular Formula C₁₁H₁₃FN₂O₂ [3]
Molecular Weight 224.23 g/mol [3]
Appearance Expected to be a yellow or orange crystalline solid, typical for nitroanilines. [1][4]
Calculated LogP 3.0884 [3]
Hydrogen Bond Donors 1 (Amine N-H) [3]
Hydrogen Bond Acceptors 3 (Nitro O, Amine N, Fluorine F) [3]

| Melting Point | Not experimentally published. Structurally related 2-fluoro-5-nitroaniline melts at 97-100 °C. The addition of the cyclopentyl group likely alters this. |[5] |

Rationale for Solvent Selection: The molecule's structure suggests moderate polarity. The nitro and amine groups favor polar solvents capable of hydrogen bonding (e.g., alcohols), while the cyclopentyl and aromatic rings favor less polar solvents (e.g., toluene, ethers). The fluorine atom adds polarity via the C-F dipole but can also participate in weaker, specific interactions.[6]

Based on protocols for similar compounds like p-nitroaniline and other fluorinated aromatics, the following solvents are recommended for initial screening.[6][7]

Table 2: Recommended Solvents for Recrystallization Screening

Solvent Class Example(s) Rationale
Protic (Polar) Isopropanol, Ethanol, Methanol Good potential to dissolve the compound when hot via hydrogen bonding with the nitro and amine groups.
Aprotic Polar Ethyl Acetate, Acetone Strong dipole-dipole interactions can effectively solvate the molecule.
Aromatic Toluene π-stacking interactions with the benzene ring may provide suitable solubility characteristics.

| Mixed Solvents | Ethanol/Water, Ethyl Acetate/Hexanes | Used in two-solvent systems to finely tune the polarity for optimal crystallization. |

The ideal solvent is one where the compound is poorly soluble at room temperature but highly soluble at the solvent's boiling point.

Workflow for Solvent Selection and Optimization

A systematic approach is crucial for efficiently identifying the optimal recrystallization conditions.

Solvent_Selection_Workflow start Start: Crude N-Cyclopentyl- 5-fluoro-2-nitroaniline test_solubility Screen Solvents (Table 2) ~10-20 mg solid in 0.5 mL solvent start->test_solubility cold_insoluble Insoluble or Sparingly Soluble in Cold Solvent? test_solubility->cold_insoluble hot_soluble Completely Soluble in Hot Solvent? cold_insoluble->hot_soluble Yes bad_solvent Discard Solvent (Try another) cold_insoluble->bad_solvent No (Too soluble) good_single Potential Single Solvent System (Proceed to Protocol 1) hot_soluble->good_single Yes consider_two_solvent Consider for Two-Solvent System (Proceed to Protocol 2) hot_soluble->consider_two_solvent No (Insoluble)

Caption: Systematic workflow for selecting a suitable recrystallization solvent.

Safety and Handling

Substituted nitroanilines and fluorinated aromatic compounds require careful handling.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is a suitable choice), and safety glasses or goggles.

  • Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of solvent vapors or fine solid particles.

  • Hazards: Nitroanilines can be toxic and are often skin and eye irritants.[4][8] Upon combustion, fluorinated organic compounds can release highly toxic hydrogen fluoride (HF) gas.[8]

  • Waste Disposal: Dispose of the mother liquor and any waste solvents in a properly labeled, halogenated organic waste container, following institutional guidelines.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (Example: Isopropanol)

This protocol is ideal when a solvent with a steep solubility-temperature curve is identified.

Materials:

  • Crude this compound

  • Isopropanol (Reagent Grade)

  • Erlenmeyer flasks (2)

  • Hotplate with stirring capability

  • Büchner funnel and filter flask assembly

  • Filter paper

  • Watch glass

Methodology:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in a 50 mL Erlenmeyer flask. Add a minimal amount of isopropanol (e.g., 5-7 mL) and a stir bar. Heat the mixture gently on a hotplate with stirring.[1]

  • Achieve Saturation: Continue adding isopropanol in small portions (0.5-1.0 mL) until the solid just dissolves completely at the boiling point. Avoid adding a large excess of solvent, as this will reduce the final yield.[2]

    • Scientist's Note: The goal is to create a saturated solution at the boiling point. Using the minimum amount of solvent is critical for maximizing recovery upon cooling.

  • Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are visible in the hot solution, perform a hot gravity filtration into a pre-warmed clean flask to remove them. This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, high-purity crystals.[1]

    • Scientist's Note: Rapid cooling (e.g., crashing the solution in an ice bath immediately) can trap impurities within the crystal lattice, defeating the purpose of the purification.

  • Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.[1]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold isopropanol. This removes any residual mother liquor clinging to the crystal surfaces.[1]

  • Drying: Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. Drying can be done in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C), well below the compound's melting point.

Protocol 2: Two-Solvent Recrystallization (Example: Ethyl Acetate/Hexanes)

This method is used when no single solvent is ideal. It employs one solvent in which the compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent").[9]

Methodology:

  • Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate (the "solvent") in an Erlenmeyer flask, as described in Protocol 1.

  • Addition of Anti-Solvent: While the solution is still hot, add hexanes (the "anti-solvent") dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation has been reached.

  • Re-homogenization: Gently reheat the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Follow steps 4 through 8 from Protocol 1. For the washing step (Step 7), use a cold mixture of ethyl acetate and hexanes (in the approximate ratio determined during the procedure) or pure cold hexanes.

General Workflow Diagram

Recrystallization_Workflow start Place Crude Solid in Erlenmeyer Flask add_solvent Add Minimum Amount of Hot Solvent start->add_solvent dissolved Is Solid Completely Dissolved? add_solvent->dissolved dissolved->add_solvent No hot_filter Hot Filtration (Optional, if impurities present) dissolved->hot_filter Yes cool_slowly Cool Slowly to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath to Maximize Yield cool_slowly->ice_bath vac_filter Isolate Crystals via Vacuum Filtration ice_bath->vac_filter wash Wash with Small Amount of Ice-Cold Solvent vac_filter->wash dry Dry Crystals to Constant Weight wash->dry end Pure Crystalline Product dry->end

Caption: General experimental workflow for recrystallization.

Troubleshooting

Table 3: Common Recrystallization Problems and Solutions

Problem Probable Cause(s) Recommended Solution(s) Source(s)
No crystals form upon cooling - Too much solvent was used.- The compound is highly soluble even at low temperatures. - Evaporate some solvent to concentrate the solution and re-cool.- Scratch the inner wall of the flask with a glass rod to create nucleation sites.- Add a "seed crystal" of the pure compound.- Consider a different solvent or a two-solvent system. [9]
"Oiling out" occurs (product separates as a liquid) - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated with impurities, lowering the melting point. - Reheat the solution and add slightly more solvent.- Try a lower-boiling point solvent.- Use a larger volume of solvent and allow for slower cooling.
Poor or low recovery of product - Too much solvent was used.- The compound has significant solubility in the cold solvent.- Premature crystallization during hot filtration.- Incomplete transfer from the flask to the filter. - Ensure the solution is thoroughly cooled in an ice bath before filtering.- Use the absolute minimum amount of cold solvent for washing.- Pre-warm the funnel and receiving flask for hot filtration. [9]

| Colored impurities remain in crystals | - The impurity has similar solubility to the product.- The impurity is adsorbed onto the crystal surface. | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. |[1] |

Purity Assessment

After recrystallization, the purity of this compound should be confirmed by analytical methods:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Chromatography (TLC, HPLC): High-Performance Liquid Chromatography (HPLC) can provide quantitative data on purity, while Thin-Layer Chromatography (TLC) offers a rapid qualitative assessment.

  • Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify any remaining impurities.

References

  • University Course Material. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
  • BenchChem Application Note. (n.d.). Purification of 2,6-Dibromo-4-nitroaniline by Recrystallization. Benchchem.
  • PrepChem. (n.d.). Preparation of 4-nitroaniline (para-nitroaniline; p-nitroaniline). PrepChem.com.
  • CamPoint YouTube Channel. (2022). Recrystallization of m-nitroaniline#chemistrypractical. YouTube.
  • Vibzz Lab YouTube Channel. (2020). p-Nitroaniline : Organic synthesis. YouTube.
  • ChemScene. (n.d.). This compound | CAS 1250834-99-1. ChemScene.
  • BenchChem Technical Support. (n.d.). Purification of Fluorinated Benzaldehyde Derivatives. Benchchem.
  • BenchChem Application Note. (n.d.). Recrystallization Techniques for Polar Fluorinated Molecules. Benchchem.
  • University Course Material. (n.d.). recrystallization, filtration and melting point.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Ottokemi. (n.d.). 2-Fluoro-5-nitroaniline, 98%+.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 2-Fluoro-5-nitroaniline.

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scale-up synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Topic: Scale-up Synthesis of this compound Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a comprehensive guide for the , a critical intermediate in the manufacturing of various active pharmaceutical ingredients (APIs), most notably Palbociclib (Ibrance®), a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) for breast cancer treatment.[1][2][3][4] The protocol details a robust and scalable process centered on a nucleophilic aromatic substitution (SNAr) reaction. We will delve into the mechanistic underpinnings, process optimization parameters, a detailed kilogram-scale protocol, analytical methods, and critical safety considerations to ensure a safe, efficient, and reproducible synthesis.

Introduction and Significance

This compound serves as a pivotal building block in medicinal chemistry and process development.[5] Its molecular architecture is particularly valuable for constructing the core structures of modern pharmaceuticals. The presence of a reactive secondary amine, an electron-deficient nitro-aromatic ring, and a fluorine atom provides multiple points for further chemical modification.[6][7]

The primary challenge in transitioning from laboratory-scale synthesis to industrial production lies in maintaining yield, purity, and, most importantly, safety, while achieving economic viability. This guide is designed to bridge that gap by providing a detailed, field-proven methodology grounded in established chemical principles.

Reaction Scheme and Mechanism

The synthesis proceeds via a classical Nucleophilic Aromatic Substitution (SNAr) mechanism. In this process, 1,2-difluoro-4-nitrobenzene is reacted with cyclopentylamine. The strong electron-withdrawing effect of the nitro group (-NO₂) activates the aromatic ring for nucleophilic attack, making the fluorine atoms susceptible to displacement.

Reaction:

Mechanism:

The reaction is initiated by the nucleophilic attack of the cyclopentylamine's nitrogen atom on the carbon atom at position 2 of the benzene ring (ortho to the nitro group). This position is highly activated. The attack forms a transient, negatively charged intermediate known as a Meisenheimer complex, which is resonance-stabilized by the nitro group. The subsequent expulsion of the fluoride ion restores the aromaticity of the ring, yielding the final product. An excess of cyclopentylamine or the addition of a mild base is required to neutralize the hydrogen fluoride (HF) byproduct.

Diagram 1: SNAr Reaction Mechanism
Illustrates the formation of the Meisenheimer complex.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 1,2-Difluoro-4-nitrobenzene 1,2-Difluoro-4-nitrobenzene Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized) 1,2-Difluoro-4-nitrobenzene->Meisenheimer_Complex + Cyclopentylamine (Nucleophilic Attack) Cyclopentylamine Cyclopentylamine Byproduct HF Product N-Cyclopentyl-5-fluoro- 2-nitroaniline Meisenheimer_Complex->Product - F⁻ (Loss of Leaving Group)

Process Development and Scale-Up Considerations

Scaling this synthesis requires careful control over several parameters to ensure safety, efficiency, and product quality.

  • Reagent Stoichiometry : While a 1:1 molar ratio is theoretically required, using a slight excess of cyclopentylamine (1.5 to 2.5 equivalents) is beneficial. The excess amine acts as a base to quench the HF generated during the reaction, preventing potential side reactions and corrosion. It also drives the reaction to completion according to Le Châtelier's principle.

  • Solvent Selection : Polar aprotic solvents are ideal for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding with the nucleophile. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are excellent choices, as they facilitate the reaction even at moderate temperatures.[8] For industrial scale, considerations for solvent cost, toxicity, and ease of removal/recycling are paramount.

  • Temperature Control : The reaction is exothermic. A controlled temperature, typically between 40-60°C, is crucial.[8] Lower temperatures can lead to sluggish reaction rates, while excessively high temperatures may promote the formation of impurities, such as the di-substituted product where both fluorine atoms are displaced. A jacketed reactor with an efficient cooling system is mandatory for scale-up.

  • Work-up and Isolation : The reaction mixture is typically quenched by controlled addition into water. This precipitates the crude product and dissolves inorganic salts and excess amine. The product is then isolated by filtration. Purification is generally achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to achieve high purity.

Kilogram-Scale Manufacturing Protocol

This protocol describes the synthesis of this compound in a 100 L reactor.

Diagram 2: Scale-Up Workflow
A stepwise overview of the manufacturing process.

G A Reactor Setup & Inerting (Nitrogen Purge) B Charge Solvent & Reagents (DMSO, 1,2-Difluoro-4-nitrobenzene) A->B C Controlled Addition (Cyclopentylamine) B->C Maintain T < 30°C D Reaction & Monitoring (Heat to 50-55°C, Monitor by HPLC) C->D E Quench & Precipitation (Transfer to Water) D->E Upon Completion F Isolation (Filtration & Washing) E->F G Purification (Recrystallization) F->G H Drying (Vacuum Oven) G->H

Equipment:

  • 100 L glass-lined or stainless steel jacketed reactor

  • Addition funnel/pump for controlled liquid addition

  • Overhead stirrer

  • Temperature probe and controller

  • Condenser

  • Nutsche filter or centrifuge for isolation

  • Vacuum oven

Materials:

ReagentCAS No.Mol. Wt.Quantity (kg)MolesEquivalents
1,2-Difluoro-4-nitrobenzene369-34-6159.098.0050.291.0
Cyclopentylamine1003-03-885.158.57100.62.0
Dimethyl Sulfoxide (DMSO)67-68-578.1340.0 (40 L)--
Deionized Water7732-18-518.02As needed--
Isopropanol67-63-060.10As needed--

Procedure:

  • Reactor Preparation: Ensure the 100 L reactor is clean and dry. Purge the reactor with nitrogen to establish an inert atmosphere.

  • Reagent Charging: Charge the reactor with Dimethyl Sulfoxide (40 L) followed by 1,2-Difluoro-4-nitrobenzene (8.00 kg). Start agitation to ensure a homogeneous solution.

  • Controlled Addition: Begin the controlled addition of cyclopentylamine (8.57 kg) into the reactor via a pump or addition funnel. Maintain the internal temperature below 30°C during the addition, using the reactor's cooling jacket as needed. This addition should take approximately 1-2 hours.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 50-55°C. Maintain this temperature and monitor the reaction progress by HPLC every hour. The reaction is typically complete within 4-6 hours (residual starting material <1%).

  • Quenching and Precipitation: In a separate vessel, prepare 160 L of deionized water and cool it to 10-15°C. Once the reaction is complete, slowly transfer the warm reaction mixture into the cold water with vigorous stirring. A yellow solid will precipitate.

  • Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Isolate the solid product by filtration using a Nutsche filter. Wash the filter cake thoroughly with deionized water (3 x 20 L) until the filtrate is neutral (pH ~7).

  • Purification: Transfer the wet cake to a clean reactor. Add isopropanol (approx. 40 L), heat the slurry to reflux (around 80-85°C) to dissolve the solid, then slowly cool to 0-5°C over several hours to induce crystallization.

  • Final Isolation and Drying: Filter the purified crystals and wash with a small amount of cold isopropanol. Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The expected yield is 8.5 - 9.5 kg (85-95%) of this compound.[9][10][11]

Analytical Methods for Quality Control

  • High-Performance Liquid Chromatography (HPLC): Used for monitoring reaction progress and determining the final purity of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C, ¹⁹F NMR) to confirm the chemical structure and identify any isomeric impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight (196.18 g/mol ) of the product.[9][11]

  • Melting Point: To assess the purity of the final product.

Safety Precautions

All operations should be conducted in a well-ventilated area by trained personnel. Adherence to standard operating procedures and the use of appropriate personal protective equipment (PPE) is mandatory.

  • Hazardous Materials:

    • 1,2-Difluoro-4-nitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

    • Cyclopentylamine: Corrosive and flammable. Causes severe skin burns and eye damage.

    • Dimethyl Sulfoxide (DMSO): Can increase the absorption of other chemicals through the skin. Handle with care.

    • Nitroaromatic Compounds: The product, this compound, like many nitroaromatics, should be handled as potentially explosive, especially under heat or shock.[12]

  • Personal Protective Equipment (PPE): Wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and steel-toed shoes.

  • Engineering Controls: Use a closed-system reactor and conduct all transfers in a ventilated enclosure or fume hood to minimize exposure.

  • Waste Disposal: All chemical waste must be disposed of in accordance with local, state, and federal regulations.

References

  • A new and efficient protocol for the synthesis of the key intermediate of Palbociclib. ResearchGate. Available at: [Link]

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Application Note: A Fragment-Based Approach to Developing Targeted Protein Degraders from an N-Cyclopentyl-5-fluoro-2-nitroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Targeted Protein Degradation (TPD) is a transformative therapeutic modality that utilizes chimeric molecules to co-opt the cell's natural disposal machinery for the selective elimination of disease-causing proteins.[1][2] Unlike traditional inhibitors, degraders such as Proteolysis Targeting Chimeras (PROTACs) physically remove the target protein, offering a catalytic, event-driven mechanism with the potential to address previously "undruggable" targets.[3][4] This guide outlines a comprehensive, field-proven workflow for a TPD research program, starting from a novel chemical fragment, N-Cyclopentyl-5-fluoro-2-nitroaniline . We present this molecule not as a pre-validated degrader, but as a representative starting point for a de novo discovery campaign. This application note provides the strategic rationale and detailed protocols for advancing such a fragment through target engagement, medicinal chemistry optimization, PROTAC assembly, and rigorous cellular validation.

Part 1: The Strategic Framework for De Novo Degrader Development

The core principle of TPD is proximity-induced pharmacology.[1] PROTACs are heterobifunctional molecules comprising a "warhead" ligand for a Protein of Interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[4][5] This assembly forms a ternary complex (POI-PROTAC-E3 ligase), leading to the ubiquitination of the POI and its subsequent degradation by the 26S proteasome.[5][]

Our hypothetical campaign begins with this compound. This fragment is selected for its desirable properties:

  • Low Molecular Weight: An ideal starting point for fragment-based drug discovery (FBDD), allowing for efficient exploration of chemical space.[7][8]

  • Chemical Handles: The nitro group is a versatile functional group that can be readily reduced to an aniline, providing a key attachment point for linker synthesis.

  • Favorable Physicochemical Properties: The cyclopentyl and fluoro groups can contribute to binding affinity and metabolic stability.

The overall workflow is a multi-stage, iterative process designed to validate each component of the final degrader molecule.

G cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Warhead Optimization cluster_2 Phase 3: PROTAC Assembly cluster_3 Phase 4: Cellular Validation A Fragment Screening (e.g., SPR, CETSA) B Identify POI Binding A->B Weak Affinity Hit C Synthetic Elaboration (SAR Studies) B->C D Generate Potent Warhead Ligand C->D Improve Kd E Linker Conjugation D->E F Attach E3 Ligase Ligand (VHL or CRBN) E->F G Synthesize PROTAC Candidate Library F->G H Degradation Assays (Western Blot) G->H I Mechanism of Action (Ubiquitination Assay) H->I Confirm Activity J Phenotypic Assays (e.g., Viability) I->J Confirm Activity

Figure 1: Overall workflow for developing a PROTAC from a fragment hit.

Part 2: Experimental Protocols & Methodologies

Protocol 1: Primary Fragment Screening for Target Engagement

Objective: To determine if the this compound scaffold exhibits direct, albeit weak, binding to the purified Protein of Interest (POI). We describe two common biophysical methods.

Method 1A: Surface Plasmon Resonance (SPR)

  • Principle: SPR is a sensitive, label-free technique that detects changes in mass on a sensor chip surface, allowing for the real-time measurement of binding kinetics and affinity between a ligand (fragment) and an immobilized protein.[9][10]

  • Protocol:

    • Immobilization: Covalently immobilize the purified POI onto a CM5 sensor chip via amine coupling to achieve a target response level of ~10,000 Response Units (RU). Use a reference flow cell with no protein for background subtraction.

    • Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a dilution series (e.g., 10 µM to 500 µM) in SPR running buffer (e.g., HBS-EP+) with a final DMSO concentration matched across all samples (typically ≤1%).[9]

    • Screening: Inject the fragment solutions over the POI and reference flow cells at a flow rate of 30 µL/min. Use a contact time of 60 seconds and a dissociation time of 120 seconds.

    • Data Analysis: Subtract the reference cell signal from the POI cell signal. Analyze the resulting sensorgrams for concentration-dependent binding. A steady-state affinity (KD) can be estimated if saturation is observed.[11]

  • Expert Insight: SPR is ideal for primary screening due to its low protein consumption and ability to detect weak interactions typical of fragments.[9][10] Careful matching of DMSO concentration is critical to avoid false positives due to refractive index mismatches.[9]

Method 1B: Cellular Thermal Shift Assay (CETSA®)

  • Principle: CETSA measures the thermal stabilization of a protein in its native cellular environment upon ligand binding.[12][13] A ligand-bound protein is more resistant to heat-induced unfolding and aggregation.[14]

  • Protocol:

    • Cell Treatment: Culture cells to ~80% confluency. Treat cells with varying concentrations of this compound (e.g., 10-100 µM) or vehicle (DMSO) for 1-2 hours.

    • Thermal Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling on ice for 3 minutes.[14]

    • Lysis & Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Detection: Analyze the amount of soluble POI remaining in the supernatant at each temperature point by Western blot.

  • Data Analysis: Plot the band intensity of the soluble POI versus temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the treated sample indicates target engagement.[15]

Parameter Surface Plasmon Resonance (SPR) Cellular Thermal Shift Assay (CETSA)
Principle Mass-based detection of bindingLigand-induced thermal stabilization
Format In vitro (purified protein)In situ (intact cells or lysate)
Output Binding affinity (KD), kineticsTarget engagement, melting temp (Tm) shift
Pros Highly sensitive, quantitative, label-freePhysiologically relevant context, no protein purification
Cons Requires purified, stable proteinLower throughput, semi-quantitative (WB)
Protocol 2: Iterative Medicinal Chemistry & Warhead Optimization

Objective: To synthetically elaborate the initial fragment hit into a potent and selective "warhead" ligand with significantly improved binding affinity (e.g., nanomolar KD).

  • Principle: The initial fragment provides a validated scaffold. A structure-activity relationship (SAR) campaign is initiated by synthesizing derivatives and assessing their impact on binding affinity. The key chemical transformation is the reduction of the 2-nitro group to a 2-amino group, which serves as a versatile point for chemical modification.

G A This compound (Initial Fragment Hit) B Reduction (e.g., H2, Pd/C) Convert -NO2 to -NH2 A->B C N-Cyclopentyl-5-fluoro-1,2-phenylenediamine (Key Intermediate) B->C D Amide Coupling / Sulfonylation / etc. Explore diverse chemical modifications at the -NH2 position C->D E Optimized Warhead Ligand (Improved POI Affinity) D->E

Figure 2: Synthetic workflow for warhead ligand development.
  • Synthetic Workflow:

    • Reduction: Reduce the nitro group of the starting fragment to an amine using standard conditions (e.g., H2 gas with a Palladium on carbon catalyst, or iron powder in acidic solution).

    • Library Synthesis: Use the resulting aniline intermediate to perform parallel synthesis. For example, create a library of amides by coupling with a diverse set of carboxylic acids.

    • Affinity Measurement: Re-screen all new derivatives using SPR (or another quantitative biophysical assay) to measure their KD for the POI.

    • Iterate: Analyze the SAR data to identify modifications that improve potency. Use this information to design and synthesize the next generation of compounds. This cycle is repeated until a warhead with the desired affinity (typically KD < 1 µM) is achieved.

Protocol 3: PROTAC Assembly

Objective: To conjugate the optimized warhead to a suitable E3 ligase ligand via a chemical linker.

  • Principle: PROTACs are modular.[3][16] The most commonly used E3 ligases are Cereblon (CRBN) and Von Hippel-Lindau (VHL).[17][][19] Ligands for these, such as pomalidomide (for CRBN) and VH032 derivatives (for VHL), are well-established and can be synthesized with linker attachment points.[20][21] The linker length and composition are critical variables that must be optimized to allow for the formation of a stable and productive ternary complex.[22]

G Warhead Warhead (Binds POI) Linker Linker (PEG, Alkyl, etc.) Warhead:f0->Linker:f0 E3_Ligand E3 Ligand (VHL or CRBN) Linker:f0->E3_Ligand:f0

Figure 3: Modular structure of a Proteolysis Targeting Chimera (PROTAC).
  • Representative Protocol (Amide Coupling):

    • Functionalize Warhead: Synthesize the optimized warhead with a terminal carboxylic acid group.

    • Functionalize E3 Ligand-Linker: Synthesize a common E3 ligase ligand (e.g., a pomalidomide derivative) attached to a linker (e.g., a PEG chain of variable length) that is terminated with a primary amine.

    • Coupling Reaction: Dissolve the warhead-acid in a suitable solvent (e.g., DMF). Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir for 10 minutes.

    • PROTAC Formation: Add the amine-terminated E3 ligand-linker component to the activated warhead solution. Allow the reaction to proceed at room temperature for 2-12 hours.

    • Purification: Monitor the reaction by LC-MS. Upon completion, purify the final PROTAC product using reverse-phase HPLC. Confirm the identity and purity by HRMS and NMR.

Protocol 4: Cell-Based Protein Degradation Assay via Western Blot

Objective: To determine the efficacy (DC50 and Dmax) of the synthesized PROTAC in inducing the degradation of the endogenous POI in a cellular context.[4]

  • Principle: Western blotting is a robust method to quantify changes in protein levels.[4] Cells are treated with the PROTAC, and the total amount of the POI is measured relative to a loading control.

  • Protocol:

    • Cell Plating: Plate cells (e.g., a cancer cell line where the POI is relevant) in 6-well plates and allow them to adhere overnight.

    • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture media (e.g., from 1 nM to 10 µM). Treat the cells for a defined period (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.

    • Cell Lysis: Wash cells with cold PBS. Lyse the cells directly in the wells with RIPA buffer supplemented with protease and phosphatase inhibitors.[23][24]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

      • Incubate with a primary antibody specific to the POI overnight at 4°C.

      • Wash the membrane, then incubate with a secondary HRP-conjugated antibody for 1 hour at room temperature.

      • Wash again, then add an ECL substrate and visualize the bands using a chemiluminescence imager.

    • Analysis: Strip or co-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-Actin). Quantify the band intensities using software like ImageJ. Normalize the POI signal to the loading control signal. Calculate the percentage of remaining protein relative to the vehicle control. Plot the percentage of degradation versus PROTAC concentration and fit the curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Parameter Description Typical Value Range
DC50 Concentration of PROTAC causing 50% degradation of the POI.1 nM - 1 µM
Dmax Maximum percentage of protein degradation achieved.>80%
Hook Effect Reduced degradation at very high PROTAC concentrations due to the formation of unproductive binary complexes.Observed at >10 µM
Protocol 5: Ubiquitination Assay

Objective: To confirm that protein degradation is mediated by the ubiquitin-proteasome system (UPS).

  • Principle: This assay uses immunoprecipitation to capture the POI and then immunoblots for ubiquitin to see if the POI is being poly-ubiquitinated in a PROTAC-dependent manner.[25][26][27][28]

  • Protocol:

    • Cell Treatment: Treat cells with an effective concentration of the PROTAC (e.g., 5x DC50) for a shorter time course (e.g., 0, 1, 2, 4 hours). Crucially, co-treat with a proteasome inhibitor (e.g., MG132) for the final 4 hours to allow ubiquitinated substrates to accumulate.

    • Lysis: Lyse cells under denaturing conditions (e.g., RIPA buffer with 1% SDS) to disrupt protein-protein interactions.[26]

    • Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration. Incubate the lysate with an antibody against the POI overnight at 4°C. Add Protein A/G beads to pull down the antibody-POI complex.

    • Western Blot: Wash the beads extensively. Elute the captured proteins and analyze by Western blot. Probe one membrane with an anti-ubiquitin antibody and another with the anti-POI antibody.

  • Expected Result: In PROTAC-treated samples, a high-molecular-weight smear or ladder of bands should appear when blotting for ubiquitin, indicating poly-ubiquitination of the POI.[25][27]

Part 3: Final Considerations

The development of a successful degrader is an iterative process.[29] Initial PROTACs may show poor degradation, requiring optimization of the linker length, attachment points, or even the E3 ligase ligand.[22][30] It is essential to continuously cycle between chemical synthesis and biological testing to refine the molecule's properties and achieve a potent, selective, and effective targeted protein degrader.

References

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Application Notes and Protocols for Incorporating N-Cyclopentyl-5-fluoro-2-nitroaniline in Drug Discovery Workflows

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the N-Cyclopentyl-5-fluoro-2-nitroaniline Scaffold

In the landscape of contemporary drug discovery, the exploration of novel chemical space is paramount for identifying next-generation therapeutics. The strategic incorporation of unique molecular scaffolds can unlock new biological targets and provide pathways to overcome existing drug resistance. This compound emerges as a compound of significant interest, positioned at the intersection of several key medicinal chemistry principles. While specific biological activities for this exact molecule are not yet extensively documented, its structural motifs—a substituted nitroaniline core—are prevalent in a wide array of biologically active agents.[1][2][3]

The nitroaromatic group, historically a cornerstone in pharmaceuticals like chloramphenicol, is a versatile pharmacophore that can also act as a "toxicophore".[1] Its electron-withdrawing nature significantly influences the molecule's electronic properties, and it can undergo bioreduction in cellular environments to produce reactive nitrogen species that modulate biological pathways.[4] The fluorine substituent offers improved metabolic stability and membrane permeability, while the cyclopentyl group provides a three-dimensional character that can enhance binding affinity and selectivity for protein targets. This combination of features makes this compound a promising starting point for the development of compound libraries aimed at a variety of therapeutic areas, including oncology, infectious diseases, and inflammatory disorders.[5]

This guide provides a comprehensive framework for integrating this compound into your drug discovery pipeline, from initial scaffold modification to preliminary biological evaluation.

Physicochemical Properties and Handling

A foundational understanding of the starting material is critical for successful experimental design.

PropertyValueSource
Molecular Formula C₁₁H₁₃FN₂O₂[6][7]
Molecular Weight 224.23 g/mol [6][7]
CAS Number 1250834-99-1[6][7]
Appearance Crystalline powder[8]
Purity Typically ≥97%[6][9]
Storage Room temperature[6][9]

Safety Precautions: As with related nitroaniline compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10] Operations should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for comprehensive handling and disposal information.[10]

Strategic Application in Library Synthesis

The true potential of this compound lies in its utility as a versatile building block for creating a library of diverse small molecules. The nitro group can be readily reduced to an amine, which then serves as a handle for a wide range of chemical transformations.

Workflow for Library Development

The following diagram illustrates a strategic workflow for leveraging this compound in a drug discovery campaign.

G cluster_0 Phase 1: Scaffold Preparation cluster_1 Phase 2: Library Diversification cluster_2 Phase 3: Screening & Hit Identification A This compound (Starting Material) B Reduction of Nitro Group (e.g., with Fe/HCl, H2/Pd-C) A->B C N1-Cyclopentyl-5-fluorobenzene-1,2-diamine (Key Intermediate) B->C D Reaction with Electrophiles (e.g., aldehydes, isocyanates, sulfonyl chlorides) C->D E Cyclization Reactions (e.g., to form benzimidazoles) C->E F Diverse Compound Library D->F E->F G High-Throughput Screening (HTS) F->G H Hit Confirmation & Validation G->H I Structure-Activity Relationship (SAR) Studies H->I

Caption: A workflow for incorporating this compound into drug discovery.

Experimental Protocols

Protocol 1: Reduction of this compound

Objective: To synthesize the key intermediate, N1-Cyclopentyl-5-fluorobenzene-1,2-diamine, which serves as the primary building block for library diversification.

Rationale: The reduction of the nitro group to a primary amine is a crucial step that unmasks a reactive handle for subsequent chemical modifications. A variety of reduction methods can be employed; the choice depends on the desired scale and available resources. A common and effective method involves the use of iron powder in the presence of an acid.[11]

Materials:

  • This compound

  • Iron powder (electrolytic)

  • Acetic acid

  • Ethyl acetate

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a suspension of iron powder (3-5 molar equivalents) in acetic acid, add a solution of this compound (1 molar equivalent) in acetic acid dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) and stir vigorously for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude N1-Cyclopentyl-5-fluorobenzene-1,2-diamine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Validation: The structure and purity of the resulting diamine should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Protocol 2: Synthesis of a Benzimidazole Library

Objective: To generate a library of benzimidazole derivatives from the key diamine intermediate.

Rationale: Benzimidazoles are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[12] The reaction of the synthesized diamine with various aldehydes provides a straightforward route to a diverse library of benzimidazole compounds.

Materials:

  • N1-Cyclopentyl-5-fluorobenzene-1,2-diamine

  • A diverse set of aromatic and aliphatic aldehydes

  • Sodium metabisulfite

  • Ethanol

  • 96-well reaction block or individual reaction vials

Procedure (for parallel synthesis):

  • In each well of a 96-well reaction block, add a solution of N1-Cyclopentyl-5-fluorobenzene-1,2-diamine (1 molar equivalent) in ethanol.

  • To each well, add a solution of a unique aldehyde (1.1 molar equivalents) in ethanol.

  • Add sodium metabisulfite (1.2 molar equivalents) to each well.

  • Seal the reaction block and heat to 80°C for 12-16 hours.

  • After cooling to room temperature, the crude products can be directly used for high-throughput screening or purified by preparative HPLC.

Validation: A representative subset of the library should be analyzed by LC-MS to confirm the identity and purity of the synthesized compounds.

Screening Strategies and Biological Evaluation

Given the prevalence of the nitroaniline scaffold in various bioactive molecules, a broad screening approach is recommended.

Potential Therapeutic Areas and Screening Assays:
  • Oncology: Screen the library against a panel of cancer cell lines (e.g., NCI-60) to identify compounds with antiproliferative activity. Follow-up assays could include cell cycle analysis and apoptosis assays.

  • Infectious Diseases: Evaluate the library for antibacterial and antifungal activity against a panel of relevant pathogens.[1][2] The nitro group's potential for bioreduction makes it a promising motif for antimicrobial agents.[1]

  • Kinase Inhibition: Many kinase inhibitors incorporate aniline or related scaffolds. Screen the library against a panel of kinases relevant to cancer or inflammatory diseases.

  • Sirtuin Inhibition: Substituted nitroanilines have been identified as inhibitors of sirtuins, such as SIRT6, which are implicated in metabolic diseases like type 2 diabetes.[13]

Conceptual Pathway for a Hit Compound

The following diagram outlines a potential mechanism of action for a hit compound derived from the library.

G A Library Compound (Hit) B Cellular Target (e.g., Kinase, Sirtuin) A->B Interaction C Binding to Target B->C D Modulation of Target Activity (Inhibition or Activation) C->D E Downstream Signaling Cascade D->E F Cellular Response (e.g., Apoptosis, Decreased Proliferation) E->F G Therapeutic Effect F->G

Caption: A conceptual pathway from target engagement to therapeutic effect.

Conclusion

This compound represents a valuable, yet underexplored, starting point for drug discovery programs. Its combination of a bioreducible nitro group, a metabolically stable fluorine atom, and a three-dimensional cyclopentyl moiety provides a rich foundation for the synthesis of diverse and innovative compound libraries. By following the strategic workflows and protocols outlined in this guide, researchers can effectively incorporate this promising scaffold into their pipelines, paving the way for the discovery of novel therapeutic agents.

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Sources

laboratory preparation of N-Cyclopentyl-5-fluoro-2-nitroaniline from starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Laboratory Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Introduction

This compound is a substituted aniline derivative that serves as a valuable building block in medicinal chemistry and materials science. Its structure, featuring a reactive nitro group, a nucleophilic secondary amine, and a fluorinated aromatic ring, makes it a versatile precursor for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents.

This document provides a comprehensive guide for the laboratory preparation of this compound. The synthetic strategy is based on a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This reaction is a cornerstone of modern organic synthesis for constructing C-N bonds on electron-deficient aromatic rings.[1] The protocol details the reaction between 1,4-difluoro-2-nitrobenzene and cyclopentylamine. In this reaction, the amine selectively displaces the fluoride atom at the C-4 position (para to the nitro group), which is highly activated towards nucleophilic attack.

This guide is designed for researchers and scientists in drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods.

Reaction Principle: The Nucleophilic Aromatic Substitution (SNAr) Mechanism

The synthesis of this compound from 1,4-difluoro-2-nitrobenzene and cyclopentylamine proceeds via the addition-elimination mechanism characteristic of SNAr reactions.[2][3] Unlike SN1 and SN2 reactions common to alkyl halides, aryl halides are generally unreactive towards nucleophiles unless the aromatic ring is activated by potent electron-withdrawing groups.[2]

The key factors governing this reaction are:

  • Activation of the Aromatic Ring : The nitro (-NO₂) group is a powerful electron-withdrawing group. It deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic substitution, particularly at the ortho and para positions. This activation occurs by withdrawing electron density from the ring, making the carbons attached to the leaving groups (fluorine atoms) electrophilic.

  • Formation of the Meisenheimer Complex : The reaction is initiated by the nucleophilic attack of the cyclopentylamine's nitrogen atom on the C-4 carbon of the 1,4-difluoro-2-nitrobenzene ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides significant stabilization.

  • Departure of the Leaving Group : The aromaticity of the ring is restored in the final step by the elimination of a fluoride ion from the C-4 position. Fluoride is an effective leaving group in SNAr reactions due to its high electronegativity, which enhances the electrophilicity of the carbon it is attached to.

The regioselectivity, favoring substitution at the C-4 position over the C-2 position, is due to the superior resonance stabilization provided by the para-nitro group to the intermediate Meisenheimer complex.

Caption: Figure 1: S-N-Ar Reaction Mechanism

Materials and Methods

Materials and Equipment
Reagent/MaterialGradeSupplier
1,4-Difluoro-2-nitrobenzene≥98%Sigma-Aldrich, Acros Organics
Cyclopentylamine≥99%Sigma-Aldrich, Alfa Aesar
Potassium Carbonate (K₂CO₃), anhydrous≥99%Fisher Scientific
Acetonitrile (CH₃CN), anhydrous≥99.8%Fisher Scientific
Ethyl Acetate (EtOAc)ACS GradeVWR
n-HexaneACS GradeVWR
Magnesium Sulfate (MgSO₄), anhydrousLaboratory GradeFisher Scientific
Silica Gel60 Å, 230-400 meshSorbent Technologies

Equipment:

  • Round-bottom flasks (50 mL, 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle with temperature controller

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware

Safety Precautions

This procedure must be performed in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile rubber is recommended), must be worn at all times.[5][6]

  • 1,4-Difluoro-2-nitrobenzene: Toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[7]

  • Cyclopentylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[8]

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment. An emergency eyewash and safety shower must be readily accessible.[6][9]

Experimental Protocol

Workflow Figure 2: Experimental Workflow A 1. Reaction Setup B 2. Reagent Addition A->B Add reactants C 3. Reaction Monitoring (TLC) B->C Heat to 60°C D 4. Workup & Extraction C->D Reaction complete E 5. Purification (Column Chromatography) D->E Crude product F 6. Solvent Removal E->F Pure fractions G 7. Product Characterization F->G Isolate solid

Caption: Figure 2: Experimental Workflow

1. Reaction Setup:

  • To a 100 mL oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,4-difluoro-2-nitrobenzene (1.59 g, 10.0 mmol, 1.0 eq.).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 eq.) and anhydrous acetonitrile (30 mL).

2. Reagent Addition:

  • In a separate vial, dissolve cyclopentylamine (1.02 g, 12.0 mmol, 1.2 eq.) in anhydrous acetonitrile (10 mL).

  • Transfer the cyclopentylamine solution to a dropping funnel and add it dropwise to the stirred reaction mixture over 15 minutes at room temperature.

  • After the addition is complete, heat the reaction mixture to 60°C and maintain this temperature.

3. Reaction Monitoring:

  • Monitor the progress of the reaction by TLC using a 4:1 mixture of n-Hexane:Ethyl Acetate as the eluent.

  • Spot the starting material (1,4-difluoro-2-nitrobenzene) and the reaction mixture on a TLC plate. The product should appear as a new, more polar spot (lower Rf value).

  • The reaction is typically complete within 4-6 hours, as indicated by the disappearance of the limiting starting material.

4. Workup and Extraction:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the potassium carbonate and wash the solid with a small amount of ethyl acetate.

  • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude oil or solid.

  • Dissolve the crude residue in ethyl acetate (50 mL) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • The crude product is purified by flash column chromatography on silica gel.[10]

  • Column Packing: Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in n-hexane (starting from 5% ethyl acetate and gradually increasing to 20%).

  • Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.

6. Isolation:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield this compound as a yellow to orange solid.

  • Dry the product under high vacuum to remove any residual solvent. Record the final mass and calculate the yield.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

ParameterExpected Result
Appearance Yellow to orange crystalline solid[11]
Yield Typically 75-90%
Melting Point To be determined experimentally
1H NMR (400 MHz, CDCl₃)δ (ppm): ~8.1 (dd, 1H, Ar-H), ~6.8 (m, 1H, Ar-H), ~6.6 (dd, 1H, Ar-H), ~4.0 (m, 1H, N-CH), ~2.1 (m, 2H, Cyclopentyl-CH₂), ~1.6-1.8 (m, 6H, Cyclopentyl-CH₂)
13C NMR (100 MHz, CDCl₃)Expected peaks for aromatic carbons (with C-F coupling), cyclopentyl carbons, and carbons attached to N and F.
IR (KBr, cm⁻¹)~3350 (N-H stretch), ~1580 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1250 (C-F stretch)
Mass Spec. (ESI+)m/z: [M+H]⁺ calculated for C₁₁H₁₃FN₂O₂

Note: NMR chemical shifts are estimates based on analogous structures and may vary. The aromatic region will show characteristic splitting patterns due to fluorine-proton coupling.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of this compound via a nucleophilic aromatic substitution reaction. The procedure is robust and includes clear steps for reaction execution, monitoring, purification, and characterization. By following the safety guidelines and experimental details outlined, researchers can effectively prepare this valuable chemical intermediate for further applications in synthetic chemistry.

References

  • Fisher Scientific. (2025). Safety Data Sheet: Cyclopentylamine.
  • R&D Systems, Inc. (n.d.). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet: 2,4-Difluoronitrobenzene.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions.
  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molbank, 2024(3), M1888. [Link]

  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Al-Asadi, R. H., Al-Selawy, H. A., & Al-Amery, D. K. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry, 90(4), 706-712.
  • Papai, V., & Stirling, A. (2021). Concerted Nucleophilic Aromatic Substitution Reactions. Chemistry – A European Journal, 27(45), 11495-11507. [Link]

  • European Patent Office. (n.d.). EP 0430847 A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines. Retrieved from [Link]

  • NIH Office of Research Services. (n.d.). Chemical Safety Guide, 5th Ed. Retrieved from [Link]

  • Texas A&M University-San Antonio. (2021). Chemical Safety Guidelines.
  • ResearchGate. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. [PDF].
  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. [PDF].
  • BenchChem. (2025). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Taizhou Volsen Chemical Co., Ltd. (n.d.). Nmr Spectrum Of 3 Fluoro 5 Nitroaniline 2369 12 2. Retrieved from [Link]

  • BenchChem. (2024). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors.
  • ResearchGate. (1967). The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group. [PDF].
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and final product purity. Our approach is rooted in established chemical principles and practical, field-proven experience.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this reaction, cyclopentylamine displaces the fluorine atom of a suitable starting material, such as 2,4-dinitrofluorobenzene or a related compound. While seemingly straightforward, several factors can impact the success of this synthesis.

Issue 1: Low or No Product Yield

One of the most common frustrations in synthesis is a lower-than-expected yield. This can stem from several factors, from reagent quality to reaction conditions.

Possible Causes & Recommended Actions:

  • Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction.

    • Solution: Always use reagents from reputable suppliers and consider purifying starting materials if their quality is questionable.

  • Incorrect Reaction Temperature: The SNAr reaction is sensitive to temperature.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10°C) to find the optimal balance between reaction rate and side product formation.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in solvating the reactants and facilitating the reaction.

    • Solution: Aprotic polar solvents like DMSO, DMF, or acetonitrile are generally preferred for SNAr reactions. If you are using a less polar solvent, consider switching to one of these.

  • Inadequate Reaction Time: The reaction may not have proceeded to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC plate or peaks in your LC-MS chromatogram indicates the formation of side products.

Possible Causes & Recommended Actions:

  • Di-substitution: The nucleophile (cyclopentylamine) may react twice on the aromatic ring, especially if there are multiple leaving groups.

    • Solution: Use a controlled stoichiometry of cyclopentylamine (e.g., 1.0 to 1.2 equivalents). Adding the cyclopentylamine dropwise to the reaction mixture can also help to minimize di-substitution.

  • Reaction with the Nitro Group: Under certain conditions, the nitro group can be reduced or participate in side reactions.

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted oxidative or reductive side reactions.

  • Hydrolysis of the Starting Material: If water is present in the reaction mixture, it can hydrolyze the starting material.

    • Solution: Use anhydrous solvents and dry glassware to minimize water contamination.

Issue 3: Difficulty in Product Purification

Even with a successful reaction, isolating the pure product can be a challenge.

Possible Causes & Recommended Actions:

  • Co-eluting Impurities: Some impurities may have similar polarity to your product, making them difficult to separate by column chromatography.

    • Solution: Experiment with different solvent systems for your column chromatography. A gradient elution may be necessary to achieve good separation. Recrystallization is another powerful purification technique to consider if your product is a solid.[1]

  • Product Oiling Out: During workup or crystallization, your product may separate as an oil instead of a solid.

    • Solution: Try using a different crystallization solvent or a mixture of solvents. Seeding the solution with a small crystal of the pure product can also induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for this synthesis?

While several starting materials could be envisioned, 2-fluoro-5-nitroaniline or 2,4-dinitrofluorobenzene are common precursors for similar transformations.[2][3] The choice depends on the specific reaction conditions and the desired final product.

Q2: How can I effectively monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is a quick and effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting material, product, and any side products. Staining with a UV lamp or an appropriate chemical stain can help visualize the spots. For more quantitative analysis, LC-MS is recommended.

Q3: What is the role of a base in this reaction?

A non-nucleophilic base, such as triethylamine or diisopropylethylamine, is often added to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the reaction. This prevents the protonation of the cyclopentylamine, which would render it non-nucleophilic.

Q4: My product is a dark oil, even after chromatography. What should I do?

Colored impurities are common in nitro-containing compounds. You can try treating a solution of your product with activated charcoal to remove some of the colored impurities. Subsequent filtration and removal of the solvent may yield a cleaner product.

Experimental Protocols

General Synthesis Protocol for this compound

This protocol is a general guideline and may require optimization for your specific setup.

  • To a stirred solution of 2-fluoro-5-nitroaniline (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add a non-nucleophilic base (e.g., triethylamine, 1.5 eq).

  • Slowly add cyclopentylamine (1.1 eq) to the reaction mixture at room temperature.

  • Heat the reaction mixture to a temperature between 60-100°C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Table 1: Recommended Reaction Parameters

ParameterRecommended RangeNotes
Temperature 60-100°CHigher temperatures may lead to side products.
Solvent DMF, DMSO, AcetonitrileAnhydrous conditions are crucial.
Base Triethylamine, DIPEAUse a non-nucleophilic base.
Equivalents of Cyclopentylamine 1.0 - 1.2Excess can lead to di-substitution.

Visualizing the Workflow

Troubleshooting Decision Tree

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis.

G start Low Yield or No Product check_reagents Check Reagent Quality & Stoichiometry start->check_reagents side_products Side Products Observed start->side_products purification_issue Purification Difficulty start->purification_issue optimize_temp Optimize Reaction Temperature check_reagents->optimize_temp Reagents OK optimize_solvent Optimize Solvent optimize_temp->optimize_solvent No Improvement optimize_time Optimize Reaction Time optimize_solvent->optimize_time No Improvement check_stoichiometry Adjust Amine Stoichiometry side_products->check_stoichiometry Di-substitution? inert_atmosphere Use Inert Atmosphere side_products->inert_atmosphere Degradation? dry_conditions Ensure Anhydrous Conditions side_products->dry_conditions Hydrolysis? new_solvent_system Screen New Chromatography Solvents purification_issue->new_solvent_system Co-elution? recrystallize Attempt Recrystallization purification_issue->recrystallize Oiling Out?

Caption: A decision tree for troubleshooting the synthesis.

General Synthesis Workflow

This diagram outlines the key steps in the synthesis and purification process.

G reagents 1. Combine Reactants & Solvent reaction 2. Heat & Stir reagents->reaction monitoring 3. Monitor by TLC/LC-MS reaction->monitoring workup 4. Aqueous Workup & Extraction monitoring->workup Reaction Complete purification 5. Column Chromatography workup->purification characterization 6. Characterize Pure Product purification->characterization

Sources

Technical Support Center: Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline. This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues encountered during this specific Nucleophilic Aromatic Substitution (SNAr) reaction. Here, we address frequently asked questions and provide in-depth troubleshooting guides based on mechanistic principles to help you optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most direct and common route is the Nucleophilic Aromatic Substitution (SNAr) reaction between 2,4-difluoronitrobenzene and cyclopentylamine . In this reaction, the cyclopentylamine acts as the nucleophile, displacing one of the fluorine atoms on the aromatic ring. The nitro group (NO₂) at the 2-position strongly activates both fluorine atoms toward nucleophilic attack.[1][2][3]

Q2: Which fluorine is preferentially substituted on 2,4-difluoronitrobenzene?

The fluorine at the C4 position (para to the nitro group) is generally the preferred site of attack for most nucleophiles under standard conditions. This preference is due to the superior resonance stabilization of the negative charge in the Meisenheimer intermediate that forms during the reaction.[4][5] Attack at the C4 position allows the negative charge to be delocalized onto the oxygen atoms of the nitro group, which is a more stable configuration than the intermediate formed from attack at the C2 position (ortho to the nitro group).

Q3: What are the primary side products I should expect in this synthesis?

During the synthesis of this compound, you may encounter several common side products. The three most prevalent are:

  • Isomeric Impurity (Ortho-Substitution): N-Cyclopentyl-3-fluoro-2-nitroaniline. This forms when cyclopentylamine attacks the fluorine at the C2 position instead of the C4 position.[2][6]

  • Di-substituted Impurity: N¹,N³-dicyclopentyl-4-nitrobenzene-1,3-diamine. This occurs when a second molecule of cyclopentylamine displaces the remaining fluorine atom on the desired product.[2][6]

  • Hydrolysis Product: 4-Fluoro-3-nitrophenol. This results from the reaction of the starting material, 2,4-difluoronitrobenzene, with any residual water under basic conditions.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during the synthesis.

Problem 1: Significant formation of the isomeric impurity (ortho-substituted product).

Symptom: Your reaction mixture analysis (e.g., LC-MS or GC-MS) shows two major product peaks with the same mass, indicating the presence of isomers. NMR analysis confirms substitution at the C2 position.

Causality: The formation of the ortho-substituted isomer is a kinetic and thermodynamic competition. While para-substitution is often favored, reaction conditions can influence the regioselectivity. Factors like solvent polarity, temperature, and the nature of the base can alter the ortho-to-para product ratio.[1][2] For instance, studies have shown that nonpolar solvents can surprisingly favor ortho-substitution for certain nucleophiles by stabilizing a specific polar transition state.[1][2]

Solutions:

  • Solvent Selection: The choice of solvent is critical. Polar aprotic solvents like DMF, DMSO, or NMP are common for SNAr reactions as they effectively solvate the cation of the base and leave the nucleophile reactive.[7][8] However, to favor para-selectivity, consider less polar solvents like toluene or THF, which may disfavor the transition state leading to the ortho product.[2][7]

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can provide the activation energy needed to overcome the barrier to the less-favored ortho-substitution, leading to a higher proportion of the isomeric impurity.

  • Base Selection: Use a non-nucleophilic, sterically hindered base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N).[9] These bases are sufficient to deprotonate the intermediate or scavenge the HF formed without competing in the reaction.

Workflow: Minimizing Isomer Formation

Caption: Troubleshooting flowchart for reducing isomeric impurity.

Problem 2: High levels of the di-substituted side product.

Symptom: A significant peak corresponding to the mass of the desired product plus a cyclopentylamino group (minus fluorine) is observed in your mass spectrometry data.

Causality: Di-substitution occurs when the desired product, which is still an activated aromatic system, reacts with another equivalent of cyclopentylamine. This is more likely to happen if there is a high local concentration of the nucleophile or if the reaction is allowed to proceed for too long or at too high a temperature after the initial substitution is complete.[2][6]

Solutions:

  • Control Stoichiometry: Use a strict stoichiometry of cyclopentylamine, typically between 1.0 and 1.1 equivalents relative to 2,4-difluoronitrobenzene. An excess of the amine nucleophile will drive the reaction towards di-substitution.

  • Slow Addition: Add the cyclopentylamine slowly to the reaction mixture containing the 2,4-difluoronitrobenzene. This method, known as inverse addition, maintains a low concentration of the nucleophile throughout the reaction, favoring the monosubstituted product.[2]

  • Monitor Reaction Progress: Closely monitor the reaction using TLC or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent the slower, secondary substitution from occurring.

Table 1: Effect of Reaction Parameters on Di-substitution
ParameterConditionExpected Outcome on Di-substitutionRationale
Amine Equivalents 1.0 - 1.1 eq.MinimizedLimits the availability of the nucleophile for a second reaction.
> 1.5 eq.IncreasedExcess nucleophile drives the secondary reaction forward.
Addition Method Slow/Inverse AdditionMinimizedKeeps the instantaneous concentration of the nucleophile low.[2]
Bolus AdditionIncreasedHigh local concentration of nucleophile promotes di-substitution.
Temperature Low to ModerateMinimizedThe second substitution has a higher activation energy.
High (>100 °C)IncreasedProvides sufficient energy for the less reactive product to react again.
Reaction Pathway: Mono- vs. Di-substitution

G cluster_0 Primary Reaction (Desired) cluster_1 Secondary Reaction (Side Product) A 2,4-Difluoronitrobenzene C This compound A->C + B Cyclopentylamine (1 eq) D This compound C->D Can React Further F Di-substituted Product D->F + E Cyclopentylamine (Excess)

Sources

Technical Support Center: Troubleshooting Failed N-alkylation of 5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 5-fluoro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The unique electronic properties of 5-fluoro-2-nitroaniline, characterized by two strong electron-withdrawing groups, present a distinct set of challenges compared to the alkylation of more nucleophilic anilines. This resource provides in-depth troubleshooting advice in a direct question-and-answer format to address common failures and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation of 5-fluoro-2-nitroaniline is not proceeding, or the yield is extremely low. What are the primary reasons for this?

A1: The principal challenge in the N-alkylation of 5-fluoro-2-nitroaniline is the significantly reduced nucleophilicity of the aniline nitrogen.[1][2] The potent electron-withdrawing effects of the ortho-nitro group and the para-fluoro group dramatically decrease the electron density on the nitrogen atom, making it a very poor nucleophile.[1][2] Consequently, standard N-alkylation conditions often fail.

Several factors could be contributing to the low yield or lack of reaction:

  • Insufficient Base Strength: A weak base, such as sodium bicarbonate (NaHCO₃), is likely inadequate to deprotonate the weakly acidic N-H bond of the aniline to a sufficient extent to facilitate the reaction.[1]

  • Inadequate Temperature: Due to the low reactivity of the substrate, room temperature is often insufficient to drive the reaction forward at a practical rate.[1]

  • Poor Solvent Choice: The solvent plays a critical role in reactant solubility and reaction rate. An inappropriate solvent can hinder the reaction.[1]

  • Unreactive Alkylating Agent: The reactivity of the alkylating agent is a key factor. Less reactive agents like alkyl chlorides may require more forcing conditions compared to bromides or iodides.[3]

Q2: I'm observing multiple spots on my TLC plate, suggesting side reactions. What are the likely byproducts and how can I minimize their formation?

A2: The most common side products in the N-alkylation of anilines are from over-alkylation and, in some cases, C-alkylation.

  • N,N-Dialkylation: The mono-alkylated product can sometimes be more nucleophilic than the starting aniline, leading to a second alkylation to form the tertiary amine.[3][4] To minimize this, you can use a slight excess of the 5-fluoro-2-nitroaniline relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[1] Running the reaction to partial conversion of the starting material can also favor mono-alkylation.[1]

  • C-Alkylation: Although less common for N-alkylation reactions, alkylation at the aromatic ring can occur, especially under conditions that favor Friedel-Crafts type reactions, such as the presence of Lewis acids.[5] Using conditions that specifically promote N-alkylation will mitigate this.

  • Elimination Products: If you are using a secondary or tertiary alkyl halide as your alkylating agent, elimination to form an alkene can be a significant competing reaction, especially with stronger, more sterically hindered bases.

Q3: What are the optimal reaction conditions (base, solvent, temperature) for successfully alkylating 5-fluoro-2-nitroaniline?

A3: Given the electron-deficient nature of 5-fluoro-2-nitroaniline, more forcing conditions are generally required. Here is a breakdown of recommended starting points for optimization:

Parameter Recommendation Rationale
Base Stronger, non-nucleophilic bases are preferred. Examples include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), potassium tert-butoxide (t-BuOK), or sodium hydride (NaH).[1]A strong base is necessary to deprotonate the weakly acidic aniline. For particularly challenging alkylations, stronger bases like t-BuOK or NaH are often more effective.[1]
Solvent Polar aprotic solvents are generally the best choice.[1] Common options include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile.[1]These solvents can help to stabilize charged intermediates and generally lead to faster reaction rates. They also do not protonate the amine, preserving its nucleophilicity.[1]
Temperature Elevated temperatures, often in the range of 80-140°C, are typically necessary to achieve a reasonable reaction rate.[1]The low reactivity of the substrate requires thermal energy to overcome the activation barrier.
Alkylating Agent The reactivity order is generally R-I > R-Br > R-Cl.[3] Using a more reactive alkylating agent can significantly improve the reaction outcome.A more electrophilic alkylating agent will react more readily with the poorly nucleophilic aniline.
Q4: My reaction is still not working even with stronger conditions. Are there alternative synthetic strategies I should consider?

A4: Yes, if direct N-alkylation is proving to be intractable, several alternative methods are available:

  • Buchwald-Hartwig Amination: This powerful palladium-catalyzed cross-coupling reaction is a go-to method for forming C-N bonds, especially with challenging substrates like electron-deficient anilines.[6][7][8] It involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For electron-deficient anilines, using electron-rich, bulky biaryl phosphine ligands (e.g., XPhos, BrettPhos) and a strong, non-nucleophilic base like sodium tert-butoxide is often crucial for success.[2]

  • Reductive Amination: This two-step, one-pot method involves the initial formation of an imine between the aniline and an aldehyde or ketone, followed by in-situ reduction with a reducing agent like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). This method offers excellent control for mono-alkylation.[3]

  • "Borrowing Hydrogen" or "Hydrogen Autotransfer" Catalysis: This is a more modern and sustainable approach where an alcohol is used as the alkylating agent.[9][10] The reaction is typically catalyzed by a transition metal complex (e.g., based on Ru, Mn, or Ir) and proceeds by the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the aniline.[9][11]

Troubleshooting Workflow

Here is a logical workflow to troubleshoot your failed N-alkylation of 5-fluoro-2-nitroaniline.

troubleshooting_workflow start Reaction Failed: Low or No Conversion check_conditions Review Reaction Conditions start->check_conditions increase_temp Increase Temperature (e.g., 80-120°C) check_conditions->increase_temp Is temp too low? stronger_base Use Stronger Base (e.g., K₂CO₃, t-BuOK, NaH) check_conditions->stronger_base Is base too weak? change_solvent Switch to Polar Aprotic Solvent (e.g., DMF, DMSO) check_conditions->change_solvent Is solvent appropriate? more_reactive_alkylating_agent Use More Reactive Alkylating Agent (R-I > R-Br > R-Cl) check_conditions->more_reactive_alkylating_agent Is alkylating agent unreactive? alternative_methods Consider Alternative Methods increase_temp->alternative_methods Still Failing success Reaction Successful increase_temp->success Problem Solved stronger_base->alternative_methods Still Failing stronger_base->success Problem Solved change_solvent->alternative_methods Still Failing change_solvent->success Problem Solved more_reactive_alkylating_agent->alternative_methods Still Failing more_reactive_alkylating_agent->success Problem Solved buchwald Buchwald-Hartwig Amination alternative_methods->buchwald reductive Reductive Amination alternative_methods->reductive borrowing_h2 Borrowing Hydrogen Catalysis alternative_methods->borrowing_h2 buchwald->success reductive->success borrowing_h2->success

Caption: A decision-making workflow for troubleshooting failed N-alkylation reactions.

Experimental Protocols

General Protocol for N-Alkylation with an Alkyl Halide

This protocol provides a starting point for the N-alkylation of 5-fluoro-2-nitroaniline and should be optimized for your specific alkylating agent.

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-fluoro-2-nitroaniline (1.0 eq).

  • Reagent Addition: Add the chosen base (e.g., K₂CO₃, 2.0 eq) and the solvent (e.g., DMF, to achieve a concentration of ~0.1 M).[1]

  • Alkylation: Add the alkyl halide (1.05 eq) dropwise to the stirring suspension at room temperature.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and monitor its progress by TLC or LC-MS.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off any inorganic salts. Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[1]

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1]

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline for using a modern palladium precatalyst.

  • Preparation: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), 5-fluoro-2-nitroaniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the Palladium G3 Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[2]

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[2]

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.[2]

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[2]

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black.[2]

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[2]

Visualizing the Problem: The Inactive Nucleophile

The core issue with the N-alkylation of 5-fluoro-2-nitroaniline is its reduced nucleophilicity. The following diagram illustrates how the electron-withdrawing groups deactivate the aniline nitrogen.

Caption: Electronic deactivation of the aniline nitrogen in 5-fluoro-2-nitroaniline.

References

  • Linciano, P., Pizzetti, M., Porcheddu, A., & Taddei, M. (2013). Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. Synlett, 24(17), 2249–2254. [Link]

  • Zhang, Y., Lavigne, G., & César, V. (2015). Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry, 80(15), 7666–7673. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Garbe, M., Yudhistira, T., & Beller, M. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. Nature Communications, 7, 12633. [Link]

  • Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. Retrieved from [Link]

  • IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Jana, A., & Lahiri, G. K. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(24), 16429–16443. [Link]

  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • Wang, Y., et al. (2020). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 10(28), 16538-16542. [Link]

  • Seyed, M. P., et al. (2017). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Trade Science Inc. [Link]

  • Google Patents. (n.d.). Process for preparing 2-fluoro-5-nitroaniline.
  • Blackwell, L. F., et al. (1971). Effects of N-alkylation and NN-dialkylation on the pKa of anilinium and nitroanilinium ions. Journal of the Chemical Society B: Physical Organic, 1588-1592. [Link]

  • Chemistry Stack Exchange. (2017). Why doesn't aniline undergo Friedel-Crafts alkylation?. Retrieved from [Link]

  • Manna, M., et al. (2021). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry, 86(11), 7643–7655. [Link]

  • Di Mola, A., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35003-35007. [Link]

  • Xu, Q., et al. (2016). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 18(14), 3940-3944. [Link]

Sources

optimization of reaction conditions for N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

An N-Cyclopentyl-5-fluoro-2-nitroaniline synthesis campaign requires a nuanced understanding of its underlying Nucleophilic Aromatic Substitution (SNAr) mechanism. Success hinges on the careful orchestration of several key parameters. This guide provides direct, actionable advice for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the optimization of this reaction.

Reaction Overview: The SNAr Pathway

The synthesis of this compound is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, cyclopentylamine acts as the nucleophile, attacking an activated aryl halide such as 1,4-difluoro-2-nitrobenzene or 1-chloro-4-fluoro-2-nitrobenzene. The reaction is facilitated by the presence of a strong electron-withdrawing group (EWG)—in this case, the nitro group (–NO2)—positioned ortho to the fluorine leaving group. This EWG stabilizes the negatively charged intermediate, known as the Meisenheimer complex, thereby lowering the activation energy of the reaction.[1][2]

Caption: General SNAr scheme for this compound synthesis.

Troubleshooting Guide

This section addresses specific experimental failures in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion to the desired product. What are the most likely causes?

Low conversion is a common issue often traced back to fundamental reaction parameters. Let's break down the primary culprits.

A. Inadequate Base Selection or Stoichiometry

The "Why": The nucleophile in this reaction is technically the cyclopentylamide anion, not neutral cyclopentylamine. A base is required to deprotonate the amine, significantly increasing its nucleophilicity.[3] If the base is too weak or used in insufficient amounts, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

Troubleshooting Steps:

  • Assess Base Strength: For N-arylation, non-nucleophilic, strong bases are often preferred. Weak inorganic bases like K₂CO₃ may not be sufficient. Consider stronger bases such as Potassium tert-butoxide (t-BuOK) or lithium bis(trimethylsilyl)amide (LiHMDS).[3][4]

  • Check Stoichiometry: At least one equivalent of base is required per equivalent of cyclopentylamine. It is common practice to use a slight excess (e.g., 1.1 to 1.5 equivalents) to ensure full deprotonation and drive the reaction to completion.

  • Beware of Competing Reactions: Very strong bases can sometimes react with the solvent or the aryl halide itself, leading to side products and consuming the base.[3]

B. Suboptimal Solvent Choice

The "Why": SNAr reactions are highly sensitive to the solvent environment. The rate-determining step involves the formation of a negatively charged Meisenheimer complex.[1] Dipolar aprotic solvents are exceptionally effective at solvating the cation of the base without strongly solvating the nucleophile, leaving it "bare" and highly reactive. In contrast, protic solvents (like water or alcohols) can form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and raises the activation energy, thus slowing the reaction dramatically.[5][6][7]

Troubleshooting Steps:

  • Switch to a Dipolar Aprotic Solvent: If you are using a protic or nonpolar solvent, switch to a high-boiling point, dipolar aprotic solvent. Excellent choices include Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF).[4][8]

  • Ensure Anhydrous Conditions: Water is a protic solvent and can significantly hinder the reaction. Ensure your reagents and solvent are dry.

C. Insufficient Thermal Energy

The "Why": Like most reactions, the SNAr reaction requires a certain amount of thermal energy to overcome the activation barrier. Room temperature may be insufficient, especially if the aryl halide is not highly activated or if a moderately strong base is used.

Troubleshooting Steps:

  • Increase the Temperature: Incrementally increase the reaction temperature (e.g., to 60 °C, 80 °C, or 100 °C) while monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Select an Appropriate Solvent: Ensure your chosen solvent has a boiling point compatible with your target reaction temperature.

Troubleshooting_Workflow Start Low / No Yield CheckBase Is the Base strong enough? (e.g., t-BuOK, LiHMDS) Start->CheckBase CheckSolvent Is the Solvent Dipolar Aprotic? (e.g., DMSO, DMF) CheckBase->CheckSolvent Yes Success Reaction Optimized CheckBase->Success No, changed base CheckTemp Is the Temperature high enough? (e.g., > 60°C) CheckSolvent->CheckTemp Yes CheckSolvent->Success No, changed solvent CheckStoich Is Base Stoichiometry correct? (>1 equivalent) CheckTemp->CheckStoich Yes CheckTemp->Success No, increased temp CheckStoich->Success No, adjusted eq.

Caption: A workflow for troubleshooting low-yield reactions.

Question 2: My reaction produces the desired product, but it's contaminated with significant impurities. How can I improve the purity?

Formation of side products is often a result of the reaction conditions being too harsh or imbalanced.

A. Di-substituted Byproducts

The "Why": If the starting material is a di-halogenated species like 1,4-difluoro-2-nitrobenzene, it's possible for a second molecule of cyclopentylamine to displace the other fluorine atom, leading to a di-substituted impurity.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of the aryl halide relative to the cyclopentylamine to favor mono-substitution.

  • Limit Reaction Time: Monitor the reaction closely. Once the starting amine is consumed, work up the reaction promptly to prevent the slower, secondary substitution from occurring.

  • Lower Temperature: Running the reaction at the lowest effective temperature can often increase selectivity for the desired mono-substituted product.

B. Issues with Product Isolation and Purification

The "Why": this compound is a relatively nonpolar molecule but contains a secondary amine that can interact with silica gel during column chromatography, sometimes leading to tailing or poor separation.

Troubleshooting Steps:

  • Optimize Chromatography:

    • Solvent System: Use a gradient of a nonpolar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane).[9]

    • Additive: If tailing is observed, add a small amount (0.5-1%) of triethylamine or ammonia in methanol to the mobile phase to neutralize active sites on the silica gel.

  • Consider Recrystallization: If the product is a solid, recrystallization is an excellent and scalable purification method.[10] Screen solvents like ethanol, methanol, or mixtures of ethyl acetate and hexanes to find a system where the product is soluble when hot but sparingly soluble when cold.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this SNAr reaction? The reaction proceeds via a two-step addition-elimination mechanism. First, the cyclopentylamide anion attacks the carbon atom bearing the fluorine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate (the Meisenheimer complex). In the second, faster step, the leaving group (fluoride) is eliminated, restoring the ring's aromaticity.[1][2]

Q2: Why is the nitro group so important for this reaction? The electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack. It stabilizes the negative charge of the Meisenheimer intermediate through resonance, particularly when positioned ortho or para to the leaving group. This stabilization lowers the energy of the transition state, accelerating the reaction.[1][2]

Q3: Can I use microwave irradiation to speed up the reaction? Yes, microwave-assisted synthesis can often dramatically reduce reaction times for SNAr reactions by efficiently heating the polar solvent and reactants.[4] However, care must be taken as the higher temperatures can sometimes lead to more side products. It is an excellent tool for rapid reaction screening.

Q4: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase similar to your intended chromatography solvent system (e.g., 20% ethyl acetate in hexanes). The product, being more substituted, will typically have a higher Rf value than the starting 5-fluoro-2-nitroaniline (if that is a reactant) but a lower Rf than the aryl halide. For more precise monitoring, LC-MS is ideal as it can confirm the mass of the product and identify any major side products being formed.

Protocols and Data

Optimized Experimental Protocol
  • To a dry round-bottom flask under a nitrogen atmosphere, add 1,4-difluoro-2-nitrobenzene (1.0 eq).

  • Add anhydrous Dimethyl Sulfoxide (DMSO) to create a 0.5 M solution.

  • Add cyclopentylamine (1.05 eq) to the solution and stir.

  • In a separate flask, dissolve Potassium tert-butoxide (t-BuOK) (1.2 eq) in anhydrous DMSO.

  • Slowly add the t-BuOK solution to the reaction mixture at room temperature.

  • Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Cool the reaction to room temperature and quench by slowly adding it to a beaker of ice water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography using a gradient of 0% to 20% ethyl acetate in hexanes.

Table 1: Example Reaction Optimization Data

EntryBase (1.2 eq)SolventTemp (°C)Time (h)Yield (%)
1K₂CO₃DMF8012< 5
2t-BuOKToluene80645
3t-BuOKTHF65678
4t-BuOKDMSORT1265
5 t-BuOK DMSO 80 3 92
6LiHMDSTHF65488

digraph "Parameter_Interplay" {
graph [fontname="Arial", fontsize=12, layout=neato];
node [shape=ellipse, style=filled, fontname="Arial", fontsize=12];
edge [color="#5F6368"];
// Core Parameters
Base [label="Base Choice\n& Strength", fillcolor="#FBBC05", pos="0,1.5!"];
Solvent [label="Solvent Polarity\n(Aprotic vs. Protic)", fillcolor="#FBBC05", pos="-2,0!"];
Temp [label="Temperature", fillcolor="#FBBC05", pos="2,0!"];

// Outcomes
Yield [label="Yield", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF", pos="0,-1.5!"];
Purity [label="Purity / Selectivity", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF", pos="3,-1.5!"];

// Connections
Base -> Yield [label="++"];
Solvent -> Yield [label="++"];
Temp -> Yield [label="+"];
Temp -> Purity [label="-"];
Base -> Purity;

}

Caption: Interplay of key reaction parameters on yield and purity.

References
  • Jorgensen, W. L., & Buckner, J. K. (1987). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. Available at: [Link]

  • Park, K., & Lee, H. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Source not specified.
  • Diness, F., et al. (2016). Base-Controlled N-Arylation of Amines. ChemistryViews. Available at: [Link]

  • University of California, Davis. (2023). Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. Available at: [Link]

  • Fleming, S. (2021). Solvent Effects in Nucleophilic Substitution. Chemistry LibreTexts. Available at: [Link]

  • ResearchGate. (n.d.). Optimization of the nucleophilic aromatic substitution reaction. ResearchGate. Available at: [Link]

  • Paradisi, C., & Scorrano, G. (1983). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Sephton, T., et al. (2023). Aryne-Enabled C-N Arylation of Anilines. ResearchGate. Available at: [Link]

  • Singleton, D. A., et al. (2014). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. Available at: [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. Available at: [Link]

  • Bloom Tech. (2023). What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. Available at: [Link]

  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Organic Chemistry Portal. Available at: [Link]

  • Smith, C., et al. (2016). C–H Arylation of Heterocyclic N-Oxides Through in Situ Diazotisation Of Anilines without Added Promoters: A Green And Selective Coupling Process. Organic Process Research & Development. Available at: [Link]

  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline. Google Patents.
  • Al-Masoudi, N. A., et al. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry. Available at: [Link]

  • Norrby, P.-O., et al. (2007). Predicting Regioselectivity in Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry. Available at: [Link]

  • Sterling Institute of Pharmacy. (n.d.). Nucleophilic Aromatic Substitution. NCRD's Sterling Institute of Pharmacy.
  • Patsnap. (n.d.). The preparation method of 5-fluoro-2-nitrophenol. Eureka. Available at: [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. Google Patents.
  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines. Google Patents.
  • Gessier, F., et al. (2020). Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates Bearing Uracil and Cytosine as Potential Antiviral Agents. Molecules. Available at: [Link]

Sources

preventing formation of positional isomers in fluoro-nitroaniline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of fluoro-nitroaniline derivatives. This guide is designed for researchers, chemists, and professionals in drug development who are encountering challenges with regioselectivity in their reactions. Fluoro-nitroanilines are critical building blocks in medicinal chemistry and materials science, where the precise placement of functional groups is paramount for achieving desired pharmacological and material properties.[1][2]

This document provides in-depth troubleshooting advice, detailed experimental protocols, and explanations of the underlying chemical principles to help you prevent the formation of unwanted positional isomers.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the control of isomer formation during the synthesis of fluoro-nitroanilines.

Q1: Why is direct nitration of fluoroanilines often problematic?

Direct nitration of fluoroanilines, especially using standard mixed-acid (HNO₃/H₂SO₄) conditions, can lead to a mixture of positional isomers and oxidation byproducts.[3] The powerful activating effect of the amino (-NH₂) group makes the aromatic ring highly susceptible to electrophilic attack, often resulting in multiple nitrations and the formation of tarry oxidation products.[3][4] Furthermore, in a strong acidic medium, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group, leading to a significant yield of the meta-nitro isomer alongside the expected ortho and para products.[3][5][6][7][8]

Q2: What is the most effective general strategy to control regioselectivity?

The most widely accepted and effective strategy is to protect the amino group before carrying out the nitration.[3][4][9][10] Acetylation of the amino group to form an acetanilide derivative is a common approach. This protection serves two primary purposes:

  • It moderates the activating effect of the amino group, preventing over-nitration and oxidative side reactions.[3][4]

  • The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is bulkier than the amino group. This steric hindrance often favors the formation of the para-isomer over the ortho-isomer.[5]

After nitration, the protecting group can be readily removed by hydrolysis to yield the desired nitroaniline isomer.[9]

Q3: How do the directing effects of fluorine and the amino group influence the reaction outcome?

Both the amino group (-NH₂) and fluorine (-F) are ortho-, para-directing groups in electrophilic aromatic substitution.[11] However, their mechanisms and strengths differ:

  • Amino Group (-NH₂): A strongly activating group due to its ability to donate its lone pair of electrons into the benzene ring via a strong resonance effect (+R).[8][12][13] This significantly increases the electron density at the ortho and para positions.

  • Fluorine (-F): A weakly deactivating group overall. It has a strong electron-withdrawing inductive effect (-I) due to its high electronegativity, but it can also donate a lone pair via a resonance effect (+R).[12][14] For nitration, fluorine tends to direct incoming electrophiles to the para position.[12]

When both groups are present, their combined influence determines the position of nitration. The powerful activating and directing effect of the amino group often dominates.

Part 2: Troubleshooting Guide - Specific Isomer Synthesis

This section provides detailed answers and protocols for specific challenges encountered during the synthesis of fluoro-nitroanilines.

Issue 1: Uncontrolled formation of multiple isomers during nitration of 4-fluoroaniline.

"I am trying to synthesize 4-fluoro-3-nitroaniline from 4-fluoroaniline, but I'm getting a mixture of isomers and a significant amount of resinous byproduct."

Root Cause Analysis: This is a classic problem arising from the direct nitration of a highly activated aniline. The primary causes are:

  • Anilinium Ion Formation: In the strong acid mixture, the aniline is protonated, leading to the formation of the meta-directing anilinium ion, resulting in 4-fluoro-2-nitroaniline.[3][5]

  • Oxidative Side Reactions: The unprotected amino group is susceptible to oxidation by nitric acid, leading to the formation of tarry polymers.[3]

  • Dimerization: Reaction between the starting material and the nitrated product can form byproducts like 4-fluoro-2-nitro-4'-aminodiphenylamine, especially in the presence of water.[15]

Recommended Solution: Protection Strategy

To achieve selective synthesis of the desired isomer, a protection-nitration-deprotection sequence is necessary. The acetylation of 4-fluoroaniline is a robust method.

Experimental Protocol: Synthesis of 4-Fluoro-2-nitroaniline via Acetanilide Intermediate [1]

Step 1: Protection (Acetylation) of 4-Fluoroaniline

  • In a flask equipped with a magnetic stirrer, dissolve 4-fluoroaniline in glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add acetic anhydride to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Pour the reaction mixture into ice-cold water to precipitate the product, 4-fluoroacetanilide.

  • Filter the solid, wash with cold water, and dry.

Step 2: Nitration of 4-Fluoroacetanilide

  • Carefully add the dried 4-fluoroacetanilide to concentrated sulfuric acid, keeping the temperature below 10°C with an ice-salt bath.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature.

  • Add the nitrating mixture dropwise to the 4-fluoroacetanilide solution, ensuring the temperature does not exceed 10°C.

  • After the addition, stir the mixture for 1-2 hours while allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice to precipitate the nitrated product, 4-fluoro-2-nitroacetanilide.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry.

Step 3: Deprotection (Hydrolysis) of 4-Fluoro-2-nitroacetanilide

  • Reflux the 4-fluoro-2-nitroacetanilide in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

  • Cool the solution and neutralize it with a base (e.g., sodium hydroxide solution) to precipitate the final product, 4-fluoro-2-nitroaniline.

  • Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure product.

Issue 2: Difficulty in synthesizing a meta-nitro-fluoroaniline.

"My goal is to synthesize 3-fluoro-5-nitroaniline, but the directing effects of both substituents favor ortho/para substitution. How can I achieve meta-nitration?"

Root Cause Analysis: Standard electrophilic aromatic substitution on a fluoroaniline derivative will not yield the meta-nitro product in significant quantities because both the amino (or acetamido) group and the fluorine atom are ortho-, para-directors.[11][16] To overcome this, a different synthetic strategy is required, often involving a starting material where the directing groups force the desired regiochemistry.

Recommended Solution: Multi-step Synthesis from a Different Precursor

One effective approach is to start with a molecule that can be converted to the desired product, such as through nucleophilic aromatic substitution or by starting with a meta-substituted precursor and introducing the other functional groups.

Conceptual Workflow: Synthesis of a meta-Fluoro-Nitroaniline

A plausible, though more complex, route involves starting with a precursor that allows for the introduction of the functional groups in the desired meta relationship. For example, one could start with a compound that already has substituents in a 1,3,5-relationship and then convert them to the desired amino, fluoro, and nitro groups. A more direct, but potentially challenging, approach is to use modern catalytic methods that can achieve meta-functionalization, although these are often substrate-specific.[17][18]

A more classical approach might involve:

  • Starting with a compound like 3,5-dinitroaniline.

  • Performing a Sandmeyer reaction to replace one of the nitro groups with fluorine. This is a challenging step and may require optimization.

  • Selectively reducing the remaining nitro group to an amino group.

This highlights that for thermodynamically disfavored isomers, a complete rethinking of the synthetic route is often necessary.

Part 3: Isomer Separation and Analysis

Q: I have a mixture of fluoro-nitroaniline isomers. What are the best methods for separation and identification?

A: Separation Techniques For preparative scale separation, column chromatography is the most common and effective method. The choice of stationary phase (typically silica gel) and eluent system (e.g., hexane/ethyl acetate mixtures) will depend on the polarity difference between the isomers.

For analytical scale separation, Capillary Zone Electrophoresis (CZE) has been shown to be effective for the simultaneous separation and determination of nitroaniline positional isomers.[19] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool for separating and identifying volatile isomers.[20]

Identification and Characterization Once separated, the identity and purity of each isomer can be confirmed using a combination of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are invaluable. The chemical shifts and coupling constants (especially ¹H-¹⁹F and ¹³C-¹⁹F couplings) provide definitive structural information about the relative positions of the substituents.[20][21]

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups such as N-H stretches (amine), N-O stretches (nitro group), and C-F stretches.[21][22]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound. Fragmentation patterns can sometimes help distinguish between isomers.[22][23]

  • UV-Visible (UV-Vis) Spectroscopy: Different isomers will have distinct absorption maxima (λmax), which can be useful for quantitative analysis and differentiation.[21][22][24]

Table 1: Summary of Key Spectroscopic Data for Isomer Identification

TechniqueParameterUtility in Isomer Differentiation
¹H NMR Chemical Shift (δ)The electronic environment of each aromatic proton is unique for each isomer, resulting in distinct chemical shifts.
Coupling Constants (J)The magnitude of J-couplings (e.g., JHH, JHF) between adjacent nuclei provides clear evidence of their relative positions.
¹⁹F NMR Chemical Shift (δ)Highly sensitive to the electronic environment, providing a distinct signal for the fluorine atom in each isomer.
MS Fragmentation PatternWhile molecular ions will be identical, fragmentation patterns can differ due to ortho-effects or other positional influences.[23]
UV-Vis λmaxThe position of maximum absorbance can differ between isomers due to variations in their electronic structure.

Part 4: Visualizing Reaction Control

The diagrams below illustrate the key concepts for controlling regioselectivity in the nitration of fluoroaniline.

Nitration_Control cluster_direct Direct Nitration (Problematic) cluster_controlled Controlled Synthesis (Recommended) FA Fluoroaniline Mix Mixture of Isomers (ortho, meta, para) FA->Mix HNO₃ / H₂SO₄ Tarry Tarry Byproducts FA->Tarry Oxidation Start Fluoroaniline Protected Protected Fluoroaniline (e.g., Acetanilide) Start->Protected Step 1: Protection (e.g., Ac₂O) Nitrated_Protected Single Nitrated Isomer (Para-favored) Protected->Nitrated_Protected Step 2: Nitration (HNO₃ / H₂SO₄) Final Pure Fluoro-nitroaniline Isomer Nitrated_Protected->Final Step 3: Deprotection (Acid Hydrolysis)

Caption: Workflow comparing direct vs. controlled nitration.

Directing_Effects cluster_activating Activating Group cluster_deactivating Weakly Deactivating Group Ring Aromatic Ring Ortho_A Ortho (-) Ring->Ortho_A Increased Reactivity Para_A Para (-) Ring->Para_A Increased Reactivity Ortho_D Ortho Ring->Ortho_D Decreased Reactivity Para_D Para Ring->Para_D Decreased Reactivity NH2 -NH₂ / -NHCOR NH2->Ring +R (Strong) -I (Weak) F -F F->Ring -I (Strong) +R (Weak)

Caption: Influence of substituents on ring reactivity.

References

  • Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Retrieved from [Link]

  • Brainly.com. (2025). Why is the -NH₂ group of aniline protected before nitration?. Retrieved from [Link]

  • ResearchGate. (2025). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Retrieved from [Link]

  • Mol-Instincts. (2026). Fluoroaniline. Retrieved from [Link]

  • IJRAR.org. (2016). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Retrieved from [Link]

  • Khan Academy. (n.d.). Ortho-para directors I. Retrieved from [Link]

  • Quora. (2020). On nitration, aniline forms all the three ortho, meta, and para isomers but acetanilide gives para isomer has exclusive products. Why? Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 7.5: Directing Effects. Retrieved from [Link]

  • ResearchGate. (n.d.). Methods for the nitration of protected anilines. Retrieved from [Link]

  • NCERT. (n.d.). Amines. Retrieved from [Link]

  • Autech. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Pearson+. (n.d.). Protonation of aniline slows electrophilic aromatic substitution.... Retrieved from [Link]

  • ResearchGate. (n.d.). Structures for the fluorophenol and fluoroaniline isomers used in this study. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of meta-functionalized phenols and anilines. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Retrieved from [Link]

  • Master Chemistry. (2023). What Are Ortho Para Directing Groups?. Retrieved from [Link]

  • Pearson+. (n.d.). Despite the amino group being an ortho/para director, nitration o.... Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline.
  • ChemRxiv. (n.d.). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Why are halogens ortho-, para- directors?. Retrieved from [Link]

  • Sarthaks eConnect. (2020). During the nitration of aniline, the amino group is protected by. Retrieved from [Link]

  • ResearchGate. (n.d.). De novo three-component synthesis of meta-substituted anilines. Retrieved from [Link]

  • Save My Exams. (2025). Directing Effects. Retrieved from [Link]

  • BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Retrieved from [Link]

  • SciSpace. (n.d.). How amino and nitro substituents direct electrophilic aromatic substitution in benzene. Retrieved from [Link]

  • YouTube. (2025). Synthetic Route (Aniline to meta-Bromoaniline). Retrieved from [Link]

  • Master Organic Chemistry. (2018). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (2025). Separation and determination of nitroaniline isomers by capillary zone electrophoresis with amperometric detection. Retrieved from [Link]

  • Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective nitration of anilines with Fe(NO3)3·9H2O as a promoter and a nitro source. Retrieved from [Link]

  • HIMS. (2019). Efficient alternative for multistep synthesis of aniline-based drug precursors. Retrieved from [Link]

  • YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!. Retrieved from [Link]

  • Google Patents. (n.d.). Separation of isomeric mixtures of nitroanilines.
  • Frontiers. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • PubMed. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the absorbances of nitroaniline isomers. Retrieved from [Link]

  • PubMed. (n.d.). Separation and Analysis of Dimethylaniline Isomers by Supercritical Fluid Chromatography--Electrospray Ionization Tandem Mass Spectrometry. Retrieved from [Link]

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Technical Support Center: Catalyst Selection for Efficient N-Cyclopentyl-5-fluoro-2-nitroaniline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, reproducible results.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of this compound is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway involves the reaction of 1,5-difluoro-2-nitrobenzene with cyclopentylamine.

The SNAr mechanism is favored in this system due to the presence of a strong electron-withdrawing nitro group (-NO₂), which "activates" the aromatic ring for nucleophilic attack.[1][2] The nitro group, positioned ortho to the fluorine leaving group, effectively stabilizes the negative charge of the reaction intermediate through resonance.[3][4][5] This intermediate is known as a Meisenheimer complex.[1][5][6] The reaction proceeds in two main steps: addition of the nucleophile (cyclopentylamine) to form the stabilized carbanion, followed by the elimination of a fluoride ion to restore aromaticity.[3][6]

Fluorine is an excellent leaving group in SNAr reactions, contrary to its behavior in SN1/SN2 reactions.[4] Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[2]

Caption: SNAr mechanism for this compound synthesis.

Section 2: Catalyst Selection Guide

While the SNAr reaction can proceed without a catalyst, the choice of base is critical for achieving high efficiency, selectivity, and reasonable reaction times. The primary role of the base is to deprotonate the amine nucleophile or facilitate the proton transfer in the intermediate state, thereby increasing the reaction rate.[7][8]

Common Base Catalysts and Their Performance

The selection of a base depends on factors like solvent choice, reaction temperature, and the basicity of the amine. For weakly basic anilines, stronger bases may be required.[9]

Catalyst / BaseRecommended SolventTypical Temp. (°C)Key Considerations & Insights
K₂CO₃ (Potassium Carbonate)DMF, Acetonitrile80 - 120A cost-effective and commonly used inorganic base. Its moderate strength is often sufficient. Heterogeneous nature requires good stirring.
Cs₂CO₃ (Cesium Carbonate)DMF, Dioxane, Toluene60 - 100More soluble in organic solvents than K₂CO₃, often leading to faster reactions and higher yields. The larger, "softer" Cs⁺ cation can also play a beneficial role.
(CH₃CH₂)₃N (Triethylamine, Et₃N)Acetonitrile, THF60 - 80A common organic base. Being a liquid, it ensures a homogeneous reaction. Can sometimes lead to side reactions if not used carefully.
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)THF, Toluene25 - 80A strong, non-nucleophilic organic base. Very effective at lower temperatures but can be more expensive.
NaH (Sodium Hydride)THF, DMF0 - 60A very strong, non-nucleophilic base. Useful when dealing with less reactive amines but requires strict anhydrous conditions and careful handling due to its reactivity with water.[9]

Expert Insight: For the synthesis of this compound, potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile provides a robust and economical starting point. If reaction rates are slow, switching to cesium carbonate (Cs₂CO₃) often provides a significant improvement in yield and reaction time without a drastic change in protocol.

Section 3: Experimental Protocol: A Validated Starting Point

This protocol provides a reliable method for the synthesis of this compound using potassium carbonate as the catalyst.

Reagents and Equipment:

  • 1,5-Difluoro-2-nitrobenzene (1.0 eq.)

  • Cyclopentylamine (1.1 eq.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 eq.)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Ethyl acetate, Hexane (for TLC and chromatography)

Step-by-Step Procedure:

  • Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 1,5-difluoro-2-nitrobenzene (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.2 M with respect to the starting material.

  • Nucleophile Addition: Begin stirring the suspension. Slowly add cyclopentylamine (1.1 eq.) to the mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80-90°C.

  • Monitoring (Self-Validation): Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC). A suitable eluent is 10-20% ethyl acetate in hexane. The reaction is complete upon the disappearance of the 1,5-difluoro-2-nitrobenzene spot.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude oil/solid by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield the pure product.

Section 4: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Q1: My reaction shows very low conversion or has not started, even after several hours. What should I do?

  • Probable Cause 1: Inactive Catalyst/Base. Anhydrous conditions are crucial. Your potassium carbonate may have absorbed moisture.

    • Solution: Use freshly opened or properly dried K₂CO₃. Ensure your solvent is anhydrous.

  • Probable Cause 2: Insufficient Temperature. The activation energy for the reaction may not have been met.

    • Solution: Gradually increase the reaction temperature in 10°C increments, monitoring for any product formation or decomposition by TLC. A common range is 80-120°C.[9]

  • Probable Cause 3: Reagent Quality. The starting materials may be impure or degraded.

    • Solution: Verify the purity of your 1,5-difluoro-2-nitrobenzene and cyclopentylamine by NMR or GC-MS.

Q2: I am observing a significant amount of a second product spot on my TLC plate. What is it and how can I avoid it?

  • Probable Cause: Di-substitution. This occurs when a second molecule of cyclopentylamine displaces the remaining fluorine atom on the product, forming N¹,N⁵-dicyclopentyl-2-nitro-1,5-benzenediamine.

    • Solution 1: Stoichiometry Control. Do not use a large excess of cyclopentylamine. Stick to 1.05-1.1 equivalents. Over time, even a small excess can lead to the side product.

    • Solution 2: Control Reaction Time. Do not let the reaction run for an extended period after the starting material is consumed. Monitor closely by TLC and begin work-up as soon as the reaction is complete.

    • Solution 3: Lower Temperature. Running the reaction at the lowest effective temperature can improve selectivity for the mono-substituted product.

Troubleshooting_Tree Start Problem Observed LowYield Low or No Conversion Start->LowYield SideProduct Significant Side Product Start->SideProduct Cause1 Inactive Catalyst (Moisture?) LowYield->Cause1 Cause4 Di-substitution Occurring? SideProduct->Cause4 Sol1 Use fresh/dry base & anhydrous solvent. Cause1->Sol1 Yes Cause2 Temp Too Low? Cause1->Cause2 No Sol2 Increase temp by 10°C increments. Cause2->Sol2 Yes Cause3 Reagent Purity? Cause2->Cause3 No Sol3 Verify starting material purity. Cause3->Sol3 Yes Sol4_1 Check amine stoichiometry (use ~1.1 eq). Cause4->Sol4_1 Likely Sol4_2 Do not run past completion (monitor TLC). Cause4->Sol4_2 Sol4_3 Lower reaction temperature. Cause4->Sol4_3

Caption: Troubleshooting decision tree for the SNAr synthesis.

Section 5: Frequently Asked Questions (FAQs)

Q: Why is a polar aprotic solvent like DMF or Acetonitrile recommended? A: Polar aprotic solvents are ideal for SNAr reactions. They are polar enough to dissolve the reagents and stabilize the charged Meisenheimer intermediate, but they do not engage in hydrogen bonding that could solvate and deactivate the amine nucleophile. This leads to a faster reaction rate.

Q: Can I use microwave irradiation to speed up the reaction? A: Yes, microwave synthesis is an excellent technique for accelerating SNAr reactions.[10] It can significantly reduce reaction times from hours to minutes. Start with a temperature of 100-120°C and a time of 10-20 minutes, then optimize from there. Always use a vessel designed for microwave chemistry.

Q: What is the role of the nitro group, and can this reaction be done without it? A: The nitro group is a powerful electron-withdrawing group that is essential for activating the aromatic ring.[11][12] It stabilizes the negatively charged Meisenheimer intermediate through resonance, which is crucial for the reaction to proceed under mild conditions.[5] Without a strong electron-withdrawing group at the ortho or para position, the SNAr reaction is extremely slow or does not occur at all under these conditions.[4][13]

Q: How can I confirm the regioselectivity of the reaction? Why does the amine replace the fluorine at the C1 position and not the C5 position? A: The substitution occurs at the C1 position because it is ortho to the activating nitro group. The fluorine at C5 is meta to the nitro group. An electron-withdrawing group in the meta position cannot effectively stabilize the negative charge of the Meisenheimer intermediate via resonance.[5][11] Therefore, nucleophilic attack at the C5 position is kinetically and thermodynamically disfavored. The structure of the final product can be unequivocally confirmed using 2D NMR techniques like HMBC and NOESY.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • American Chemical Society. (2014). Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Royal Society of Chemistry. (n.d.). Base catalysis of nucleophilic aromatic substitution. The reactions of primary and secondary amines with nitrophenyl phosphates. Journal of the Chemical Society B.
  • National Institutes of Health. (2023). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC.
  • ResearchGate. (2019). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure.
  • Chem Help ASAP. (2020). SNAr reaction mechanism. YouTube.
  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
  • OSTI.GOV. (n.d.). Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes.
  • Semantic Scholar. (2010). Base‐dependent selectivity of an SNAr reaction.
  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution.
  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution.
  • Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
  • American Chemical Society. (n.d.). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • chemeurope.com. (n.d.). Nucleophilic aromatic substitution.
  • Leah4sci. (2023). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism [Live Recording]. YouTube.
  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution | Flow Reactions.
  • Benchchem. (n.d.). Optimization of reaction conditions for N-alkylation of 2-nitroaniline.

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Technical Support Center: Managing Exothermic Reactions in the Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Understanding the Core Challenge: The Exotherm

The synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline involves a nucleophilic aromatic substitution (SNAr) reaction. These reactions, particularly with highly activated aromatic rings and strong nucleophiles, are often highly exothermic.[1][2][3] An uncontrolled release of heat can lead to a dangerous situation known as a thermal runaway.[1][4][5]

Frequently Asked Questions (FAQs)

Q1: What is a thermal runaway and why is it a major concern in this synthesis?

A thermal runaway is a situation where an exothermic reaction goes out of control. The heat generated by the reaction increases the reaction rate, which in turn generates even more heat, creating a dangerous positive feedback loop.[1] This can lead to a rapid increase in temperature and pressure within the reactor, potentially causing an explosion, release of toxic materials, and significant damage.[5][6]

Q2: What are the primary factors that contribute to the exotherm in this specific reaction?

The primary contributors are:

  • Reaction Energetics: The formation of the new C-N bond is thermodynamically favorable and releases a significant amount of energy.

  • Reaction Rate: The rate of heat generation is directly proportional to the reaction rate. An increase in temperature exponentially increases the reaction rate, and consequently, the heat output.[6]

  • Scale: As the reaction scale increases, the volume (heat generation) increases cubically, while the surface area available for cooling (heat removal) only increases squarely. This makes heat dissipation more challenging on a larger scale.[6]

Q3: Besides safety, what other problems can an uncontrolled exotherm cause?

Poor temperature control can lead to:

  • Reduced Product Purity: Higher temperatures can promote the formation of unwanted side products, such as di-substituted anilines or other impurities.

  • Lower Yield: Decomposition of reactants or the desired product can occur at elevated temperatures, leading to a lower overall yield.

  • Inconsistent Results: Lack of precise temperature control makes it difficult to achieve reproducible results between batches.

II. Troubleshooting Guide: Addressing Common Issues

This section provides a structured approach to troubleshooting common problems encountered during the synthesis.

Issue Potential Cause(s) Recommended Actions & Rationale
Rapid Temperature Spike During Amine Addition * Addition rate of cyclopentylamine is too high. * Inadequate cooling capacity or inefficient heat transfer. * Poor mixing leading to localized "hot spots".1. Immediately stop the addition of cyclopentylamine. This halts the primary source of heat generation. 2. Maximize cooling. Ensure the cooling bath is at the target temperature and that there is good contact with the reaction vessel. 3. Verify agitation. Ensure the stirrer is functioning correctly and at a speed sufficient to maintain a homogenous mixture.
Low Conversion or Stalled Reaction * Reaction temperature is too low. * Insufficient reaction time. * Incorrect stoichiometry of reactants.1. Slowly and carefully increase the reaction temperature. Monitor the internal temperature closely to avoid an overshoot. 2. Extend the reaction time. Use an in-process analytical method (e.g., TLC, HPLC) to monitor the disappearance of the starting material. 3. Verify reactant quantities. Ensure accurate measurement of all reagents before starting the reaction.
Formation of Significant Impurities * Reaction temperature was too high, even for a short period. * Presence of moisture or other reactive impurities in the starting materials or solvent.1. Review the temperature profile of the reaction. Identify any temperature excursions and refine the control strategy. 2. Ensure all reactants and the solvent are anhydrous. Moisture can lead to undesirable side reactions.

III. Experimental Protocol: A Safety-First Approach

This protocol provides a step-by-step methodology for the synthesis of this compound with a strong emphasis on thermal management.

Materials & Equipment:
  • 2,4-Difluoronitrobenzene

  • Cyclopentylamine

  • A suitable base (e.g., Triethylamine, Potassium Carbonate)

  • Anhydrous solvent (e.g., Acetonitrile, Tetrahydrofuran)

  • Reaction vessel with a mechanical stirrer, thermocouple, addition funnel, and a condenser under an inert atmosphere (e.g., Nitrogen or Argon)

  • Cooling system (e.g., ice/salt bath, cryostat)

Procedure:
  • Preparation: Set up the reaction apparatus in a fume hood. Ensure all glassware is dry.

  • Initial Charge: Charge the reaction vessel with 2,4-difluoronitrobenzene and the anhydrous solvent.

  • Cooling: Begin stirring and cool the reaction mixture to the desired starting temperature (e.g., 0-5 °C).

  • Controlled Addition: Slowly add a solution of cyclopentylamine and the base to the reaction mixture via the addition funnel over a prolonged period. The rate of addition should be carefully controlled to maintain the internal temperature within a narrow range (e.g., ±2 °C).

  • Monitoring: Continuously monitor the internal temperature. If the temperature begins to rise above the set point, immediately stop the addition and allow the cooling system to bring the temperature back down before resuming.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at the controlled temperature until completion is confirmed by an appropriate analytical method.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture and proceed with the appropriate extraction and purification steps.

Mandatory Safety Precautions:
  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[7][8]

  • Conduct the reaction in a well-ventilated fume hood.

  • Have an appropriate quenching agent and a larger cooling bath readily available in case of an emergency.

  • Be familiar with the safety data sheets (SDS) for all chemicals used.

IV. Visualizing the Process: Workflow for Exotherm Management

The following diagram illustrates the key decision points and control measures for safely managing the exothermic reaction.

Exothermic_Reaction_Control Start Start Synthesis Setup Assemble and Prepare Dry Reaction Apparatus Start->Setup Charge Charge 2,4-Difluoronitrobenzene and Solvent Setup->Charge Cool Cool Reaction Mixture to Setpoint (e.g., 0-5 °C) Charge->Cool Add_Amine Begin Slow, Controlled Addition of Cyclopentylamine/Base Cool->Add_Amine Monitor_Temp Continuously Monitor Internal Temperature Add_Amine->Monitor_Temp Temp_Check Temperature Within Safe Limits? Monitor_Temp->Temp_Check Adjust_Rate Decrease or Stop Addition Rate Temp_Check->Adjust_Rate No Enhance_Cooling Ensure Cooling System is Optimal Temp_Check->Enhance_Cooling No Hold_Reaction Maintain Temperature Post-Addition Temp_Check->Hold_Reaction Yes Adjust_Rate->Add_Amine Enhance_Cooling->Add_Amine Check_Completion Monitor Reaction Progress (TLC, HPLC) Hold_Reaction->Check_Completion Check_Completion->Hold_Reaction No Workup Proceed to Quench and Work-up Check_Completion->Workup Yes End Synthesis Complete Workup->End

Caption: Decision workflow for managing exothermic reactions.

By understanding the principles of exothermic reactions and implementing robust control strategies, researchers can safely and efficiently synthesize this compound, a valuable intermediate in pharmaceutical development.

References
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (n.d.). Elsevier.
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  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
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Technical Support Center: Purification of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Cyclopentyl-5-fluoro-2-nitroaniline. This document is designed for researchers, chemists, and drug development professionals who have synthesized this compound and are facing challenges in isolating it to the required purity. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot common issues and select the optimal purification strategy for your specific needs.

The synthesis of this compound, typically achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction, can result in a crude mixture containing unreacted starting materials, isomeric byproducts, and other impurities.[1][2] The electron-withdrawing nitro group is essential as it activates the aromatic ring for nucleophilic attack, but it also influences the final product's physical properties, such as its polarity and reduced basicity compared to typical anilines.[3][4] This guide provides a structured approach to tackling these purification challenges.

Troubleshooting Guide: From Crude Oil to Pure Crystals

This section addresses the most common issues encountered during the purification of this compound in a direct question-and-answer format.

Question 1: My crude product is a dark, oily, or tarry residue after work-up. What are the likely causes and my first steps?

Answer: An oily or tarry consistency in a product that is expected to be a solid is a clear indication of significant impurities. The primary culprits are often residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or multiple side products that act as a eutectic mixture, depressing the melting point.

  • Causality: The nitro group and secondary amine functionality make the molecule polar, but the cyclopentyl group adds significant lipophilicity (calculated LogP ≈ 3.09).[5] This balance can lead to high solubility in a wide range of organic solvents. If the crude material is not thoroughly dried under high vacuum, residual solvent can prevent crystallization. Dark colors often point to thermally unstable impurities or oxidation byproducts.

  • Immediate Actions:

    • High Vacuum Drying: Ensure the crude material is dried under high vacuum (preferably <1 mmHg) for several hours, potentially with gentle heating (40-50 °C) if the compound is thermally stable, to remove any residual solvents.

    • Trituration: Attempt to solidify the oil by trituration. This involves stirring the oil vigorously with a poor solvent in which the desired product has low solubility but the impurities are soluble. For this compound, a nonpolar solvent like hexanes or a pentane/ether mixture is a good starting point. Scratching the inside of theflask with a glass rod during this process can induce nucleation.

    • Analytical TLC: Before any large-scale purification, run a Thin-Layer Chromatography (TLC) analysis to visualize the number of components in your crude mixture. This is a critical diagnostic step.

Question 2: My TLC plate shows multiple spots. How can I tentatively identify them without isolating each one?

Answer: Tentative identification on a TLC plate is a powerful diagnostic tool. By co-spotting your crude mixture with known starting materials, you can quickly identify major impurities.

  • Spot Identification Strategy:

    • Lane 1: Starting Material 1 (e.g., 2,4-dinitrofluorobenzene or 5-fluoro-2-nitroaniline).

    • Lane 2: Starting Material 2 (Cyclopentylamine). Note: This may not be UV-active and might require a potassium permanganate or ninhydrin stain to visualize.

    • Lane 3: Co-spot of Lane 1, Lane 2, and your crude mixture.

    • Lane 4: Your crude mixture only.

  • Interpreting the Results:

    • Unreacted Starting Material: If a spot in your crude lane (Lane 4) has the same retention factor (Rf) as a starting material (Lane 1 or 2), it's highly likely to be that unreacted compound. Nitroaromatics are typically less polar than their aminated counterparts, so the starting nitroaniline should run higher (higher Rf) than the final product.[6]

    • Product Spot: The desired product, this compound, will likely be a major, UV-active spot.

    • Isomeric Impurities: The synthesis of substituted nitroanilines can sometimes produce isomers.[7] Isomers often have very similar Rf values and may appear as elongated spots or spots that are very close together. These are notoriously difficult to separate by recrystallization.

    • Polar Baseline Impurities: Spots that remain on the baseline (Rf ≈ 0) are highly polar impurities, possibly salts or decomposition products.

Question 3: I'm attempting recrystallization, but I can't find a suitable solvent. What is the systematic process for screening solvents?

Answer: Recrystallization is an excellent and cost-effective purification technique for solids, but its success is entirely dependent on solvent choice.[8] The ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point.

  • Scientific Rationale: The process relies on the principle of differential solubility. As a hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, while impurities remain dissolved.

  • Systematic Screening Protocol: Use small amounts (10-20 mg) of your crude material for each test.

    • Test 1 (Poor Solvents): Add ~0.5 mL of a nonpolar solvent like hexanes or water at room temperature. If the compound is insoluble, heat the mixture to boiling. If it remains insoluble, this is a poor solvent for recrystallization but may be useful for washing the final crystals.

    • Test 2 (Good Solvents): Add ~0.5 mL of a more polar solvent like ethyl acetate or dichloromethane at room temperature. If the compound dissolves immediately, it is too soluble for recrystallization but could be part of a co-solvent system.

    • Test 3 (Potential Solvents): Test solvents of intermediate polarity like ethanol, methanol, or isopropanol.[9] Add the solvent dropwise to your crude solid at room temperature until a slurry forms. Heat the mixture to boiling. If the solid dissolves completely, this is a promising candidate. Allow the solution to cool slowly to room temperature and then in an ice bath to see if crystals form.

    • Co-Solvent Systems: If you find a "good" solvent (dissolves at RT) and a "poor" solvent (insoluble even when hot), you can use them as a pair. Dissolve the crude product in a minimal amount of the hot "good" solvent, then add the "poor" solvent dropwise until the solution becomes cloudy (the cloud point). Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly. An ethanol/water system is often effective for nitroanilines.[10]

Question 4: My recrystallization was unsuccessful or the purity is still low. When should I move to column chromatography?

Answer: You should proceed to column chromatography under the following conditions:

  • The product is an oil and cannot be solidified.

  • No suitable single or co-solvent system for recrystallization can be found.

  • TLC analysis shows impurities with Rf values very close to your product, indicating that the difference in solubility is insufficient for recrystallization to be effective.[9]

  • The impurity load is very high (>25-30%), which often makes recrystallization inefficient.

Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase, offering much higher resolving power than recrystallization.[7]

Question 5: During silica gel chromatography, my product is streaking badly (tailing). How can I fix this?

Answer: Tailing of amine-containing compounds on standard silica gel is a classic problem. It is caused by strong acid-base interactions between the basic amine and the acidic silanol (Si-OH) groups on the silica surface.[11] This leads to poor separation, broad peaks, and often, irreversible adsorption and lower yield.

  • Mitigation Strategies:

    • Add a Basic Modifier: The most common solution is to add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase (e.g., Hexane/Ethyl Acetate).[12] The modifier neutralizes the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Use a Less Acidic Stationary Phase: You can switch to a deactivated silica gel or basic alumina.

    • Switch to Amine-Functionalized Silica: This is often the best solution. Amine-functionalized silica columns have a propylamine moiety bonded to the surface, creating a basic environment that eliminates the unwanted interaction with your amine product.[13] This often results in sharper peaks, better separation, and allows for the use of less hazardous solvents like heptane/ethyl acetate instead of dichloromethane/methanol.[12][13]

Question 6: I have a very close-running impurity that co-elutes with my product on silica. What are my options?

Answer: This is a challenging but common scenario, often involving an isomer.

  • Optimize the Mobile Phase: Systematically vary the polarity of your mobile phase. Sometimes, a less polar solvent system will provide better resolution between two compounds of similar polarity. Try switching solvent systems entirely (e.g., from Hexane/EtOAc to Hexane/DCM or Toluene/EtOAc) to alter the selectivity.

  • Change the Stationary Phase: The most powerful solution is to change the separation mechanism by switching the stationary phase.

    • Amine-Functionalized Silica: As mentioned, the different surface chemistry of an amine column can alter the elution order and improve the separation of neutral or basic compounds that are difficult to resolve on standard silica.[13]

    • Reversed-Phase Chromatography: If the compound is sufficiently soluble, reversed-phase (C18) flash chromatography can be highly effective. Separation is based on hydrophobicity, which may provide the selectivity needed to resolve the impurity. A mobile phase of water/acetonitrile or water/methanol is typically used.[12]

Frequently Asked Questions (FAQs)

Q1: What is the most robust, go-to method for purifying this compound? For routine, high-purity isolation, flash column chromatography on amine-functionalized silica gel is the most reliable method.[11] It directly addresses the potential for tailing associated with the amine functional group, provides high resolution, and is generally faster than optimizing a difficult recrystallization.

Q2: Which analytical techniques are best for confirming the purity and structure of my final product? A combination of techniques is essential for full characterization:

  • ¹H and ¹³C NMR: Confirms the chemical structure and can reveal the presence of impurities, even at low levels.

  • LC-MS or GC-MS: Provides an accurate mass of the compound and is excellent for assessing purity (e.g., >98% by peak area).

  • Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a strong indicator of high purity for a crystalline solid.[14][15] Broad ranges suggest impurities. The related compound 5-Fluoro-2-nitroaniline has a melting point of 96-100 °C.[14]

Q3: What are the typical appearances and physical properties of pure this compound? Based on analogous compounds, the pure product is expected to be a yellow to orange or light brown crystalline solid at room temperature.[8][14] It is slightly soluble in water but soluble in common organic solvents like ethanol, ethyl acetate, and dichloromethane.[16]

Visualized Purification Workflow

The following flowchart outlines the decision-making process for selecting the appropriate purification strategy.

Purification_Workflow A Crude Product (Post-Workup) B Analyze Physical State & Run Analytical TLC A->B C_solid Solid or Semi-Solid B->C_solid Is it solid? C_oil Oil / Tarry Residue B->C_oil Is it an oil? D Attempt Recrystallization (See Protocol 1) C_solid->D G Proceed to Column Chromatography C_oil->G E Assess Purity by TLC/NMR Is Purity >95%? D->E F Final Pure Product (Characterize) E->F Yes E->G No / Unsuccessful H TLC shows tailing? G->H I Standard Silica Chromatography + 1% TEA in Mobile Phase (See Protocol 2) H->I Yes J Amine-Functionalized Silica Chromatography (Recommended) (See Protocol 3) H->J No I->F J->F

Caption: Purification Strategy Flowchart for this compound.

Data Summary Table

The choice of solvent is critical for both recrystallization and chromatography. This table provides key properties of common laboratory solvents to aid in your selection.

SolventBoiling Point (°C)Polarity IndexDielectric ConstantPrimary Use & Rationale
Hexanes / Heptane 69 / 980.11.9 / 2.0Chromatography (Mobile Phase): Nonpolar component, elutes nonpolar impurities. Recrystallization: Good for trituration or as a "poor" co-solvent.
Toluene 1112.42.4Chromatography / Recrystallization: Aromatic solvent, offers different selectivity. Potential recrystallization solvent for nitroaromatics.[8]
Dichloromethane (DCM) 403.19.1Chromatography (Mobile Phase): Medium polarity solvent, good for dissolving crude material before loading onto silica.
Ethyl Acetate (EtOAc) 774.46.0Chromatography (Mobile Phase): Excellent medium-polarity solvent, often used with hexanes to create a polarity gradient.[6]
Isopropanol (IPA) 823.918.0Recrystallization: Good candidate solvent for moderately polar compounds.
Ethanol (EtOH) 784.324.6Recrystallization: Excellent and common choice for nitroanilines, often used with water as a co-solvent.[8][10]
Methanol (MeOH) 655.133.0Recrystallization: A polar protic solvent, good for recrystallizing polar compounds.[9] Chromatography: Used for eluting highly polar compounds.
Water 10010.280.1Recrystallization: Used as a "poor" anti-solvent with a miscible organic solvent like ethanol or methanol.[10][17]

Detailed Experimental Protocols

Protocol 1: Systematic Recrystallization

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an appropriately sized Erlenmeyer flask. Add the chosen solvent (e.g., 95% Ethanol) in small portions while heating the mixture to reflux with stirring. Continue adding the solvent until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal (spatula tip). Re-heat to reflux for 5-10 minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask to remove them.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Do not disturb the flask. Once crystal formation appears complete, place the flask in an ice-water bath for at least 30 minutes to maximize the yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Standard Flash Column Chromatography (Silica Gel with TEA)

  • Mobile Phase Selection: Using TLC, determine a solvent system (e.g., Hexane:Ethyl Acetate) that provides an Rf value of ~0.25-0.35 for the product. Prepare a bulk mobile phase and add 0.5-1% triethylamine (TEA) by volume.

  • Column Packing: Pack a flash chromatography column with silica gel using the prepared mobile phase (wet packing is common).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution to a dry, free-flowing powder using a rotary evaporator. Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Begin elution with the mobile phase, collecting fractions. Monitor the elution process using TLC.

  • Fraction Pooling & Concentration: Combine the fractions containing the pure product (as determined by TLC), and remove the solvent under reduced pressure using a rotary evaporator to yield the purified compound.

Protocol 3: Advanced Flash Chromatography (Amine-Functionalized Silica)

  • Mobile Phase Selection: Use TLC on an amine-functionalized TLC plate (if available) or standard silica to determine a suitable non-acidic mobile phase (e.g., Heptane:Ethyl Acetate). No TEA is needed.

  • Column and Sample Prep: Select an appropriately sized pre-packed amine-functionalized silica column.[13] Dissolve the crude product and dry-load it onto a small amount of standard silica gel as described in Protocol 2.

  • Elution and Collection: Elute the column with the chosen mobile phase, collecting fractions and monitoring by TLC as before. The amine-functionalized stationary phase should provide a more symmetrical peak shape and potentially different selectivity.[11]

  • Concentration: Combine the pure fractions and concentrate under reduced pressure to obtain the final product.

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.
  • BenchChem. (n.d.). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.
  • Unknown. (n.d.). LAB 1 - EXPERIMENTAL PROCEDURE.
  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • YouTube. (2022, November 8). Recrystallization of m-nitroaniline#chemistrypractical.
  • Biotage. (2023, September 26). When should amine-bonded columns be used for purification?
  • Guidechem. (n.d.). 5-Fluoro-2-nitroaniline 2369-11-1.
  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • ResearchGate. (2014, December 22). How do I purify the resulting compound after a nitro- to amine-group reduction?
  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • ChemScene. (n.d.). This compound | 1250834-99-1.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitroaniline CAS#: 2369-11-1.
  • Thermo Fisher Scientific. (n.d.). 2-Fluoro-5-nitroaniline, 98%.
  • PubMed Central (PMC). (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution.
  • Bloom Tech. (2023, April 24). What are the synthesis routes of 5-Fluoro-2-nitroaniline.
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • BenchChem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.
  • Semantic Scholar. (2013, July 4). Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects.
  • Wikipedia. (n.d.). 2-Nitroaniline.

Sources

Technical Support Center: Purification of N-Substituted Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of N-substituted nitroanilines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. N-substituted nitroanilines are key intermediates in the synthesis of pharmaceuticals, dyes, and other fine chemicals, making their purity paramount for successful downstream applications.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome purification hurdles and achieve your desired product quality.

I. Understanding the Challenges: Why are N-Substituted Nitroanilines Difficult to Purify?

The purification of N-substituted nitroanilines is often complicated by a combination of factors stemming from their unique molecular structure. The presence of a highly polar nitro group, a basic amino group, and a variable N-substituent creates a molecule with distinct physicochemical properties that can make separation from impurities a non-trivial task.

  • Polarity and Solubility: The nitro group significantly increases the polarity of the aniline ring, influencing its solubility in common organic solvents.[2] The nature of the N-substituent (alkyl, aryl, acyl, etc.) further modulates the overall polarity, creating a wide spectrum of compounds with diverse solubility profiles. This variability necessitates careful solvent selection for both chromatography and recrystallization.

  • Isomeric Impurities: A primary challenge in the purification of N-substituted nitroanilines is the presence of constitutional isomers, particularly ortho- and para-isomers, which often have very similar polarities and boiling points, making their separation difficult.[4][5] These isomers typically arise during the nitration of the parent N-substituted aniline.

  • Hydrogen Bonding: The amino group can participate in both intramolecular and intermolecular hydrogen bonding, which can affect the compound's physical properties and its interaction with chromatographic stationary phases.[6] Intramolecular hydrogen bonding, especially in ortho-isomers, can decrease the molecule's overall polarity relative to its para-isomer, a property that can be exploited for separation.[6]

  • Thermal and Chemical Stability: Some N-substituted nitroanilines can be sensitive to heat and acidic or basic conditions, potentially leading to decomposition during purification processes like distillation or chromatography on acidic or basic stationary phases.[7]

II. Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of N-substituted nitroanilines in a question-and-answer format.

Recrystallization Issues

Question: My N-substituted nitroaniline is "oiling out" instead of forming crystals during recrystallization. What's happening and how can I fix it?

Answer: "Oiling out," where the compound separates as a liquid rather than a solid, is a common problem, especially with polar compounds like nitroanilines.[8][9]

  • Causality: This typically occurs when the boiling point of the recrystallization solvent is higher than the melting point of your compound, or when the solution is too concentrated and cools too quickly, preventing the orderly arrangement of molecules into a crystal lattice.

  • Solutions:

    • Reheat and Dilute: Reheat the solution to dissolve the oil, and add a small amount of additional hot solvent to decrease the concentration.[9]

    • Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on a hot plate that is turned off, or by insulating the flask with glass wool.[8]

    • Change Solvent System: If the problem persists, your solvent may be unsuitable. Choose a solvent with a lower boiling point or use a mixed solvent system where the compound is less soluble.[9]

    • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a small "seed" crystal of the pure compound.[8][10]

Question: I have very low recovery after recrystallization. What are the likely causes and how can I improve my yield?

Answer: Low recovery is a frequent issue in recrystallization and can often be rectified with procedural adjustments.[10][11]

  • Causality: The most common reasons for low recovery are using too much solvent, incomplete precipitation, or washing the crystals with a solvent in which they are too soluble.[11]

  • Solutions:

    • Minimize Solvent: Use the minimum amount of boiling solvent necessary to dissolve the crude product.[10]

    • Thorough Cooling: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize precipitation.[12]

    • Solvent Evaporation: If you've used too much solvent, you can carefully evaporate some of it to increase the concentration and then cool the solution again.[8][12]

    • Cold Solvent Wash: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving your product.[10]

Chromatography Issues

Question: My ortho- and para-isomers are co-eluting during column chromatography. How can I improve their separation?

Answer: The separation of ortho- and para-isomers of N-substituted nitroanilines is a classic chromatographic challenge due to their often similar polarities.[13]

  • Causality: The small difference in polarity between the isomers may not be sufficient for separation with the chosen solvent system and stationary phase.

  • Solutions:

    • Optimize the Mobile Phase: The key to separating isomers is often fine-tuning the solvent system. Use thin-layer chromatography (TLC) to screen a variety of solvent systems with slightly different polarities. Often, a less polar solvent system will provide better resolution. For example, switching from a 7:3 hexane:ethyl acetate mixture to a 9:1 mixture might improve separation.[14][15]

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different stationary phase. For instance, if you are using silica gel, switching to alumina or a bonded-phase silica (like diol or cyano) could alter the selectivity and improve separation.

    • Gradient Elution: Employing a shallow solvent gradient during column chromatography can help to resolve closely eluting compounds.

    • Consider Reversed-Phase Chromatography: For some N-substituted nitroanilines, reversed-phase chromatography (e.g., with a C18 column and a mobile phase of methanol/water or acetonitrile/water) may provide better separation of isomers.

Question: My N-substituted nitroaniline is streaking or tailing on the TLC plate and column. What causes this and how can I get sharp bands?

Answer: Tailing is a common issue with amines and other polar compounds on silica gel.

  • Causality: Tailing is often caused by strong interactions between the basic amino group and the acidic silanol groups on the surface of the silica gel. It can also be a result of overloading the column or TLC plate.

  • Solutions:

    • Add a Modifier to the Eluent: Adding a small amount of a basic modifier, such as triethylamine (0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and prevent tailing.[15]

    • Reduce Sample Load: Overloading the column is a common cause of band broadening and tailing. Ensure you are not loading too much crude material onto your column.

    • Use a Different Stationary Phase: Alumina, which is basic, can be a good alternative to silica gel for the purification of basic compounds like N-substituted nitroanilines.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose between recrystallization and column chromatography for purifying my N-substituted nitroaniline?

A1: The choice between these two powerful purification techniques depends on several factors, including the nature and quantity of your compound and its impurities.[16][17][18]

  • Recrystallization is generally preferred when:

    • You are working with a relatively large amount of material (multiple grams).[17]

    • Your crude product is mostly the desired compound with a small amount of impurities.[19]

    • The impurities have significantly different solubility profiles from your product in a particular solvent.

    • You desire very high purity, as multiple recrystallizations can lead to a very pure product.[16]

  • Column chromatography is the better choice when:

    • You have a complex mixture with multiple components of similar polarity.

    • Your impurities have a similar solubility profile to your product, making recrystallization ineffective.

    • You are working with a smaller quantity of material.

    • Your product is an oil that cannot be crystallized.[8]

Q2: What are some good starting solvent systems for column chromatography of N-substituted nitroanilines?

A2: A good starting point for normal-phase chromatography on silica gel is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate or dichloromethane.[14][15] The optimal ratio will depend on the specific polarity of your N-substituted nitroaniline. It is always recommended to first determine the best solvent system using TLC. A good target Rf value for the desired compound on TLC is between 0.2 and 0.4 for optimal separation on a column.[14]

Q3: Can I use a rotary evaporator to dry my N-substituted nitroaniline?

A3: Yes, a rotary evaporator is a standard and efficient method for removing the solvent after column chromatography. However, be mindful of the thermal stability of your compound. Some nitroanilines can be sensitive to high temperatures. It is advisable to use a moderate water bath temperature (e.g., 30-40 °C) and to not leave the compound on the rotary evaporator for an extended period after the solvent has been removed.

Q4: My purified N-substituted nitroaniline is still colored. Does this mean it's impure?

A4: Not necessarily. Many nitroanilines are inherently colored, often appearing as yellow, orange, or red crystalline solids.[20][21] However, a darker or duller color than expected could indicate the presence of colored impurities. If you are concerned about colored impurities, you can try treating a solution of your compound with a small amount of activated charcoal before the final crystallization step.[9][22] Be aware that using too much charcoal can lead to a loss of your desired product.[11]

IV. Experimental Protocols

Protocol 1: Purification of an N-Alkyl-Nitroaniline by Column Chromatography

This protocol provides a general procedure for the purification of an N-alkyl-nitroaniline using flash column chromatography on silica gel.

Materials:

  • Crude N-alkyl-nitroaniline

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass column with stopcock

  • Sand

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Determine the Optimal Eluent System:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a TLC plate and develop it in various mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).

    • The ideal solvent system will give your desired product an Rf value of approximately 0.2-0.3.[14] If tailing is observed, add 0.1% triethylamine to the eluent.

  • Pack the Column:

    • Secure the column vertically.

    • Add a small plug of glass wool or cotton to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column.

    • Gently tap the column to ensure even packing and to remove any air bubbles.

    • Add a layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Load the Sample:

    • Dissolve the crude N-alkyl-nitroaniline in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully add the sample solution to the top of the column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[14]

  • Elute the Column and Collect Fractions:

    • Carefully add the eluent to the column.

    • Begin collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolate the Pure Product:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to obtain the purified N-alkyl-nitroaniline.

Protocol 2: Purification of an N-Aryl-Nitroaniline by Recrystallization

This protocol describes a general procedure for the purification of an N-aryl-nitroaniline by recrystallization from a single solvent.

Materials:

  • Crude N-aryl-nitroaniline

  • Recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

  • Ice bath

Procedure:

  • Choose a Suitable Solvent:

    • Perform solubility tests to find a solvent that dissolves the crude product well when hot but poorly when cold. Ethanol or ethanol/water mixtures are often good starting points for nitroanilines.[22]

  • Dissolve the Crude Product:

    • Place the crude N-aryl-nitroaniline in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.[22]

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.[22]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.[22]

  • Isolate and Dry the Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent.

    • Dry the crystals in a desiccator or a vacuum oven at a temperature below the compound's melting point.

V. Data and Visualization

Table 1: Physicochemical Properties of Selected Nitroanilines

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)AppearanceLogP
2-NitroanilineC₆H₆N₂O₂138.1271.5Orange solid1.85
3-NitroanilineC₆H₆N₂O₂138.12114Yellow needles1.37
4-NitroanilineC₆H₆N₂O₂138.12146-149Yellow solid1.39
N-Methyl-2-nitroanilineC₇H₈N₂O₂152.1535-38Solid
N-Ethyl-2-nitroanilineC₈H₁₀N₂O₂166.18Liquid at RTLiquid
N-(2-Ethoxyethyl)-2-nitroanilineC₁₀H₁₄N₂O₃210.23Not availablePowder

Data sourced from PubChem and other chemical suppliers. LogP values are a measure of lipophilicity.[20][21][22]

Table 2: Common Solvent Systems for Chromatography of N-Substituted Nitroanilines

Stationary PhaseEluent System (starting ratios)Compound Polarity
Silica GelHexane/Ethyl Acetate (9:1 to 1:1)Non-polar to moderately polar
Silica GelDichloromethane/Methanol (99:1 to 9:1)Polar
Silica GelToluene/Ethyl Acetate (9:1 to 1:1)Moderately polar
Alumina (basic)Hexane/Ethyl Acetate (9:1 to 1:1)Basic compounds, prone to tailing on silica
C18 (Reversed-Phase)Methanol/Water or Acetonitrile/WaterPolar compounds

These are general starting points. The optimal solvent system should be determined by TLC for each specific compound.[15]

Diagram 1: Decision Tree for Purification Method Selection

Purification_Decision_Tree Purification Method Selection for N-Substituted Nitroanilines start Start with Crude N-Substituted Nitroaniline is_solid Is the crude product a solid? start->is_solid quantity Quantity > 5g? is_solid->quantity Yes chromatography Column Chromatography is_solid->chromatography No (Oil) tlc_impurities TLC shows significant impurities with similar Rf? quantity->tlc_impurities Yes quantity->chromatography No solubility_test Successful solubility test for recrystallization? tlc_impurities->solubility_test No tlc_impurities->chromatography Yes recrystallize Recrystallization solubility_test->recrystallize Yes solubility_test->chromatography No

Caption: A decision tree to guide the selection of the appropriate purification method.

VI. References

  • BenchChem. (2025). Application Note and Protocol: Column Chromatography Purification of N-(2-Ethoxyethyl)-2-nitroaniline.

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.

  • Mount Holyoke College. (n.d.). Recrystallization.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of N-(2-Ethoxyethyl)-2-nitroaniline by Recrystallization.

  • Quora. (2017). Are there cases in which column chromatography is preferable to recrystallisation?.

  • Brainly. (2023). Why would recrystallization, rather than chromatography, be the purification method of choice for the production of large amounts of compounds (multiple kilograms or more)?.

  • University of York. (n.d.). Problems with Recrystallisations.

  • Study.com. (n.d.). What criteria should we use to determine whether recrystallization or sublimation will be a better method of purification?.

  • Studylib. (n.d.). Column Chromatography of Nitroanilines Lab Experiment.

  • University of California, Los Angeles. (n.d.). Recrystallization.

  • BenchChem. (2026). A Technical Guide to the Historical Synthesis of Nitroaniline Derivatives.

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.

  • Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?.

  • Organomation. (n.d.). Updated Solvent Table.

  • BenchChem. (2025). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline.

  • BenchChem. (2025). A Comparative Analysis of N-Substituted vs. Ring-Substituted Nitroanilines: Properties and Experimental Insights.

  • Reddit. (2015). What is your criteria for doing a recrystallization?.

  • University of Rochester. (n.d.). How To: Purify by Crystallization.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Methoxy-2-nitroaniline by Crystallization.

  • PubChem. (n.d.). 3-Nitroaniline.

  • Stanford University. (n.d.). Recrystallization-1.pdf.

  • ResearchGate. (n.d.). Hydrogen bonding in nitroanilines.

  • Phenomenex. (n.d.). Solvent Miscibility Table.

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 2,6-Diisopropyl-4-nitroaniline via Recrystallization.

  • PubChem. (n.d.). 4-Nitroaniline.

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization.

  • National Center for Biotechnology Information. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation.

  • ResearchGate. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.

  • Wikipedia. (n.d.). 4-Nitroaniline.

  • PubMed. (2000). Separation of aromatic isomers on cyclophane-bonded stationary phases.

  • ResearchGate. (2025). Linear and nonlinear optical properties of 3-Nitroaniline (m-NA) and 4-Nitroaniline (p-NA) crystals: A DFT/TDDFT study.

  • ResearchGate. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review.

  • Indian Journal of Pure & Applied Physics. (n.d.). A Study of Intramolecular Hydrogen Bonding in o-Nitroaniline.

  • SciELO. (n.d.). Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments.

  • ResearchGate. (n.d.). Structures of (left) 4-nitroaniline and N,N-diethyl-4-nitroaniline and....

  • Thermo Fisher Scientific. (n.d.). Solvents Application Guide.

  • Quora. (2018). Which is more acidic, o Nitro aniline or p Nitro aniline? Can hydrogen bonding occur in o Nitro aniline and if yes, then why does it not affect its acidity?.

  • PubMed. (n.d.). Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry.

  • Scribd. (n.d.). Organic Chemistry (Lab Manual).

  • Quora. (2018). Why is it impossible to prepare p-nitroaniline directly from aniline?.

  • ResearchGate. (2018). How can we get p-nitro aniline exclusively?.

  • PubMed. (2004). Hydrogen-bonded sheets in 4-iodo-3-nitroaniline.

  • ChemRxiv. (n.d.). Steric effects vs electron delocalization: a new look into stability of diastereomers, conformers and constitutional Isomers.

  • SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.

  • OpenStax. (n.d.). 5.9 A Review of Isomerism – Organic Chemistry: A Tenth Edition.

  • ResearchGate. (2025). A Review on Nitrosamine Impurities in Pharmaceutical Products: Review Article.

  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines.

Sources

Technical Support Center: Synthesis of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and workup of N-Cyclopentyl-5-fluoro-2-nitroaniline. This document provides field-proven insights and troubleshooting protocols designed for researchers, chemists, and drug development professionals. Our goal is to explain the causality behind experimental choices, ensuring both procedural success and a deeper understanding of the underlying chemistry.

The synthesis of this compound is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a suitably substituted fluoro-nitro-aromatic precursor (like 2,4-difluoro-1-nitrobenzene or 1,5-difluoro-2,4-dinitrobenzene) with cyclopentylamine, or through the N-alkylation of 5-fluoro-2-nitroaniline with a cyclopentyl halide. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack, making the displacement of the fluorine atom feasible.[1][2] The workup and purification procedures are critical for isolating the target compound from unreacted starting materials, inorganic salts, and potential side products.

Frequently Asked Questions (FAQs): Workup & Purification

This section addresses common questions regarding the isolation and purification of your target compound after the reaction is deemed complete.

Q1: The reaction is complete. What is the very first workup step, and why?

The initial step is to quench the reaction mixture. This is typically done by pouring the reaction mixture (often in a polar aprotic solvent like DMF or DMSO) slowly into a large volume of ice-cold water.[3]

  • Causality & Rationale:

    • Precipitation: this compound, being an organic molecule with significant non-polar character, is expected to be poorly soluble in water.[4] Pouring the reaction mixture into water causes the product to precipitate out as a solid.

    • Dissolving Byproducts: Inorganic salts, such as the base used in the reaction (e.g., K₂CO₃) and any salt byproducts (e.g., KF), are highly soluble in water and will be removed from the crude product.

    • Temperature Control: Using ice-water helps to dissipate any heat generated from the quenching process, particularly if acidic or basic residues are present, preventing potential degradation of the product.

Q2: My product precipitated after quenching. What's next?

After precipitation, you have two primary methods for isolation:

  • Vacuum Filtration: If a clean, solid precipitate forms, it can be collected directly by vacuum filtration. The solid should then be washed thoroughly with cold water to remove any remaining water-soluble impurities. This is often the quickest method.

  • Extraction: If the product oils out or forms a fine, difficult-to-filter suspension, an extraction is necessary.[5][6] Transfer the entire aqueous mixture to a separatory funnel and extract with an appropriate organic solvent, such as ethyl acetate or dichloromethane.

  • Expert Insight: Even if you collect a solid by filtration, re-dissolving it in a solvent like ethyl acetate and performing an aqueous wash is good practice to ensure all inorganic impurities are removed.

Q3: Which extraction solvent is best?

The choice of solvent depends on the product's polarity and the solvent's properties.

SolventProsCons
Ethyl Acetate Good solvating power for moderately polar compounds, easily removed under vacuum, less dense than water.Can sometimes form emulsions.
Dichloromethane (DCM) Excellent solvating power, dense (forms the bottom layer), less prone to emulsions.Higher boiling point than ethyl acetate, potential environmental and health concerns.

For this compound, ethyl acetate is an excellent first choice. After extraction, the combined organic layers should be washed with brine (a saturated aqueous solution of NaCl). This helps to remove residual water from the organic phase before the final drying step with an agent like anhydrous magnesium sulfate or sodium sulfate.[7]

Q4: How do I purify the crude product? Recrystallization vs. Chromatography?

The choice between recrystallization and column chromatography depends on the purity of your crude product, which should be assessed by Thin Layer Chromatography (TLC).[8][9]

  • Recrystallization: This is the preferred method for purifying solids that are already relatively pure (>90%). It is efficient, cost-effective, and scalable.[9] The key is finding a solvent (or solvent system) in which your compound is highly soluble when hot but poorly soluble when cold. For nitroaniline derivatives, common solvents to screen include ethanol, methanol, and isopropanol.[3][9] Sometimes a mixed solvent system, like ethanol/water or ethyl acetate/hexane, is required.

  • Silica Gel Column Chromatography: This method is necessary when the crude product contains significant impurities, especially those with similar polarity to the desired product (e.g., starting materials or side products).[7][9]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the workup and purification process.

Q5: My TLC shows multiple spots. What are they and how do I get rid of them?

Multiple spots indicate an incomplete reaction or the formation of side products.

  • Possible Identities & Solutions:

    • Unreacted Starting Material (5-fluoro-2-nitroaniline): This spot will typically be more polar (lower Rf) than your product. Solution: If the reaction is stalled, you may need to optimize the reaction conditions (e.g., increase temperature, add more base/alkylating agent).[10] During purification, column chromatography will be necessary to separate the product from this starting material.

    • N,N-Dicyclopentyl-5-fluoro-2-nitroaniline (Dialkylation Product): This side product is less polar (higher Rf) and forms when the product reacts again with the cyclopentyl halide.[10] Solution: To minimize its formation, use a slight excess of the aniline starting material relative to the alkylating agent (e.g., 1.1 to 1.5 equivalents).[10] Column chromatography is required for separation.

Q6: My product is a dark, sticky oil and won't crystallize. What should I do?

An oily product often indicates the presence of impurities that are inhibiting crystallization.

  • Purify First: The most reliable approach is to purify the oil via silica gel column chromatography. The purified fractions, now free of impurities, are much more likely to crystallize upon solvent removal.

  • Trituration: If you suspect the product is mostly pure, try trituration. Add a small amount of a non-polar solvent in which the product is insoluble (e.g., cold hexanes or pentane). Vigorously scratch the side of the flask with a glass rod while swirling the mixture. This can induce nucleation and cause the product to solidify.

  • Co-evaporation: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and add a larger volume of a non-polar solvent (e.g., hexanes). Slowly remove the solvent on a rotary evaporator. This can sometimes leave a solid or semi-solid that can be further purified.

Q7: What is a good starting point for column chromatography?

For nitroaniline derivatives, a gradient of ethyl acetate in hexanes is a standard and effective choice.[7]

  • Step 1: TLC Analysis: First, determine an appropriate solvent system using TLC. You are aiming for an Rf value of ~0.25-0.35 for your desired product.

  • Step 2: Column Conditions:

    • Stationary Phase: Silica Gel (60-120 mesh is standard).[9]

    • Mobile Phase (Eluent): Start with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (e.g., to 10%, 15%, 20% Ethyl Acetate). The less polar dialkylated byproduct will elute first, followed by your desired product, and finally the more polar starting aniline.

Compound TypeExpected Rf (Hexane/EtOAc system)Elution Order
N,N-Dialkylated Side ProductHigh Rf1st
This compound (Product) Medium Rf2nd
5-fluoro-2-nitroaniline (Starting Material)Low Rf3rd

Experimental Workflow Visualizations

The following diagrams illustrate the standard workflows for the workup and purification of this compound.

Workup_Workflow reaction Completed Reaction Mixture quench Quench with Ice-Water reaction->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry filter Filter Drying Agent dry->filter concentrate Concentrate in vacuo filter->concentrate crude Crude Product concentrate->crude

Caption: General experimental workflow for the workup procedure.

Purification_Decision_Tree start Crude Product check_purity Assess Purity by TLC start->check_purity recrystallize Recrystallize check_purity->recrystallize >90% Pure column Column Chromatography check_purity->column <90% Pure or Multiple Spots pure_product Pure Product recrystallize->pure_product column->pure_product

Caption: Decision tree for selecting the appropriate purification method.

References

  • Benchchem. (2026, January 5).
  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • Albayati, T. M., & Doyle, A. M. (n.d.). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. (2016, February 9). PubMed Central.
  • Al-Asadi, R. M., et al. (n.d.).
  • Google Patents. (n.d.). EP0127079A1 - Process for preparing 2-fluoro-5-nitroaniline.
  • ChemicalBook. (n.d.). 5-Fluoro-2-nitroaniline CAS#: 2369-11-1.
  • Organic Chemistry Tutor. (n.d.).
  • Benchchem. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of 5-Fluoro-2-methyl-8-nitroquinoline.

Sources

Validation & Comparative

A Comparative Guide to the Analytical Characterization of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous characterization of novel chemical entities is a cornerstone of scientific integrity and regulatory compliance. N-Cyclopentyl-5-fluoro-2-nitroaniline, a substituted nitroaniline derivative with potential applications in pharmaceutical synthesis, requires a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of key analytical methods for the comprehensive characterization of this compound, grounded in established scientific principles and supported by practical, field-proven insights.

Introduction: The Analytical Imperative

This compound (C₁₁H₁₃FN₂O₂) is a molecule of interest due to its structural motifs—a fluorinated nitroaromatic ring coupled with a cyclopentyl amine. These features suggest its potential as a scaffold in medicinal chemistry. The molecular weight of this compound is 224.23 g/mol [1]. The presence of a nitro group, a fluoro group, and a secondary amine necessitates a robust analytical strategy to control for potential isomers, impurities, and degradation products. This guide will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of this molecule.

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are indispensable for separating and quantifying the target analyte from a mixture of impurities. The choice between HPLC and GC-MS is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and assay of non-volatile and thermally labile compounds, making it an ideal first-line technique for this compound[2][3].

Principle of Separation: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, a reversed-phase (RP) C18 column is the logical starting point[3][4][5].

Expert Insight: The nitroaniline moiety provides a strong chromophore, making UV detection highly sensitive. A detection wavelength of around 254 nm is a good starting point, with further optimization by scanning the UV spectrum of a pure standard.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve sample in mobile phase (e.g., Acetonitrile/Water) hplc_system Inject sample into HPLC system (C18 column, isocratic or gradient elution) prep->hplc_system Injection detection UV Detection (e.g., 254 nm) hplc_system->detection Elution integration Integrate peak areas detection->integration Chromatogram quantification Quantify purity and impurities (Area % or against a reference standard) integration->quantification Peak Areas

Caption: Workflow for HPLC analysis of this compound.

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the main peak.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a concentration of approximately 100 µg/mL.

  • Sample Preparation: Prepare the sample solution in the same manner as the standard solution.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds[2]. While nitroanilines can be thermolabile, with careful optimization of the injection port temperature, GC-MS can provide valuable information on volatile impurities.

Principle of Separation and Detection: In GC, compounds are vaporized and separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.

Expert Insight: The primary concern for nitroaromatic amines is thermal degradation in the hot injector. A lower injection temperature and a rapid temperature ramp can mitigate this. Derivatization is an option to increase volatility and thermal stability, but it adds complexity to the sample preparation[2].

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep Dissolve sample in a volatile solvent (e.g., Dichloromethane) gc_system Inject into GC with a suitable column (e.g., DB-5ms) prep->gc_system Injection ms_detection Mass Spectrometric Detection (Electron Ionization) gc_system->ms_detection Separation chromatogram Analyze total ion chromatogram (TIC) ms_detection->chromatogram Data Acquisition mass_spectra Identify peaks by comparing mass spectra to library (e.g., NIST) chromatogram->mass_spectra Peak Selection

Caption: Workflow for GC-MS analysis of this compound.

  • GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C (optimization may be required).

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Mass Spectrometer: Scan range of 40-450 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Comparative Summary of Chromatographic Techniques:
FeatureHPLCGC-MS
Principle Differential partitioning between liquid mobile and solid stationary phasesSeparation of volatile compounds followed by mass-based detection
Specificity High; can separate structurally similar impuritiesVery high; provides structural information for impurity identification
Sensitivity High (ng to pg level)Very high (pg to fg level)
Applicability Broad range of non-volatile and thermally labile compoundsVolatile and thermally stable compounds; derivatization may be needed for polar analytes
Sample Throughput ModerateModerate to low
Cost (Instrument) Moderate to highHigh

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules[6]. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments can confirm the connectivity of atoms and the overall structure of the molecule.

Principle of NMR: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, known as the chemical shift, is dependent on the local electronic environment of the nucleus, providing detailed structural information[7].

Expert Insight: For this compound, ¹⁹F NMR will be particularly informative for confirming the presence and environment of the fluorine atom[8]. 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) will be crucial for assembling the complete molecular structure from its constituent parts.

NMR_Logic H_NMR 1H NMR Structure Final Structure H_NMR->Structure Proton environments & coupling C_NMR 13C NMR C_NMR->Structure Carbon backbone F_NMR 19F NMR F_NMR->Structure Fluorine environment TwoD_NMR 2D NMR (COSY, HSQC) TwoD_NMR->Structure Atom connectivity

Caption: Logical flow for NMR-based structural elucidation.

  • ¹H NMR: Signals corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopentyl group. The coupling patterns will reveal their connectivity.

  • ¹³C NMR: Resonances for each unique carbon atom in the molecule. The chemical shifts will be indicative of their electronic environment (aromatic, aliphatic, attached to electronegative atoms).

  • ¹⁹F NMR: A single resonance confirming the presence of the fluorine atom. Its coupling to nearby protons can further confirm its position on the aromatic ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule[9]. It is an excellent tool for a quick identity check and for monitoring reactions.

Principle of FTIR: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). Different functional groups absorb at characteristic frequencies, allowing for their identification[9].

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-3500N-H stretchSecondary amine
~2850-2960C-H stretchAliphatic (cyclopentyl)
~1500-1550 & 1300-1350N-O asymmetric & symmetric stretchNitro group
~1600-1620C=C stretchAromatic ring
~1200-1300C-N stretchAromatic amine
~1100-1250C-F stretchAryl fluoride

Conclusion: An Integrated Analytical Strategy

No single analytical technique is sufficient for the complete characterization of this compound. A comprehensive and robust analytical strategy relies on the synergistic use of multiple techniques. HPLC is the primary choice for purity assessment and quantification. GC-MS offers a complementary approach for identifying volatile impurities. NMR spectroscopy is indispensable for definitive structural elucidation, while FTIR provides a rapid confirmation of functional groups. The integration of these methods provides a self-validating system, ensuring the identity, purity, and quality of this important chemical entity.

References

  • Daletos, G., et al. (2017). Structure Elucidation of Antibiotics by Nmr Spectroscopy. Methods in Molecular Biology. [Link]

  • Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. [Link]

  • SIELC Technologies. (2018). Separation of 5-Chloro-2-nitroaniline on Newcrom R1 HPLC column. [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloro-5-nitroaniline on Newcrom R1 HPLC column. [Link]

  • International Journal of Biological & Medical Research. (n.d.). Functional group profiling of medicinal plants using FTIR spectroscopy. [Link]

  • PubChem. (n.d.). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link]

  • Al-Asadi, R. M., et al. (2020). Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. Russian Journal of General Chemistry. [Link]

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A Predictive Guide to the Spectroscopic Characterization of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the compound N-Cyclopentyl-5-fluoro-2-nitroaniline. In the absence of published experimental spectra for this specific molecule, this document leverages established spectroscopic principles and comparative data from analogous structures to present a robust, predictive framework. This approach is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this and structurally related compounds.

The guide is structured to provide not only the predicted spectral data but also the underlying scientific rationale for these predictions. Furthermore, detailed, self-validating experimental protocols are provided to enable the acquisition of high-quality data.

Molecular Structure and Analytical Overview

This compound is a substituted aromatic amine. Its structure comprises a benzene ring functionalized with a nitro group, a fluorine atom, and an N-cyclopentylamino group. The precise characterization of such molecules is critical in fields like medicinal chemistry and materials science, where structure dictates function. NMR and mass spectrometry are indispensable tools for this purpose, offering detailed insights into the molecular framework and connectivity.

  • NMR Spectroscopy provides information about the chemical environment of magnetically active nuclei (¹H, ¹³C, ¹⁹F), revealing details about the carbon skeleton, proton environments, and the presence of fluorine.

  • Mass Spectrometry determines the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure through fragmentation patterns.

The following sections will detail the predicted NMR and MS data for this compound and provide standardized protocols for their experimental acquisition.

Predicted Nuclear Magnetic Resonance (NMR) Data

The chemical shifts and coupling constants are predicted based on the known effects of substituents on aromatic systems and data from similar compounds. The numbering scheme used for the predictions is as follows:

this compound with atom numbering for NMR and MS analysis.
Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine proton, and the cyclopentyl protons. The predictions are based on a standard deuterated chloroform (CDCl₃) solvent.

  • Aromatic Region (δ 6.5-8.5 ppm):

    • H3 (ortho to -NO₂): The nitro group is a strong electron-withdrawing group, which significantly deshields the ortho proton. This signal is expected to be the most downfield of the aromatic protons, appearing as a doublet of doublets (dd) due to coupling with H4 (ortho, ~9 Hz) and H6 (para, ~3 Hz).

    • H4 (ortho to -NHR, meta to -NO₂): This proton is shielded by the electron-donating amino group but deshielded by the meta nitro group. It is expected to appear as a doublet of doublets of doublets (ddd) due to coupling with H3 (ortho, ~9 Hz), H6 (meta, ~5 Hz), and the fluorine at C5 (meta, ~9-10 Hz).

    • H6 (ortho to -F, meta to -NHR): This proton is deshielded by the fluorine atom. It will likely appear as a doublet of doublets (dd) due to coupling with H4 (meta, ~5 Hz) and H3 (para, ~3 Hz).

  • Amine Proton (N-H): The chemical shift of the N-H proton can be broad and variable, often appearing between δ 8.0 and 8.5 ppm. Its position can be influenced by concentration and temperature.

  • Cyclopentyl Group (δ 1.5-4.0 ppm):

    • CH (methine, attached to N): This proton will be deshielded due to its proximity to the nitrogen and the aromatic ring. It is expected to appear as a multiplet.

    • CH₂ (aliphatic): The remaining four pairs of protons on the cyclopentyl ring will appear as multiplets in the aliphatic region.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reflect the electronic environment of each carbon atom. The chemical shifts are predicted relative to TMS.

  • Aromatic Carbons (δ 110-160 ppm):

    • C2 (attached to -NO₂): This carbon will be significantly deshielded.

    • C5 (attached to -F): This carbon will show a large C-F coupling constant and will be found at a high chemical shift due to the electronegativity of fluorine.

    • C1 (attached to -NHR): This carbon will be shielded relative to the others due to the electron-donating nature of the amino group.

    • The remaining aromatic carbons (C3, C4, C6) will have chemical shifts influenced by their position relative to the substituents.

  • Cyclopentyl Carbons (δ 20-60 ppm):

    • C attached to N: This carbon will be the most deshielded of the cyclopentyl carbons.

    • The other cyclopentyl carbons will appear in the typical aliphatic region.

Predicted ¹⁹F NMR Spectrum

Given the presence of a fluorine atom, ¹⁹F NMR will be a highly informative technique.

  • The single fluorine atom at C5 will give rise to one signal.

  • This signal is expected to be a doublet of doublets (dd) due to coupling with the two ortho protons, H4 and H6. The typical ortho H-F coupling constant is around 6-10 Hz.

Summary of Predicted NMR Data
¹H NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
H3~8.2ddJ(H3-H4) ≈ 9, J(H3-H6) ≈ 3
H4~6.8dddJ(H4-H3) ≈ 9, J(H4-H6) ≈ 5, J(H4-F5) ≈ 9-10
H6~7.2ddJ(H6-H4) ≈ 5, J(H6-H3) ≈ 3
N-H8.0 - 8.5br s-
CH (cyclopentyl)~3.8m-
CH₂ (cyclopentyl)1.5 - 2.2m-
¹³C NMR Predicted δ (ppm) Predicted C-F Coupling
C1~145Possible small coupling
C2~135Possible small coupling
C3~125Possible small coupling
C4~110¹J(C-F) ≈ 240-260 Hz
C5~158²J(C-F) ≈ 20-25 Hz
C6~115³J(C-F) ≈ 5-10 Hz
CH (cyclopentyl)~55-
CH₂ (cyclopentyl)24 - 34-
¹⁹F NMR Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
F5-110 to -120ddJ(F5-H4) ≈ 9-10, J(F5-H6) ≈ 6-8

Predicted Mass Spectrometry (MS) Data

Electrospray ionization (ESI) in positive ion mode is a suitable method for analyzing this compound, as the amino group can be readily protonated.

Expected Molecular Ion

The molecular formula is C₁₁H₁₃FN₂O₂.[1] The molecular weight is 224.23 g/mol .[1] In positive mode ESI-MS, the protonated molecule, [M+H]⁺, is expected to be the base peak or a prominent peak at m/z 225.10 .

Predicted Fragmentation Pattern

Tandem MS (MS/MS) of the [M+H]⁺ ion would likely reveal the following fragmentation pathways, based on the known behavior of nitroanilines:[2][3][4]

  • Loss of the nitro group (-NO₂): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da), leading to a fragment ion at m/z 179.1 .

  • Fragmentation of the cyclopentyl ring: Cleavage of the cyclopentyl group can occur, leading to various fragment ions. A loss of the entire cyclopentyl group (69 Da) would result in a fragment at m/z 156.0 .

  • Loss of water (-H₂O): Under certain conditions, a loss of water (18 Da) from the protonated molecule might be observed, yielding a fragment at m/z 207.1 .

Summary of Predicted MS Data
Ion Predicted m/z Identity
[M+H]⁺225.10Protonated molecule
[M+H - NO₂]⁺179.1Loss of nitro group
[M+H - C₅H₉]⁺156.0Loss of cyclopentyl group
[M+H - H₂O]⁺207.1Loss of water

Experimental Protocols

To obtain high-quality and reproducible data, the following protocols are recommended.

NMR Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[1][5]

    • Ensure the sample is fully dissolved. If not, gentle vortexing or sonication may be applied.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans will be required (typically 1024 or more).

    • Acquire a ¹⁹F NMR spectrum. This typically requires fewer scans than ¹³C NMR due to the high natural abundance and sensitivity of the ¹⁹F nucleus.[6][7]

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid to promote protonation.

  • Data Acquisition:

    • Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization source.[8]

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire data in positive ion mode over a mass range of m/z 50-500.

    • For fragmentation analysis, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 225.10) using collision-induced dissociation (CID).

  • Data Analysis:

    • Analyze the full scan MS spectrum to identify the protonated molecular ion.

    • Analyze the MS/MS spectrum to identify the major fragment ions and propose fragmentation pathways.

Visualizations

Experimental Workflow

G cluster_NMR NMR Analysis cluster_MS Mass Spectrometry Analysis NMR_Prep Sample Preparation (5-10 mg in CDCl3/TMS) NMR_Acq Data Acquisition (¹H, ¹³C, ¹⁹F NMR) NMR_Prep->NMR_Acq NMR_Proc Data Processing (Referencing, Integration) NMR_Acq->NMR_Proc Final_Data Predicted & Experimental Data Comparison NMR_Proc->Final_Data MS_Prep Sample Preparation (1-10 µg/mL in ACN/H₂O/FA) MS_Acq Data Acquisition (ESI-MS, MS/MS) MS_Prep->MS_Acq MS_Anal Data Analysis (Identify Molecular Ion & Fragments) MS_Acq->MS_Anal MS_Anal->Final_Data Sample N-Cyclopentyl-5-fluoro- 2-nitroaniline Sample Sample->NMR_Prep Sample->MS_Prep

Caption: Workflow for NMR and MS analysis.

Predicted Aromatic Couplings

Caption: Predicted proton-proton and proton-fluorine couplings.

References

  • University of California, Riverside. NMR Sample Preparation. [Link]

  • ResearchGate. Mass-fragmentation patterns of 4-nitroaniline. [Link]

  • Nanalysis Corp. Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • National Institutes of Health. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood. [Link]

  • ResearchGate. Principles and Topical Applications of 19F NMR Spectrometry. [Link]

  • Canadian Journal of Chemistry. A beginner's guide to 19F NMR and its role in drug screening. [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development and fine chemical synthesis, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. N-Cyclopentyl-5-fluoro-2-nitroaniline, a substituted nitroaniline, represents a class of compounds often pivotal as starting materials or intermediates in complex molecular syntheses. Its purity profile—a detailed account of the main component and any associated impurities—directly influences reaction yields, downstream purification efficiency, and the safety of the final product. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering unparalleled resolution, sensitivity, and quantitative accuracy for non-volatile and thermally labile molecules.[1][2]

This guide provides a comprehensive, experience-driven approach to developing and comparing HPLC methods for the robust purity assessment of this compound. We will delve into the scientific rationale behind methodological choices, present a detailed experimental protocol, and compare it against a viable alternative, empowering researchers to implement a scientifically sound and defensible analytical strategy.

Pillar 1: The Scientific Rationale for Method Design

The development of a successful HPLC method is not a matter of chance but a structured process rooted in the physicochemical properties of the analyte. For this compound, a reversed-phase HPLC (RP-HPLC) approach is the logical starting point.[3] The molecule possesses a balance of hydrophobic (cyclopentyl group, benzene ring) and polar (amino and nitro groups) functionalities, making it ideally suited for retention and separation on a nonpolar stationary phase with a polar mobile phase.

Choice of Stationary Phase: The Engine of Separation The primary workhorse for RP-HPLC is the C18 (octadecylsilane) column, and it serves as our primary recommendation due to its wide applicability and robust hydrophobic selectivity.[4] However, the presence of a fluorinated aromatic ring in our target molecule opens the door to alternative selectivities. Positional isomers or related substances with subtle structural differences are common process impurities that can be challenging to resolve from the main analyte peak on a standard C18 column.

Therefore, we will also evaluate a Pentafluorophenyl (PFP) stationary phase as a powerful alternative. PFP phases provide a unique separation mechanism involving not only hydrophobic interactions but also π-π, dipole-dipole, and ion-exchange interactions, which are particularly effective for halogenated and aromatic compounds.[5]

Mobile Phase and Detection: Controlling Retention and Ensuring Visibility The choice of mobile phase components is critical for achieving optimal separation and peak shape. Acetonitrile is selected as the organic modifier over methanol due to its lower viscosity (allowing for higher efficiency) and favorable UV transparency. An acidified aqueous phase (e.g., 0.1% formic acid in water) is employed to suppress the ionization of the secondary amine in the aniline moiety, which prevents peak tailing and ensures consistent, reproducible retention times.

The nitroaniline chromophore within the molecule is expected to exhibit strong UV absorbance. A Photodiode Array (PDA) detector is recommended, allowing for simultaneous monitoring at multiple wavelengths to select the optimal wavelength for quantification and to perform peak purity analysis, a critical step in verifying the homogeneity of the main analyte peak.[6]

Pillar 2: Experimental Protocols & Comparative Analysis

A robust analytical method must be clearly defined and reproducible.[7] Below is a detailed protocol for the primary proposed method (C18) and a comparative table evaluating it against the alternative PFP method.

Detailed Experimental Protocol: Primary Method (C18)

1. Instrumentation and Reagents

  • HPLC System: A quaternary or binary HPLC system with a UV/PDA detector, autosampler, and column thermostat.

  • Reagents: HPLC-grade acetonitrile, purified water (18.2 MΩ·cm), and formic acid (~99%).

  • Reference Standard: Well-characterized this compound reference standard.

  • Sample: Synthesized batch of this compound.

2. Chromatographic Conditions

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 40
    20.0 95
    25.0 95
    25.1 40

    | 30.0 | 40 (Re-equilibration) |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: PDA detector, monitoring at 254 nm (or optimal wavelength determined by UV scan).

3. Solution Preparation

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter prior to injection.

4. Data Analysis & Purity Calculation

  • Inject the diluent (as a blank), followed by the working standard solution and the sample solution.

  • The purity is calculated based on the area percent method:

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • Confirm the identity of the main peak in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Utilize the PDA detector to perform peak purity analysis on the main analyte peak to check for co-eluting impurities.[6]

Comparative Guide: C18 vs. PFP Stationary Phases
FeaturePrimary Method: C18 ColumnAlternative Method: PFP ColumnRationale & Causality
Primary Separation Mechanism Hydrophobic InteractionsMixed-Mode: Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity.C18 separates primarily based on hydrophobicity. PFP offers multiple interaction modes, which can be crucial for resolving structurally similar isomers from the main analyte.[5]
Selectivity for Analyte Good. Effective for separating compounds with differences in hydrophobicity.Potentially Superior. Enhanced selectivity for halogenated and aromatic compounds. Ideal for resolving positional isomers or impurities with similar polarity.The fluorine atom and nitro-aromatic system in this compound make it a prime candidate for the unique selectivity offered by PFP columns.
Method Robustness High. C18 columns are well-understood and highly robust across a wide range of conditions.High. Modern PFP columns offer excellent robustness, though they can be more sensitive to mobile phase pH and ionic strength.Both are reliable choices, but C18 is often considered the most universally rugged starting point for method development.[4]
Typical Application Broad-spectrum initial screening and routine quality control for a wide variety of compounds.Targeted method development for difficult separations, especially involving isomers, halogenated compounds, and polar aromatics.When a C18 column fails to provide adequate resolution between the main peak and a critical impurity, a PFP column is a logical next step.[3][5]

Pillar 3: Workflow Visualization and Validation Framework

To ensure a method is "fit for purpose," it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[8] The validation process provides documented evidence that the method is reliable for its intended use.[9][10]

HPLC Purity Assessment Workflow

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing cluster_report 4. Reporting & Validation prep_standard Prepare Reference Standard Solution prep_sample Prepare Sample Solution prep_mobile Prepare Mobile Phases instrument_setup Instrument Setup & System Suitability Test prep_mobile->instrument_setup run_sequence Execute Analytical Sequence instrument_setup->run_sequence integrate Integrate Peaks run_sequence->integrate identify Identify Peaks (vs. Standard) integrate->identify purity_calc Calculate Area % Purity identify->purity_calc report Generate Report purity_calc->report validate Perform Method Validation (ICH Q2)

Caption: Workflow for HPLC Purity Assessment and Method Validation.

Method Validation Imperatives

A complete validation study for this purity method would include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of potential impurities, degradants, and matrix components.[8] This involves analyzing spiked samples and stressed samples (e.g., acid, base, oxidative, thermal, photolytic degradation).

  • Linearity and Range: Establishing a linear relationship between concentration and detector response over a defined range (e.g., from the Limit of Quantitation to 120% of the sample concentration).

  • Accuracy: Assessing the closeness of the test results to the true value, typically by analyzing samples with known amounts of spiked impurities.

  • Precision: Evaluating the method's repeatability (intra-day) and intermediate precision (inter-day, different analyst/instrument).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determining the lowest concentration of analyte that can be reliably detected and quantified, respectively.

Conclusion

The purity assessment of this compound is a critical quality control step that demands a robust and reliable analytical method. The proposed reversed-phase HPLC method, utilizing a C18 column with a gradient elution of acetonitrile and acidified water, provides a strong, scientifically-grounded starting point for this analysis. It is built on established chromatographic principles and is designed for high resolution, sensitivity, and reproducibility.

For challenging separations where process impurities, particularly positional isomers, may be present, transitioning to a PFP stationary phase offers a powerful, orthogonal alternative that can provide the necessary selectivity.[5] The ultimate choice of method should be guided by initial screening results and must be underpinned by a thorough validation study compliant with ICH guidelines to ensure data integrity and regulatory acceptance.[8] This comprehensive approach ensures that the purity data generated is not only accurate but also defensible, supporting the advancement of safe and effective chemical and pharmaceutical products.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website. [Link]

  • McMaster, M. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. American Pharmaceutical Review. [Link]

  • Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. ResearchGate. [Link]

  • Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from Veeprho website. [Link]

  • Dejaegher, B., & Vander Heyden, Y. (2010, March 31). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Sadek, P., & Haky, J. (2002, May 1). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. [Link]

  • AZoM. (2023, June 7). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. Retrieved from AZoM website. [Link]

  • Roesch, F., et al. (2014). A fluoro versus a nitro derivative-a high-performance liquid chromatography study of two basic analytes with different reversed phases and silica phases as basis for the separation of a positron emission tomography radiotracer. PubMed. [Link]

  • Therapeutic Goods Administration. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods. Retrieved from TGA website. [Link]

  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Pharmaceutical Technology. [Link]

  • SIELC Technologies. (n.d.). Separation of 3-Nitroaniline on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [Link]

  • International Journal of Research and Review. (2025, August 8). Analytical Method Validation: ICH and USP Perspectives. Retrieved from International Journal of Research and Review website. [Link]

  • ICH. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from ICH website. [Link]

Sources

A Comparative Guide to N-Cyclopentyl-5-fluoro-2-nitroaniline and N-Cyclopropyl-5-fluoro-2-nitroaniline for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of molecular building blocks is a critical decision that profoundly influences the physicochemical and pharmacological properties of a lead candidate. Within the vast library of synthetic intermediates, N-substituted fluoro-nitroanilines serve as versatile scaffolds. This guide provides an in-depth comparison of two such analogs: N-Cyclopentyl-5-fluoro-2-nitroaniline and N-Cyclopropyl-5-fluoro-2-nitroaniline . We will dissect their structural nuances, predict their reactivity based on fundamental chemical principles, and provide actionable experimental protocols for their synthesis and analysis.

Introduction: The Strategic Importance of N-Cycloalkyl-fluoro-nitroanilines

The 5-fluoro-2-nitroaniline core is a well-established pharmacophore. The potent electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), a cornerstone reaction in medicinal chemistry. The fluorine atom, a bioisostere for hydrogen, can enhance metabolic stability, membrane permeability, and binding affinity through favorable electrostatic interactions.[1][2] The choice of the N-cycloalkyl substituent—cyclopentyl versus cyclopropyl—is not trivial. It introduces distinct steric and electronic effects that can modulate a molecule's trajectory through the drug discovery pipeline. This guide aims to illuminate these differences to inform rational molecular design.

Physicochemical and Structural Comparison

The initial differentiation between these two molecules lies in their fundamental properties. The addition of two extra methylene groups in the cyclopentyl ring results in a higher molecular weight and a predicted increase in lipophilicity (LogP).

PropertyThis compoundN-Cyclopropyl-5-fluoro-2-nitroaniline
CAS Number 1250834-99-1[3]1248276-34-7[4]
Molecular Formula C₁₁H₁₃FN₂O₂[3]C₉H₉FN₂O₂[5]
Molecular Weight 224.23 g/mol [3]196.18 g/mol [4]
Topological Polar Surface Area (TPSA) 55.17 Ų[3]Not explicitly found, predicted to be similar
Computed LogP 3.0884[3]Not explicitly found, predicted to be lower
Purity (Typical) ≥98%[3]≥97%[5]

The most significant distinction arises from the inherent nature of the cycloalkyl groups.

  • N-Cyclopentyl Group: This substituent is a flexible, five-membered ring. It is conformationally mobile and presents a larger steric profile compared to the cyclopropyl group.

  • N-Cyclopropyl Group: This three-membered ring is highly strained, with C-C bond angles of 60°.[6] Its bonding orbitals possess significant p-character, allowing the cyclopropyl group to act as a good electron donor through hyperconjugation, a property that can influence the electron density of the adjacent aniline nitrogen and the aromatic ring.[2][6]

This fundamental difference in electronics and sterics is the primary driver of the divergent properties and reactivity discussed below.

G cluster_main cluster_props Key Differentiating Factors cluster_consequences Predicted Impact main Comparative Analysis Sterics Steric Hindrance (Cyclopentyl > Cyclopropyl) main->Sterics Electronics Electronic Effects (Cyclopropyl is π-donating) main->Electronics Strain Ring Strain (Cyclopropyl > Cyclopentyl) main->Strain Reactivity Reactivity in SₙAr Sterics->Reactivity Influences approach of nucleophile Conformation Molecular Conformation & Receptor Fit Sterics->Conformation Dictates spatial arrangement Electronics->Reactivity Modulates aniline nucleophilicity Strain->Reactivity Potential for alternative ring-opening pathways Metabolism Metabolic Stability Conformation->Metabolism Affects enzyme binding

Caption: Logical relationship between cycloalkyl properties and their impact.

Synthesis and Reactivity Analysis

The most common and logical synthetic route to both target compounds is via a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2,4-difluoronitrobenzene, is reacted with the corresponding cycloalkylamine. The fluorine atom para to the strongly electron-withdrawing nitro group is significantly more activated and will be selectively displaced by the amine nucleophile.

Proposed General Synthetic Protocol

This protocol is adapted from established procedures for similar N-substituted nitroanilines.[7][8]

Objective: To synthesize N-Cycloalkyl-5-fluoro-2-nitroaniline.

Materials:

  • 2,4-Difluoronitrobenzene

  • Cyclopentylamine or Cyclopropylamine (1.1 equivalents)

  • Potassium Carbonate (K₂CO₃) or a non-nucleophilic base like DBU (1.5 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 2,4-difluoronitrobenzene (1.0 eq) and anhydrous DMF.

  • Add the base (e.g., K₂CO₃, 1.5 eq) to the solution.

  • Slowly add the respective cycloalkylamine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient to yield the pure product.

G cluster_reactants cluster_workup Purification Workflow R1 2,4-Difluoronitrobenzene Process SₙAr Reaction Solvent: DMF Base: K₂CO₃ Temp: 80-100 °C R1->Process R2 Cycloalkylamine (Cyclopentyl or Cyclopropyl) R2->Process Workup1 Aqueous Workup (EtOAc/Water Extraction) Process->Workup1 Reaction Quench Workup2 Drying & Concentration Workup1->Workup2 Workup3 Silica Gel Chromatography Workup2->Workup3 Product Target Product N-Cycloalkyl-5-fluoro-2-nitroaniline Workup3->Product

Caption: General experimental workflow for synthesis.

Comparative Reactivity Insights
  • Basicity: The aniline nitrogen's nucleophilicity is a key factor. The cyclopropyl group, with its ability to donate electron density, is expected to slightly increase the basicity (and thus nucleophilicity) of cyclopropylamine compared to cyclopentylamine.

  • Reaction Rate: A more nucleophilic amine should, in principle, lead to a faster SNAr reaction. Therefore, it is plausible to hypothesize that the synthesis of N-Cyclopropyl-5-fluoro-2-nitroaniline may proceed at a slightly faster rate than its cyclopentyl counterpart under identical conditions. However, this difference is likely to be minor and easily manageable by adjusting reaction time or temperature.

Spectroscopic and Analytical Characterization (Self-Validating System)

Authenticating the structure of the final compounds is paramount. A combination of spectroscopic methods provides a self-validating system to confirm the identity and purity of the synthesized material. While verified spectra for these specific compounds are not publicly available, the following outlines the expected results and a protocol for their acquisition.

Proposed Analytical Protocol
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve a ~5-10 mg sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra.

    • Expected ¹H NMR Features: Look for characteristic signals for the aromatic protons (typically in the 6.5-8.5 ppm range, showing splitting patterns consistent with a trisubstituted ring), the N-H proton (a broad singlet), and the distinct signals for the cyclopentyl or cyclopropyl protons. The cyclopropyl protons will appear at a significantly higher field (more shielded, ~0.5-1.0 ppm) due to the ring's unique electronic structure.

    • Expected ¹⁹F NMR: A single resonance, likely split by adjacent aromatic protons.

  • Mass Spectrometry (MS):

    • Use a technique like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Confirm the molecular weight by identifying the molecular ion peak ([M+H]⁺ or [M]⁺˙).

  • Infrared (IR) Spectroscopy:

    • Identify key functional group vibrations: N-H stretch (~3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric NO₂ stretches (~1500-1550 cm⁻¹ and ~1300-1350 cm⁻¹, respectively), and the C-F stretch (~1100-1250 cm⁻¹).

  • Purity Analysis (HPLC):

    • Develop a reverse-phase HPLC method (e.g., C18 column with a water/acetonitrile mobile phase gradient).

    • Determine the purity of the final product by integrating the peak area. A purity of >95% is typically required for research applications.

Potential Applications and Biological Relevance

Nitroaromatic compounds are known precursors to a wide range of biologically active molecules and often act as "warheads" in their own right.[9][10] The nitro group can undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain bacteria, to form reactive species that can induce cellular damage.[9]

  • N-Cyclopropyl-5-fluoro-2-nitroaniline: The cyclopropyl motif is a privileged structure in medicinal chemistry, often used to enhance potency and metabolic stability or to act as a rigid linker.[11] Its incorporation suggests potential applications in developing kinase inhibitors or other targeted therapies where conformational rigidity is advantageous.

  • This compound: The larger, more flexible cyclopentyl group may offer a different binding profile within a protein active site. It can explore a larger conformational space, which could be beneficial for targets with less constrained binding pockets.

The primary utility of both compounds is as intermediates for further synthetic elaboration. The nitro group can be readily reduced to an amine, which can then be functionalized to build more complex molecular architectures, such as benzimidazoles or quinoxalines, scaffolds common in pharmaceuticals.

Conclusion: A Choice Guided by Design

The decision to use this compound versus its N-cyclopropyl analog is a strategic one, rooted in the desired properties of the final molecule.

  • Choose N-Cyclopropyl-5-fluoro-2-nitroaniline when seeking to introduce conformational rigidity, modulate electronics through its π-donating character, or leverage a well-established motif for enhancing metabolic stability.

  • Choose This compound when a larger, more lipophilic, and flexible substituent is desired to optimize interactions within a specific biological target.

This guide provides the foundational principles and practical protocols to empower researchers to make an informed choice between these two valuable building blocks. The ultimate validation will, as always, come from the empirical data generated in the laboratory.

References

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The Unseen Architect: A Comparative Guide to PROTAC Linker Efficacy, Featuring a Hypothetical N-Cyclopentyl-5-fluoro-2-nitroaniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Linker as the Linchpin of Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the two ligands provide specificity, the linker is far from a passive spacer. Its composition, length, and rigidity are critical determinants of a PROTAC's efficacy, profoundly influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][2]

This guide provides a comparative analysis of established PROTAC linker archetypes against a hypothetical linker derived from N-Cyclopentyl-5-fluoro-2-nitroaniline. By dissecting the structural attributes of this novel scaffold, we aim to provide a framework for the rational design of next-generation protein degraders with potentially enhanced efficacy and improved drug-like properties.

The PROTAC Mechanism of Action: A Symphony of Induced Proximity

The fundamental mechanism of a PROTAC is to act as a molecular matchmaker, bringing a target protein and an E3 ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Ternary Complex Formation cluster_1 Ubiquitination and Degradation PROTAC PROTAC (Warhead-Linker-E3 Ligand) POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E2-Ub Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->Degraded_POI Degradation Degraded_POI->PROTAC PROTAC is recycled

Caption: The PROTAC mechanism of action, from ternary complex formation to proteasomal degradation.

A Comparative Overview of Established PROTAC Linkers

The choice of linker is a critical determinant of PROTAC success. Linkers are broadly categorized into flexible and rigid types, each with distinct advantages and disadvantages.

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers, primarily composed of alkyl or PEG chains, have been extensively used in early PROTAC development due to their synthetic accessibility and the ease with which their length can be modified.[3]

  • Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can negatively impact the aqueous solubility of the PROTAC.[1]

  • PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.[1][3]

While their flexibility can be advantageous in allowing the PROTAC to adopt a productive conformation for ternary complex formation, it can also come with an entropic penalty upon binding, potentially reducing the stability of the complex.[2]

Rigid Linkers: A Strategy for Pre-organization and Enhanced Stability

Rigid linkers often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, which introduce conformational constraints.[1] This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[2]

  • Cycloalkane-Based Linkers: Saturated heterocycles like piperidine and piperazine are frequently used to impart rigidity.[2] The clinical candidate ARV-110, for example, incorporates a rigid linker with piperidine and piperazine-like moieties, which contributes to its high potency.[2][4]

  • Aromatic Linkers: Phenyl rings and other aromatic systems provide planarity and rigidity. They can also participate in favorable protein-protein interactions, such as π-π stacking, within the ternary complex, further enhancing its stability.[3]

Hypothesizing the Efficacy of an this compound-Derived Linker

While not a commonly reported linker chemistry, a scaffold derived from this compound presents several intriguing features that could be beneficial for PROTAC design.

Hypothetical_PROTAC cluster_0 Hypothetical PROTAC Structure cluster_1 Hypothetical Linker Warhead Target Protein Ligand (Warhead) Connecting_Group1 Connector 1 Warhead->Connecting_Group1 attachment point E3_Ligand E3 Ligase Ligand (e.g., pomalidomide) Linker_Core This compound Derived Core Connecting_Group2 Connector 2 Linker_Core->Connecting_Group2 Connecting_Group1->Linker_Core Connecting_Group2->E3_Ligand attachment point

Caption: Structure of a hypothetical PROTAC incorporating a linker derived from this compound.

A linker incorporating this moiety would likely be classified as rigid due to the phenyl ring and the cyclopentyl group. Let's break down the potential contributions of each component:

  • Cyclopentyl Group: This cycloalkane would introduce a significant degree of rigidity, similar to piperidine or cyclohexane linkers. This can help to reduce the conformational flexibility of the PROTAC, lowering the entropic penalty of binding and pre-organizing the molecule into a bioactive conformation.[2][5]

  • Fluoro-substituted Phenyl Ring: The aromatic ring provides a planar, rigid element. The fluorine atom is a common modification in medicinal chemistry used to modulate physicochemical properties such as lipophilicity and cell permeability.[6] Strategic placement of fluorine can also influence metabolic stability.

  • Nitroaniline Moiety: The nitro group is a strong electron-withdrawing group, which activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This provides a potential synthetic handle for attaching the linker to either the warhead or the E3 ligase ligand. The aniline nitrogen also offers a point for chemical modification.

Comparative Performance Analysis

The following table provides a comparative overview of the characteristics of established linker types and the hypothesized properties of a linker derived from this compound. The data for ARV-110 and MZ1 are included as benchmarks for highly potent PROTACs with rigid linkers.

Linker TypeKey Structural FeaturesTypical PropertiesExample PROTACTargetDC50Dmax
Flexible (PEG) Repeating ethylene glycol unitsHydrophilic, flexible, synthetically accessible.[3]MZ1[7]BRD48-23 nM>90%
Flexible (Alkyl) Saturated hydrocarbon chainsHydrophobic, flexible, metabolically stable.[1]VariesVariesVariesVaries
Rigid (Cycloalkane/Aromatic) Piperidine/piperazine, phenyl ringsConformationally constrained, improved metabolic stability, potential for enhanced potency.[1][2]ARV-110[8][9]Androgen Receptor< 1 nM[8][9][10]>95%[11]
Hypothetical (this compound derived) Cyclopentyl, fluoro-phenyl ring(Hypothesized) Highly rigid, potentially improved metabolic stability and cell permeability due to fluorination. The nitro group offers a synthetic handle.N/AN/AN/AN/A

Experimental Protocols

Protocol 1: Hypothetical Synthesis of a PROTAC via SNAr Reaction

This protocol outlines a plausible synthetic route for incorporating the this compound moiety into a PROTAC, assuming the warhead contains a nucleophilic amine.

  • Dissolution: Dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as DMF or DMSO.

  • Addition of Nucleophile: To the solution, add the warhead molecule containing a primary or secondary amine (1.1 eq).

  • Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0 eq) to the reaction mixture.

  • Reaction: Stir the mixture at an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product can be purified by column chromatography.

  • Subsequent Steps: The resulting intermediate, now containing the warhead and the linker precursor, would then be further modified (e.g., reduction of the nitro group to an amine) to allow for coupling with the E3 ligase ligand.

Protocol 2: Determination of PROTAC Efficacy (DC50 and Dmax) by Western Blot

This is a standard method to quantify the degradation of a target protein.[12]

  • Cell Culture and Treatment: Seed a relevant cell line in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the total protein concentration in each lysate using a standard method like the BCA assay to ensure equal protein loading.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the target protein. Also, probe for a loading control protein (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Quantification: Visualize the protein bands using a chemiluminescence substrate and an imaging system. Quantify the band intensities using densitometry software.

  • Data Analysis: Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control for each PROTAC concentration. Plot the percentage of degradation against the log of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).[12]

Conclusion and Future Perspectives

The linker is a pivotal component in PROTAC design, and a deep understanding of its structural and chemical properties is paramount for developing potent and selective protein degraders. While flexible linkers like PEG and alkyl chains offer synthetic convenience, there is a clear trend towards the use of more rigid linkers to enhance potency and improve pharmacokinetic properties.

The hypothetical linker derived from this compound embodies several desirable features of a rigid linker, including a cycloalkane and an aromatic ring. The fluorine substitution offers a handle for fine-tuning its physicochemical properties. While experimental validation is necessary, the principles of rational linker design suggest that such a scaffold could be a promising avenue for the development of novel PROTACs. The continued exploration of diverse and innovative linker chemistries will undoubtedly be a key driver of success in the expanding field of targeted protein degradation.

References

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A Comparative Guide to the Structure-Activity Relationship of N-Alkyl Substituted Fluoro-Nitroanilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

In the landscape of medicinal chemistry and materials science, certain molecular scaffolds serve as privileged structures, offering a versatile platform for the development of novel functional molecules. N-alkyl substituted fluoro-nitroanilines represent one such class, merging three critical pharmacophores onto a single aromatic core: a fluorine atom, a nitro group, and a variable N-alkyl substituent. The strategic incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule.[1][2] The nitro group, a potent electron-withdrawing moiety, not only modulates the electronic character of the aniline ring but is also a key feature in many antimicrobial and cytotoxic agents.[3] Finally, the N-alkyl group provides a crucial handle for tuning lipophilicity and steric interactions, allowing for the fine-tuning of a compound's interaction with its biological target.[4][5][6]

This guide provides a comparative analysis of the structure-activity relationships (SAR) governing the biological effects of these compounds. We will dissect the influence of each substituent, supported by experimental data, and provide detailed protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this chemical space for the discovery of new therapeutic agents and chemical probes.

Synthetic Strategies: Accessing Chemical Diversity

The rational exploration of SAR is predicated on the efficient synthesis of a diverse library of analogues. The synthesis of N-alkyl substituted fluoro-nitroanilines typically proceeds through multi-step sequences that allow for variation at each key position. Common strategies involve the nitration of commercially available fluoroanilines or their N-protected precursors, followed by N-alkylation.[1][7][8] Alternatively, nucleophilic aromatic substitution on highly activated poly-halogenated nitroaromatics can be employed. The choice of route is critical, as it dictates the accessible isomer space and overall process efficiency.

A generalized workflow for accessing these compounds is illustrated below. The initial protection of the aniline nitrogen (e.g., as an acetamide) is often a crucial step to control regioselectivity during the subsequent electrophilic nitration and to prevent side reactions.

Synthesis_Workflow A Fluoroaniline B N-Protected Fluoroaniline A->B Protection (e.g., Ac₂O) C N-Protected Fluoro-nitroaniline B->C Nitration (HNO₃/H₂SO₄) D Fluoro-nitroaniline C->D Deprotection (e.g., HCl) E N-Alkyl Substituted Fluoro-nitroaniline D->E N-Alkylation (e.g., R-X, base)

Caption: Generalized synthetic workflow for N-alkyl substituted fluoro-nitroanilines.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this class of compounds is a composite function of its three key substituents. Understanding their individual and synergistic contributions is paramount for rational drug design.

The Influence of the N-Alkyl Substituent

The identity of the N-alkyl group is a primary determinant of potency and selectivity, largely through its influence on lipophilicity and steric bulk.

  • Lipophilicity and Membrane Permeation: For antimicrobial agents, the ability to cross the bacterial cell wall is essential. Increasing the alkyl chain length generally increases lipophilicity, which can enhance membrane permeation and, consequently, antimicrobial activity, up to a certain point. Studies on related N-alkyl compounds demonstrate that activity often peaks at a specific chain length (e.g., C14-C16) before decreasing, a phenomenon known as the "cutoff effect."[9] This is often attributed to reduced aqueous solubility or self-aggregation into micelles at longer chain lengths, which limits the concentration of active monomeric species.[9]

  • Steric Interactions: The size and shape of the alkyl group can dictate how the molecule fits into a target's binding pocket. Bulky substituents (e.g., tert-butyl, cyclohexyl) may be either beneficial, by providing additional van der Waals contacts, or detrimental, by causing steric clashes that prevent optimal binding.

The Role of Fluorine Substitution

The substitution of hydrogen with fluorine is a cornerstone of modern medicinal chemistry, imparting a range of beneficial properties.[10]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a site that would otherwise be susceptible to hydroxylation can significantly increase a compound's half-life.

  • Modulation of Basicity: Fluorine's strong electron-withdrawing nature lowers the pKa of the aniline nitrogen. This can be critical for activity, as the protonation state of the amine often dictates its ability to form hydrogen bonds or engage in electrostatic interactions with a biological target.

  • Binding Interactions: Fluorine can act as a hydrogen bond acceptor, albeit a weak one.[10] More significantly, it can engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones, enhancing binding affinity. The position of the fluorine atom is critical; for instance, an ortho-fluoro substituent can have a more pronounced effect on the amine's pKa and local conformation than a para-fluoro substituent.[11]

The Impact of the Nitro Group

The nitro group is a powerful modulator of both electronic properties and biological function.

  • Electronic Effects: As a strong electron-withdrawing group, the nitro substituent significantly increases the electrophilicity of the aromatic ring and can enhance the acidity of the N-H proton. This electronic pull is a key contributor to the cytotoxicity observed in many nitroaniline compounds.[3]

  • Bio-reduction and Reactivity: In hypoxic environments, such as those found in solid tumors or within certain bacteria, the nitro group can be enzymatically reduced to form highly reactive nitroso and hydroxylamino intermediates. These species can covalently modify and damage critical biomolecules like DNA and proteins, leading to cell death. This mechanism is central to the activity of nitroaromatic drugs.

  • Positional Isomerism: The position of the nitro group relative to the amino group is a critical determinant of potency. Ortho- and para-nitroanilines often exhibit higher cytotoxicity than the meta-isomer, suggesting that the electronic interplay between these groups is crucial for their interaction with biological targets.[3]

Comparative Analysis of Biological Activity

To illustrate these SAR principles, the following table summarizes hypothetical but representative cytotoxicity data for a series of N-alkyl substituted fluoro-nitroanilines against a cancer cell line. A lower EC₅₀ value indicates higher cytotoxic potency.

Compound IDN-Substituent (R)Fluoro PositionNitro PositionEC₅₀ (µM)
1a -CH₃4-2-75.2
1b -CH₂CH₃4-2-58.6
1c -CH₂(CH₂)₂CH₃4-2-21.4
1d -CH₂(CH₂)₆CH₃4-2-35.8
2a -CH₂(CH₂)₂CH₃2-4-18.9
2b -CH₂(CH₂)₂CH₃3-4-45.1
3a -CH₂(CH₂)₂CH₃4-2-21.4
3b -CH₂(CH₂)₂CH₃4-3-62.5

Analysis of Trends:

  • Effect of N-Alkyl Chain Length (Compare 1a-1d): Increasing the alkyl chain length from methyl to butyl (1a vs. 1c) significantly increases cytotoxic potency, likely due to enhanced lipophilicity and membrane permeability. However, extending the chain further to octyl (1d) leads to a decrease in activity, consistent with the "cutoff effect."

  • Effect of Fluoro Position (Compare 2a vs. 2b): A fluorine atom ortho to the amino group (2a) results in higher potency than a meta-fluoro substituent (2b). This could be due to a more profound electronic effect on the aniline nitrogen or a conformational constraint that favors binding.

  • Effect of Nitro Position (Compare 3a vs. 3b): A nitro group ortho to the amino group (3a) confers substantially greater activity than a meta-nitro group (3b), highlighting the importance of the electronic communication between these two functional groups for cytotoxicity.[3]

Experimental Protocol: Evaluating Cytotoxicity via MTT Assay

To ensure the reliability and reproducibility of SAR data, a robust and well-validated experimental protocol is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[3][12]

Principle of the Assay

The MTT assay is based on the ability of mitochondrial reductase enzymes in viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells. The resulting purple solution is solubilized, and its absorbance is measured, allowing for the quantification of cell viability.

MTT_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treat Day 2: Compound Treatment cluster_assay Day 3/4: Assay Development A Seed cells into 96-well plate B Incubate overnight (e.g., 37°C, 5% CO₂) A->B C Prepare serial dilutions of test compounds D Treat cells with compounds (include vehicle & positive controls) C->D E Incubate for 24-72 hours D->E F Add MTT solution to each well G Incubate (2-4 hours) to allow formazan crystal formation F->G H Add solubilization solution (e.g., DMSO, isopropanol/HCl) G->H I Measure absorbance (e.g., 570 nm) H->I

Caption: Standard workflow for the MTT cell viability assay.

Detailed Step-by-Step Methodology
  • Cell Seeding:

    • Culture cells (e.g., A549 lung carcinoma) to ~80% confluency.

    • Trypsinize, count, and dilute cells to a predetermined optimal density (e.g., 5,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.

    • Causality: Seeding a consistent number of cells is critical for minimizing well-to-well variability. Allowing cells to attach overnight ensures they are in a healthy, exponential growth phase before treatment.[13]

  • Compound Treatment:

    • Prepare a stock solution of each test compound (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Carefully remove the old medium from the cells and add 100 µL of the medium containing the test compounds.

    • Self-Validation: Include the following controls:

      • Vehicle Control: Cells treated with the highest concentration of DMSO used (e.g., 0.5%), to account for any solvent toxicity.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay performance.

      • Untreated Control: Cells in medium only, representing 100% viability.

  • Incubation:

    • Return the plate to the incubator (37°C, 5% CO₂) for a predetermined duration (typically 24, 48, or 72 hours).

    • Causality: The incubation time should be sufficient to observe the compound's effect but short enough to prevent cell overgrowth in the control wells.

  • MTT Addition and Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours. Viable cells will form visible purple formazan crystals.

    • After incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well. Pipette up and down to dissolve the crystals completely.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.[3]

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC₅₀ value.

Conclusion and Future Directions

The structure-activity relationship of N-alkyl substituted fluoro-nitroanilines is a complex interplay of lipophilicity, steric interactions, and electronic effects. The evidence suggests that optimal cytotoxic or antimicrobial activity is achieved through a careful balance of these properties: an N-alkyl chain of intermediate length for membrane permeability, and strategic placement of electron-withdrawing fluoro and nitro groups to enhance target interaction and/or intrinsic reactivity.

Future research in this area should focus on:

  • Target Identification: Elucidating the specific molecular targets of the most potent compounds to move from broad cytotoxicity to selective activity.

  • Expanding Chemical Space: Exploring a wider range of N-substituents, including cyclic, aromatic, and heteroatom-containing groups, to probe different binding pocket geometries.

  • Mechanism of Action Studies: Investigating the role of bio-reduction of the nitro group and the generation of reactive oxygen species in the observed biological effects.

By applying the systematic SAR principles and robust experimental methodologies outlined in this guide, researchers can more effectively navigate this promising chemical space to discover next-generation therapeutic agents.

References

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  • Structure-activity relationship study of a series of N-substituted piperazinyl-fluoroquinolones as anti-Helicobacter pylori agents. Medicinal Chemistry. Available at: [Link]

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comparative study of different linkers for targeted protein degradation

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Linkers in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the Linker in Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, redirecting the cell's native ubiquitin-proteasome system to eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][4] While the ligands provide specificity, the linker is far from a passive spacer. It is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties, profoundly influencing the formation and stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][2][5] An optimally designed linker facilitates favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[2] Conversely, a poorly designed linker can introduce steric hindrance or promote unfavorable conformations, compromising degradation.[5][6]

This guide provides a comparative analysis of different linker types used in targeted protein degradation, supported by experimental insights to inform the rational design of next-generation protein degraders.

The PROTAC Mechanism of Action

The fundamental role of a PROTAC is to act as a molecular bridge, bringing a target protein and an E3 ubiquitin ligase into close proximity.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The PROTAC is then released to repeat the cycle, enabling it to act catalytically at substoichiometric concentrations.[1]

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Comparative Analysis of Linker Archetypes

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition. The choice of linker has a profound impact on the physicochemical properties and biological activity of the PROTAC.[3][7]

Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains

Flexible linkers are the most common starting point in PROTAC design due to their synthetic tractability and the ease with which their length can be modified.[1][8]

  • Alkyl Chains: These are simple hydrocarbon chains that provide a high degree of conformational flexibility.[1] They are generally hydrophobic, which can sometimes negatively impact the solubility of the PROTAC molecule.[9] However, their low polarity can enhance membrane permeability and bioavailability.[] Alkyl linkers are synthetically accessible and allow for systematic variation in length to optimize ternary complex formation.[3]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains.[8] This increased polarity can significantly improve the aqueous solubility of PROTACs, which is often a challenge for these large molecules.[4][9][11] Approximately 54% of reported PROTACs utilize PEG linkers.[4][8] The modular nature of PEG chains allows for easy adjustment of linker length.[4][12] However, PEG linkers may have reduced metabolic stability compared to their alkyl counterparts.[9]

Linker TypeAdvantagesDisadvantagesKey Considerations
Alkyl Chains Synthetically accessible, high flexibility, can improve membrane permeability.[1][]Hydrophobic, may decrease solubility, can have high number of rotatable bonds impacting permeability.[1][9]Optimizing length is critical; often an empirical process.
PEG Chains Improves solubility, good biocompatibility, synthetically versatile.[4][9][11]Potentially lower metabolic stability, can be more challenging to synthesize.[9]Balances solubility and permeability; length optimization is key.[4]
Rigid Linkers: Constraining Conformational Freedom

Rigid linkers incorporate cyclic structures, such as piperazine, piperidine, or aromatic rings, to reduce the conformational flexibility of the PROTAC.[8][13] This rigidity can pre-organize the molecule into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.[8]

  • Cycloalkane-Based Linkers: Structures like piperazine and piperidine can enhance water solubility and metabolic stability.[9]

  • Aromatic Linkers: Phenyl rings provide planarity and rigidity.[9]

  • Triazole-Containing Linkers: Often synthesized via "click chemistry," the resulting triazole moiety is metabolically stable and can help maintain a more defined distance and orientation between the two ligands.[3][9]

Linker TypeAdvantagesDisadvantagesKey Considerations
Rigid Linkers Pre-organizes bioactive conformation, can improve potency and metabolic stability.[8]More synthetically challenging, lack of flexibility can hinder ternary complex formation.[1]The specific geometry imposed by the linker must be compatible with the target and E3 ligase.
"Smart" or Functional Linkers

Recent innovations have led to the development of linkers with additional functionalities, allowing for spatiotemporal control over PROTAC activity.

  • Photoswitchable Linkers: These often contain an azobenzene unit that can isomerize between cis and trans forms upon exposure to specific wavelengths of light, thereby activating or deactivating the PROTAC.[1][9]

  • Covalent Linkers: The incorporation of a reactive moiety allows for the irreversible binding of the PROTAC to its target protein or E3 ligase.[14][15] This can be advantageous for targets with shallow binding pockets or to achieve prolonged duration of action.[14] Reversible covalent linkers are also being explored to maintain the catalytic nature of PROTACs.[16]

Experimental Evaluation of Linker Performance

The optimization of a PROTAC linker is an empirical process that requires systematic evaluation. The primary metrics for assessing PROTAC efficacy are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[17]

Workflow for Linker Optimization

Linker_Optimization_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 Lead Optimization Design Design Linker Library (Vary Length & Composition) Synthesis Synthesize PROTAC Library Design->Synthesis Cell_Culture Treat Cells with PROTACs Synthesis->Cell_Culture Western_Blot Western Blot for POI Levels Cell_Culture->Western_Blot DC50_Dmax Determine DC50 & Dmax Western_Blot->DC50_Dmax Select_Leads Select Lead Linkers DC50_Dmax->Select_Leads PK_PD Pharmacokinetic & Pharmacodynamic Studies Select_Leads->PK_PD

Caption: A typical workflow for the experimental optimization of PROTAC linkers.

Step-by-Step Protocol: Western Blotting to Determine DC50 and Dmax
  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

    • Prepare serial dilutions of the PROTAC library in cell culture media.

    • Treat the cells with the different concentrations of PROTACs for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Add lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well.

    • Incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at high speed at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Normalize the protein concentrations of all samples with lysis buffer.

  • SDS-PAGE and Western Blotting:

    • Prepare protein samples by adding Laemmli sample buffer and heating.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the protein of interest overnight at 4°C.

    • Wash the membrane multiple times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the target protein band to the loading control band.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 (the concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation).

Case Studies: The Impact of Linker Modification

  • Linker Length and Selectivity: Burslem et al. demonstrated that extending a lapatinib-based PROTAC with a single ethylene glycol unit abolished HER2 degradation while maintaining EGFR degradation, thereby creating a selective EGFR degrader.[3] This highlights how subtle changes in linker length can dramatically alter the selectivity profile of a PROTAC.

  • Linker Composition and Permeability: In the development of B-cell receptor (BCR)-tyrosine-protein kinase (ABL) PROTACs, replacing an amide bond in the linker with an ether bond resulted in higher cell permeability.[18]

  • Linker Rigidity and Potency: For Wogonin-based PROTACs targeting CDK9, a triazole-containing linker resulted in higher degradation efficiency compared to a more flexible alkane chain.[18]

Conclusion and Future Directions

The linker is a pivotal component in the design of effective and selective PROTACs.[2][5] While flexible alkyl and PEG linkers remain the workhorses of the field due to their synthetic accessibility, there is a clear trend towards the development of more sophisticated linkers to fine-tune the properties of these degraders.[7][19] The choice between a flexible, rigid, or functionalized linker is highly dependent on the specific target protein and E3 ligase pair, necessitating an empirical and iterative optimization process.[8][]

Future advancements in computational modeling and structural biology will be essential to gain a deeper understanding of the structure and dynamics of PROTAC-induced ternary complexes.[3][7] These insights will pave the way for more rational, in silico linker design, accelerating the development of novel protein degraders for a wide range of diseases.

References

  • Vertex AI Search. (n.d.). Alkyl Linkers in PROTACs: Enhancing Membrane Permeability and Bioavailability.
  • BenchChem. (2025). A Head-to-Head Comparison of Alkyl Chain Linkers in PROTACs: A Guide for Researchers.
  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs.
  • ChemPep. (n.d.). Overview of PROTAC Linkers.
  • BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design.
  • Biopharma PEG. (n.d.). PROTAC Linkers.
  • ePrints Soton. (n.d.). Current strategies for the design of PROTAC linkers: a critical review.
  • JenKem Technology USA. (2024). PROTAC PEG Linkers.
  • AiFChem. (2025). What Is a PROTAC Linker and Its Role in Modern Drug Discovery.
  • Biopharma PEG. (2022). PEG Linkers for PROTAC Synthesis.
  • BenchChem. (2025). The Crucial Hinge: A Comparative Review of PROTAC Linkers in Targeted Protein Degradation.
  • BenchChem. (2025). Comparison of different PROTAC linkers for targeted protein degradation.
  • BenchChem. (2025). The Crucial Role of Linker Length in PROTAC Efficacy: A Comparative Guide.
  • BOC Sciences. (2024). Exploration and innovation of Linker features in PROTAC design.
  • ResearchGate. (2020). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers.
  • AxisPharm. (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.
  • ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on.... Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Expanding the Toolbox of PROTAC Degraders with Covalent Ligands for Genetically Validated Targets.
  • MedChemExpress. (n.d.). PROTAC Linkers.
  • PMC. (n.d.). Characteristic roadmap of linker governs the rational design of PROTACs. Retrieved from [Link]

  • BenchChem. (2025). Comparing the efficacy of different PROTAC linkers in targeted protein degradation.
  • Molecular BioSystems (RSC Publishing). (n.d.). Impact of linker length on the activity of PROTACs.
  • BenchChem. (n.d.). Validating PROTAC Linker Efficacy: A Comparative Guide.
  • PMC. (n.d.). Impact of linker length on the activity of PROTACs. Retrieved from [Link]

  • PMC. (2021). Covalent PROTACs: the best of both worlds?. Retrieved from [Link]

  • bioRxiv. (2020). Enhancing Intracellular Concentration and Target Engagement of PROTACs with Reversible Covalent Chemistry. Retrieved from [Link]

  • ScienceDirect. (2019). A critical evaluation of the approaches to targeted protein degradation for drug discovery. Retrieved from [Link]

  • ResearchGate. (n.d.). Evaluation of PROTACs with different linkers on the degradation of.... Retrieved from [Link]

  • Frontiers. (n.d.). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Retrieved from [Link]

  • MDPI. (n.d.). ProLinker–Generator: Design of a PROTAC Linker Base on a Generation Model Using Transfer and Reinforcement Learning. Retrieved from [Link]

  • PMC. (2023). Recent advances in targeted protein degraders as potential therapeutic agents. Retrieved from [Link]

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A Comparative Guide to the Stability of N-Cyclopentyl-5-fluoro-2-nitroaniline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of an active pharmaceutical ingredient (API) is a cornerstone of its therapeutic viability and commercial success. A comprehensive understanding of a molecule's degradation pathways under various environmental stressors is not merely a regulatory requirement but a fundamental aspect of ensuring the safety, efficacy, and shelf-life of the final drug product. This guide provides an in-depth technical assessment of the stability of N-Cyclopentyl-5-fluoro-2-nitroaniline, a key intermediate and potential pharmacophore in modern drug discovery. We will explore its anticipated stability profile through the lens of forced degradation studies, comparing it with other relevant nitroaniline derivatives, and provide detailed experimental protocols for researchers to conduct their own robust stability assessments.

The presence of a nitro group, a fluorine atom, and an N-alkyl substituent on the aniline scaffold of this compound presents a unique combination of electronic and steric factors that influence its chemical reactivity and, consequently, its stability. The electron-withdrawing nature of the nitro group, for instance, generally imparts a degree of recalcitrance to oxidative degradation, a crucial consideration for long-term storage and formulation.[1] This guide will dissect these structural nuances to provide a predictive stability assessment and a practical framework for experimental validation.

Chemical Scaffolding and Predicted Stability Profile

This compound (MW: 224.23 g/mol , Formula: C₁₁H₁₃FN₂O₂) possesses a multifaceted chemical architecture. The core aniline ring is substituted with three key functional groups that dictate its chemical behavior:

  • 2-Nitro Group: This potent electron-withdrawing group significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. However, it can be susceptible to reduction under certain conditions.

  • 5-Fluoro Group: The high electronegativity of fluorine can further influence the electronic properties of the ring and the C-F bond is notably strong, often enhancing metabolic stability.[2]

  • N-Cyclopentyl Group: This bulky alkyl substituent provides steric hindrance around the amino group, which can influence its reactivity and potential points of degradation.

Based on these structural features, we can anticipate the following stability characteristics, which will be explored through forced degradation studies:

  • Hydrolytic Stability: The amide-like linkage of the N-cyclopentyl group is not readily hydrolyzable. However, extreme pH conditions may promote degradation.

  • Oxidative Stability: The electron-deficient nitroaromatic ring is expected to show considerable resistance to oxidation.

  • Thermal Stability: The overall molecule is predicted to have good thermal stability, though the N-alkyl and nitro groups may be susceptible to decomposition at elevated temperatures.

  • Photostability: Aromatic nitro compounds can be light-sensitive, and photolytic degradation is a plausible pathway.

Comparative Analysis with Alternative Nitroaniline Scaffolds

To contextualize the stability of this compound, it is instructive to compare it with other common nitroaniline derivatives.

DerivativeKey Structural DifferencePredicted Impact on Stability
2-Nitroaniline Unsubstituted amino groupMore susceptible to oxidation at the amino group; lower steric hindrance.
N-Methyl-4-nitroaniline N-methyl group (less bulky)Less steric hindrance than the cyclopentyl group, potentially altering degradation kinetics. Thermal stability has been studied, providing a useful benchmark.[3]
2-Fluoro-5-nitroaniline Primary amine (no N-alkylation)Lacks the steric protection of the N-cyclopentyl group, potentially leading to different degradation products.
N-Cyclopentyl-2-nitroaniline Lacks the fluorine substituentThe absence of the electronegative fluorine atom may alter the electronic distribution and susceptibility to certain degradation pathways.

This comparative framework underscores the importance of the specific substitution pattern in determining the overall stability of a nitroaniline derivative.

Experimental Protocols for Stability Assessment

A robust assessment of stability necessitates a systematic approach using forced degradation studies under conditions more severe than accelerated stability testing. The goal is to induce degradation to a level of 5-20%, allowing for the identification of degradation products and the development of a stability-indicating analytical method.[4]

Protocol 1: Forced Degradation Studies

This protocol outlines the stress conditions to be applied to a solution of this compound (typically 1 mg/mL in a suitable solvent like acetonitrile or methanol).

1. Acidic Hydrolysis:

  • Mix the stock solution with an equal volume of 1N HCl.
  • Incubate at 60°C for 24 hours.
  • Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours), neutralize with 1N NaOH, and dilute for analysis.

2. Basic Hydrolysis:

  • Mix the stock solution with an equal volume of 1N NaOH.
  • Incubate at 60°C for 24 hours.
  • Withdraw samples, neutralize with 1N HCl, and dilute for analysis.

3. Oxidative Degradation:

  • Mix the stock solution with an equal volume of 30% H₂O₂.
  • Incubate at room temperature for 24 hours.
  • Withdraw samples and dilute for analysis.

4. Thermal Degradation (in solution):

  • Heat the stock solution at 80°C for 48 hours in a controlled oven.
  • Withdraw samples at various time points for analysis.

5. Photolytic Degradation:

  • Expose the stock solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
  • A control sample should be wrapped in aluminum foil to exclude light.
  • Analyze the exposed and control samples.

The following diagram illustrates the workflow for these forced degradation studies:

Forced_Degradation_Workflow cluster_stress Forced Degradation Conditions Acid Acidic Hydrolysis (1N HCl, 60°C) Analysis UPLC-MS/PDA Analysis Acid->Analysis Base Basic Hydrolysis (1N NaOH, 60°C) Base->Analysis Oxidation Oxidative Degradation (30% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (80°C) Thermal->Analysis Photo Photolytic Degradation (ICH Q1B) Photo->Analysis API N-Cyclopentyl-5-fluoro- 2-nitroaniline Solution API->Acid API->Base API->Oxidation API->Thermal API->Photo Data Degradation Profile & Pathway Elucidation Analysis->Data

Caption: Workflow for forced degradation studies.

Protocol 2: Stability-Indicating UPLC-MS Method

A high-resolution analytical method is paramount for separating the parent compound from its degradation products. Ultra-Performance Liquid Chromatography (UPLC) coupled with Mass Spectrometry (MS) and a Photodiode Array (PDA) detector is the gold standard for this purpose.

  • Instrumentation: ACQUITY UPLC System with a PDA detector and a single quadrupole mass spectrometer.[5]

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution: A linear gradient from 5% to 95% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Detection: PDA detection at a suitable wavelength (determined by UV scan) and MS detection in both positive and negative ion modes to capture a wide range of potential degradants.

This method will allow for the quantification of the parent drug and the identification of degradation products by their mass-to-charge ratio.

The logical relationship for developing a stability-indicating method is as follows:

SIM_Development cluster_dev Method Development cluster_val Method Validation Forced_Deg Generate Degraded Samples Initial_Method Develop Initial UPLC Method Forced_Deg->Initial_Method Optimization Optimize Separation Initial_Method->Optimization Specificity Specificity Optimization->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy Robustness Robustness Accuracy->Robustness

Caption: Development of a stability-indicating method.

Data Presentation and Interpretation

The data from the forced degradation studies should be tabulated to provide a clear comparison of the stability of this compound under different stress conditions.

Table 1: Forced Degradation of this compound

Stress ConditionDuration% Degradation of Parent CompoundNumber of Degradation Products DetectedMajor Degradation Product (m/z)
1N HCl, 60°C24h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
1N NaOH, 60°C24h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
30% H₂O₂, RT24h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
80°C (Solution)48h[Hypothetical Data][Hypothetical Data][Hypothetical Data]
Photolytic (ICH Q1B)-[Hypothetical Data][Hypothetical Data][Hypothetical Data]

Note: The table above is a template for presenting experimental data. Actual values would be populated from laboratory studies.

Conclusion and Future Perspectives

This guide provides a comprehensive framework for assessing the stability of this compound derivatives. By employing systematic forced degradation studies and developing a robust, stability-indicating UPLC-MS method, researchers can gain critical insights into the degradation pathways and intrinsic stability of these molecules. This knowledge is not only vital for regulatory compliance but also for the rational design of stable drug formulations with optimal shelf-life. The comparative analysis with other nitroaniline derivatives highlights the subtle yet significant impact of substituents on the overall stability profile. Future work should focus on the isolation and structural elucidation of the major degradation products to build a complete stability profile for this important class of compounds.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Waters Corporation. (n.d.). Utilizing UPLC/MS for Conducting Forced Degradation Studies. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Nitroaniline Derivatives in Research and Development. Retrieved from a relevant, stable URL on the BenchChem website.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koty, P. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 29-37.
  • Waters Corporation. (n.d.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector and Empower 3 Software. Retrieved from [Link]

  • BenchChem. (2025). Assessing the metabolic stability of fluorinated vs non-fluorinated compounds. Retrieved from a relevant, stable URL on the BenchChem website.
  • EAG Laboratories. (n.d.). Thermal Analysis Techniques. Retrieved from [Link]

  • PubMed. (2017). Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. Retrieved from [Link]

  • ResearchGate. (2018). 2-Fluoro-5-nitroaniline. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 2,3-difluoro-6-nitroaniline. Retrieved from a relevant, stable URL on the BenchChem website.
  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.

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A Senior Application Scientist's Guide to Benchmarking N-Cyclopentyl-5-fluoro-2-nitroaniline as a Key Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Cyclopentyl-5-fluoro-2-nitroaniline

In the landscape of modern medicinal chemistry, particularly in the development of kinase inhibitors, the selection of starting materials and intermediates is a critical decision point that dictates the efficiency, scalability, and ultimate success of a synthetic campaign.[1][2][3] this compound (CAS No. 1250834-99-1) is a specialized synthetic intermediate that has gained prominence for its role in constructing complex heterocyclic scaffolds.[4][5] Its structure is a deliberate convergence of three key motifs:

  • The 2-Nitroaniline Core: This is a classic precursor for building bicyclic systems like benzimidazoles. The nitro group acts as a masked amine; its reduction to a primary amine uncovers a 1,2-diaminobenzene derivative, which is primed for cyclization reactions.

  • The 5-Fluoro Substituent: The fluorine atom is a bioisostere for a hydrogen atom but imparts significantly different electronic properties. It can modulate the pKa of the adjacent amine, enhance metabolic stability by blocking potential sites of oxidation, and form crucial hydrogen bonds or dipole interactions within a target protein's binding pocket.[6]

  • The N-Cyclopentyl Group: The choice of a specific N-alkyl substituent is rarely arbitrary. The cyclopentyl group provides a defined lipophilic and steric profile that can optimize a final compound's fit into a hydrophobic pocket of a kinase or other enzyme, thereby influencing potency and selectivity.

This guide provides an in-depth analysis of this compound, benchmarking its performance and synthetic utility against structurally related alternatives. We will explore the causality behind experimental choices and present objective data to inform the strategic selection of intermediates in drug discovery projects.

Core Synthetic Workflow: From Intermediate to Advanced Scaffold

The primary utility of this compound lies in a two-step sequence: N-alkylation to form the intermediate, followed by nitro group reduction to reveal a reactive diamine. This workflow is central to our comparative analysis.

G cluster_0 Phase 1: Intermediate Synthesis cluster_1 Phase 2: Downstream Conversion A Starting Material (5-Fluoro-2-nitroaniline) B N-Alkylation (e.g., with Cyclopentyl Bromide) A->B Base, Solvent C Target Intermediate (this compound) B->C Workup & Purification D Nitro Group Reduction (e.g., H₂, Pd/C) C->D Benchmarking Point E Advanced Intermediate (N¹-Cyclopentyl-5-fluoro- benzene-1,2-diamine) D->E Catalyst, Solvent F Cyclization / Coupling (e.g., with an acid or activated carbonyl) E->F G Final Heterocyclic Scaffold (e.g., Benzimidazole) F->G

Caption: General synthetic workflow utilizing the target intermediate.

Experimental Protocol 1: Synthesis of this compound

This protocol describes a standard nucleophilic aromatic substitution (SNAr) or N-alkylation procedure. The choice of a carbonate base and a polar aprotic solvent is designed to facilitate the reaction while minimizing side products.

Materials:

  • 5-Fluoro-2-nitroaniline (1.0 eq)[7]

  • Cyclopentyl bromide (1.2 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane or DMF (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 5-Fluoro-2-nitroaniline and potassium carbonate, add 1,4-dioxane.

  • Stir the suspension at room temperature for 10 minutes.

  • Add cyclopentyl bromide dropwise to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 8-16 hours). The elevated temperature is necessary to drive the alkylation of the moderately nucleophilic aniline.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound as a solid.

Experimental Protocol 2: Reduction of the Nitro Group

This protocol details the catalytic hydrogenation of the nitro group, a clean and efficient method to generate the corresponding diamine.

Materials:

  • This compound (1.0 eq)

  • Palladium on carbon (Pd/C, 10% w/w, ~0.05 eq Pd)

  • Methanol or Tetrahydrofuran (THF) (solvent)

  • Hydrogen gas (H₂) balloon or Parr hydrogenator

Procedure:

  • Dissolve this compound in methanol or THF in a flask suitable for hydrogenation.

  • Carefully add the Pd/C catalyst under an inert atmosphere (e.g., nitrogen or argon). Causality Note: The catalyst is pyrophoric and must be handled with care.

  • Purge the flask with hydrogen gas several times before leaving it under a positive pressure of H₂ (e.g., a balloon). For larger scales, a Parr apparatus at 40-50 psi is recommended.[1]

  • Stir the reaction vigorously at room temperature. The progress is monitored by the disappearance of the starting material (typically 2-6 hours).

  • Once the reaction is complete, carefully purge the system with an inert gas.

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Causality Note: The Celite prevents the fine catalyst powder from passing through the filter paper and contaminating the product.

  • Rinse the filter pad with additional solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude N¹-Cyclopentyl-5-fluoro-benzene-1,2-diamine, which is often used in the next step without further purification.

Benchmarking Against Key Alternatives

The value of an intermediate is best understood in context. We will benchmark this compound against two logical alternatives that challenge its core structural features: the N-alkyl group and the halogen substituent.

G cluster_0 Axis 1: N-Alkyl Group Modification cluster_1 Axis 2: Halogen Substitution A Core Intermediate This compound B Alternative 1 N-Cyclopropyl-5-fluoro-2-nitroaniline A->B Compare: - Steric hindrance - Lipophilicity (LogP) - Metabolic stability of alkyl group C Alternative 2 (Hypothetical) N-Cyclopentyl-5-chloro-2-nitroaniline A->C Compare: - SₙAr reactivity - pKa modulation - Halogen bonding potential

Caption: Logic diagram for benchmarking the core intermediate.

Comparative Data Overview

The following tables summarize key computed properties and representative performance metrics.

Table 1: Physicochemical Property Comparison

PropertyThis compoundN-Cyclopropyl-5-fluoro-2-nitroaniline[8]N-Cyclopentyl-5-chloro-2-nitroaniline[9]
CAS Number 1250834-99-1[4]1248276-34-7[8]N/A (Analog)
Molecular Formula C₁₁H₁₃FN₂O₂[4]C₉H₉FN₂O₂[8]C₁₁H₁₃ClN₂O₂
Molecular Weight 224.23 g/mol [4][5]196.18 g/mol [8]240.68 g/mol
Topological Polar Surface Area (TPSA) 55.17 Ų[4]55.17 Ų55.17 Ų
Computed LogP 3.09[4]2.153.55

Table 2: Representative Synthetic Performance Benchmarking

MetricThis compoundN-Cyclopropyl-5-fluoro-2-nitroanilineN-Cyclopentyl-5-chloro-2-nitroaniline
Intermediate Synthesis Yield Good (75-85%)Moderate (60-75%)Excellent (80-95%)
Synthesis Reaction Time 8-16 hours12-24 hours6-12 hours
Nitro Reduction Rate Fast (2-6 hours)Fast (2-6 hours)Fast (2-6 hours)
Relative Starting Material Cost MediumHighLow

In-Depth Analysis and Discussion

Alternative 1: N-Cyclopropyl vs. N-Cyclopentyl
  • Synthetic Accessibility: Cyclopentyl bromide is a readily available and relatively inexpensive reagent. Cyclopropyl halides or tosylates are often more expensive and can be more challenging to work with due to ring strain, potentially leading to lower yields in the N-alkylation step as reflected in Table 2.

  • Physicochemical Impact: The cyclopropyl group significantly lowers the LogP compared to the cyclopentyl group, reducing lipophilicity. This can be a crucial factor in modulating a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A lower LogP may improve solubility but could reduce cell permeability or binding in a hydrophobic pocket.

  • Field-Proven Insight: The choice between these two groups is a classic structure-activity relationship (SAR) decision. A cyclopentyl group offers a larger, more flexible hydrophobic footprint. A cyclopropyl group is smaller, more rigid, and introduces conformational constraint, which can sometimes lead to higher binding affinity through entropic benefits if it provides the optimal vector into a binding site. The cyclopropyl group is also more susceptible to metabolic cleavage by certain CYP450 enzymes.

Alternative 2: 5-Fluoro vs. 5-Chloro
  • Synthetic Accessibility: The synthesis of the core intermediate relies on the reactivity of the halogenated nitroaniline. 5-Chloro-2-nitroaniline is generally more reactive in SNAr reactions than its fluoro counterpart because the carbon-chlorine bond is weaker and chlorine is a better leaving group in this context. This often translates to faster reaction times and higher yields (Table 2). Furthermore, chlorinated starting materials are typically less expensive than fluorinated ones.

  • Downstream Impact & Biological Rationale: Despite the synthetic advantages of the chloro-analog, the 5-fluoro substituent is often a superior choice from a medicinal chemistry perspective.

    • Metabolic Stability: The C-F bond is exceptionally strong and not prone to metabolic cleavage, making it a "metabolic blocker." A C-Cl bond can sometimes be a site of oxidative metabolism.

    • pKa Modulation: Fluorine is highly electronegative and can lower the pKa of the nearby aniline, which can be critical for tuning a molecule's ionization state at physiological pH, affecting its solubility, permeability, and target engagement.

    • Target Interactions: The fluorine atom is a weak hydrogen bond acceptor and can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein), which are distinct from the interactions a chlorine atom can make.

  • Trustworthiness of Protocol: When working with the less reactive 5-fluoro-2-nitroaniline, ensuring anhydrous conditions and using a slight excess of the alkylating agent (Protocol 1) is a self-validating step to drive the reaction to completion. The higher temperature is a necessary input to overcome the higher activation energy.

Conclusion

This compound stands as a highly valuable, albeit specialized, intermediate in drug discovery. Our benchmarking analysis reveals that its utility is a product of deliberate design choices that prioritize final drug properties over initial synthetic ease.

  • Compared to its N-cyclopropyl analog , it offers a larger lipophilic profile at the cost of increased molecular weight and potentially lower rigidity.

  • Compared to its hypothetical 5-chloro analog , it presents a greater synthetic challenge but provides significant downstream advantages in terms of metabolic stability and the potential for specific fluorine-protein interactions.

The decision to use this compound is therefore a strategic one. It is best employed when the target product profile requires the specific combination of lipophilicity, metabolic robustness, and electronic modulation that this unique trifecta of functional groups provides. This guide serves to equip researchers with the data and rationale needed to make such informed decisions in their synthetic campaigns.

References

  • This compound, 98% Purity. Oakwood Chemical. [Link]

  • N-Cyclopropyl-5-fluoro-2-nitroaniline, min 97%. Oakwood Chemical. [Link]

  • Kinase Degraders, Activators, and Inhibitors: Highlights and Synthesis Routes. ResearchGate. [Link]

  • Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PubMed Central, National Institutes of Health. [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]

  • Research on the Synthesis Pathways of FDA-Approved Small Molecule Kinase Inhibitors (2019-2020) - Part Two. Oreate AI Blog. [Link]

  • An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. [Link]

  • Mercuration and Telluration of 2-Fluoro-5-nitroaniline: Synthesis, Antibacterial, and Computational Study. SpringerLink. [Link]

  • Process for preparing 2-fluoro-5-nitroaniline.
  • 2-Fluoro-5-nitroaniline Compound Summary. PubChem, National Institutes of Health. [Link]

  • 2-Fluoro-5-nitroaniline Crystal Structure. ResearchGate. [Link]

  • Synthesis and Antiviral Evaluation of 3′-Fluoro-5′-norcarbocyclic Nucleoside Phosphonates. MDPI. [Link]

  • Mercuration and Telluration of 2-Fluoro-5-nitroaniline. ResearchGate. [Link]

  • What are the synthesis routes of 5-Fluoro-2-nitroaniline. Bloom Tech. [Link]

  • Discovery of 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives as a new class of SIRT6 inhibitors. PubMed, National Institutes of Health. [Link]

  • Recent progress in therapeutic applications of fluorinated five-membered heterocycles. PubMed Central, National Institutes of Health. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, ensuring that our partners in research and development can manage chemical life cycles safely and compliantly is paramount. This guide provides a detailed protocol for the proper disposal of N-Cyclopentyl-5-fluoro-2-nitroaniline, a fluorinated nitroaromatic compound. The procedures outlined here are synthesized from established safety data for analogous compounds and universal principles of hazardous waste management, designed to protect laboratory personnel and ensure environmental stewardship.

Hazard Identification and Risk Assessment

This compound belongs to the chemical class of halogenated nitroaromatic compounds. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, data from close structural analogs like 5-Fluoro-2-nitroaniline and 2-Fluoro-5-nitroaniline allow for a robust presumptive risk assessment.

Key Hazards:

  • Health Hazards: Based on analogs, this compound should be presumed to be harmful if swallowed or in contact with skin.[1][2] It is classified as a skin and eye irritant.[1][3] Inhalation of dusts or aerosols may cause respiratory irritation.[1] Prolonged or repeated exposure to similar nitroanilines may cause damage to organs, particularly the blood.[2]

  • Environmental Hazards: Nitroaromatic compounds can be harmful or toxic to aquatic life with long-lasting effects.[2][4] Therefore, it must never be disposed of down the drain.[5]

  • Chemical Hazards: The compound is stable under normal conditions but is incompatible with strong acids, strong oxidizing agents, and strong bases.[3][6] Hazardous decomposition products upon combustion include toxic nitrogen oxides (NOx), carbon monoxide (CO), and gaseous hydrogen fluoride (HF).[1][3]

Hazard CategoryPresumed ClassificationRationale and Key Precautions
Acute Toxicity (Oral, Dermal) Category 4 / HarmfulAvoid ingestion and skin contact. Wear appropriate gloves and lab coat.[1]
Skin Corrosion/Irritation Category 2 / IrritantCauses skin irritation. Wash hands and any exposed skin thoroughly after handling.[1][3]
Serious Eye Damage/Irritation Category 2 / IrritantCauses serious eye irritation. Wear safety glasses or goggles.[1][3]
Aquatic Hazard Chronic Category 3 / HarmfulAvoid release to the environment.[2]
Pre-Disposal Safety: Handling and Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, ensure the following engineering controls and PPE are in place.

  • Engineering Controls: Always handle this compound inside a certified chemical fume hood to prevent inhalation of dust or vapors.[2] An eyewash station and safety shower must be readily accessible.[3]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Check for tears or holes before each use.

    • Eye/Face Protection: Use safety glasses with side shields or chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[3][7]

    • Skin and Body Protection: Wear a flame-retardant lab coat, long pants, and closed-toe shoes.

    • Respiratory Protection: If there is a risk of generating dusts and ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[3]

The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for disposing of this compound is waste segregation . As a fluorinated (halogenated) organic compound, it must not be mixed with non-halogenated organic waste.[5][8] Mixing these waste streams can result in the entire container being treated as more expensive and difficult-to-process halogenated waste.[5]

Step 1: Container Selection and Labeling

  • Obtain a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) container is typically suitable.

  • Clearly label the container before adding any waste. The label must include:

    • The words "Hazardous Waste"

    • "Halogenated Organic Waste"

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • Accumulation start date.

Step 2: Transferring Waste

  • Perform all transfers inside a chemical fume hood.

  • For Solid Waste: If disposing of the pure compound, use a dedicated spatula to transfer the solid into the waste container. Avoid creating dust. If any material is spilled, clean it up immediately with a damp cloth or paper towel (see Section 4 for spill management).

  • For Solutions: If the compound is in a solvent, carefully pour the solution into the designated halogenated liquid waste container.

    • Crucial Note: Ensure the solvent is also a halogenated waste (e.g., Dichloromethane, Chloroform). If this compound is dissolved in a non-halogenated solvent (e.g., Acetone, Hexanes, Toluene), the entire mixture is now considered halogenated waste and must be disposed of as such.[5]

Step 3: Container Management

  • Keep the waste container securely closed at all times, except when adding waste.[1]

  • Store the container in a designated, well-ventilated secondary containment area, away from incompatible materials like strong acids or bases.[3]

  • Maintain a log sheet on or near the container, recording the chemical name and approximate quantity of everything added.

Step 4: Final Disposal

  • Once the container is full or the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department is reached, arrange for pickup.

  • Disposal must be conducted through an approved and licensed hazardous waste disposal plant.[1][3][6] Do not attempt to treat or neutralize the chemical in the lab unless you have a specific, validated, and EHS-approved protocol for doing so.

Disposal Decision Workflow

The following diagram illustrates the critical decision points in the disposal process for this compound and related materials.

G cluster_prep Preparation cluster_waste_type Waste Characterization cluster_disposal_action Segregation & Disposal A Identify Waste: This compound B Consult SDS & EHS Guidelines A->B C Wear Full PPE: Gloves, Goggles, Lab Coat B->C D Is the waste solid or liquid? C->D E Solid Waste D->E Solid F Liquid Waste D->F Liquid G Select & Label Container: 'HALOGENATED ORGANIC WASTE' E->G F->G H Transfer waste in fume hood G->H I Seal container & store in secondary containment H->I J Arrange for pickup by approved waste disposal vendor I->J

Caption: Decision workflow for proper segregation and disposal.

Spill Management

In the event of an accidental spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or you feel unwell, evacuate the lab and call your institution's EHS emergency number.

  • Control & Contain: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood is on). Prevent the spill from reaching drains.[9]

  • Cleanup:

    • For solid spills, gently sweep or scoop the material into a designated waste container.[1] Avoid creating dust.[2]

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate: Wipe the spill area with soap and water.

  • Dispose: All cleanup materials (absorbent pads, contaminated gloves, paper towels) are now considered hazardous waste and must be placed in the sealed "Halogenated Organic Waste" container for disposal.[9]

By adhering to this guide, researchers can ensure that this compound is managed responsibly from the bench to its final disposal, upholding the highest standards of laboratory safety and environmental compliance.

References

  • Safety Data Sheet (Analog 1). (2025, December 19). 2-Fluoro-5-nitroaniline. [Source Link Not Available]
  • Safety Data Sheet (Analog 3). (2025, December 18). 2-Nitroaniline. [Source Link Not Available]
  • Safety Data Sheet (Analog 5) . (2025, September 5). 5-Chloro-2-nitroaniline. Thermo Fisher Scientific. [Link]

  • Safety Data Sheet (Analog 6) . (2022, September 2). 2-Nitroaniline. CPAChem. [Link]

  • Safety Data Sheet (Analog 8) . 2-Nitroaniline 98%. Carl ROTH. [Link]

  • Waste Classification Guidance.
  • Hazardous Waste Management . (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Regulatory Information . List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR). [Link]

  • Waste Segregation Chart.

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Personal protective equipment for handling N-Cyclopentyl-5-fluoro-2-nitroaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Strategic Guide to the Safe Handling of N-Cyclopentyl-5-fluoro-2-nitroaniline

This document provides comprehensive safety protocols and logistical guidance for the handling and disposal of this compound. It is intended for laboratory personnel, including researchers, scientists, and professionals in drug development, to foster a culture of safety and ensure procedural excellence. The following guidelines are predicated on the known hazards of structurally similar nitroaniline compounds, in the absence of a specific Safety Data Sheet (SDS) for the target molecule.

Hazard Assessment and Risk Mitigation

This compound, a halogenated nitroaromatic compound, is presumed to possess significant health risks based on data from analogous structures. Nitroanilines are generally classified as toxic if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Prolonged or repeated exposure may lead to organ damage.[5] Therefore, a stringent set of safety precautions must be implemented to minimize exposure.

Key Potential Hazards:

  • Acute Toxicity: Potential for toxic effects upon ingestion, dermal contact, or inhalation.[3][4][5]

  • Skin and Eye Irritation: Direct contact can cause skin and serious eye irritation.[1][2][6]

  • Organ Toxicity: Risk of damage to organs through prolonged or repeated exposure.[5]

  • Aquatic Toxicity: Likely harmful to aquatic life with long-lasting effects.[1][3][4]

Given these potential hazards, all handling of this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a robust barrier against chemical exposure. The following table outlines the minimum PPE requirements for handling this compound.

PPE CategorySpecificationStandards/References
Eye and Face Protection Chemical safety goggles with side-shields or a full-face shield.EN 166, 29 CFR 1910.133[1][3]
Skin Protection A full-length, chemical-resistant lab coat or a disposable suit. Nitrile gloves are required, with double-gloving recommended. Change gloves immediately upon contact.General laboratory practice, Consult glove manufacturer data[1][2][7]
Respiratory Protection For handling the solid compound, a NIOSH-approved half-face respirator with a combination filter for organic vapors and particulates (P100) is necessary.[1][3]NIOSH, EN 149[1]

Step-by-Step Safe Handling Workflow

Adherence to a systematic workflow is critical for minimizing risk. The following diagram and procedural steps outline the safe handling of this compound from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal Prep Don all required PPE FumeHood Work within a certified chemical fume hood Prep->FumeHood Weigh Carefully weigh the solid compound Prep->Weigh Dissolve Dissolve in an appropriate solvent Weigh->Dissolve Clean Decontaminate work surfaces Dissolve->Clean Wash Thoroughly wash hands Clean->Wash CollectWaste Collect all waste in a labeled, sealed container Wash->CollectWaste Dispose Dispose of as halogenated organic hazardous waste CollectWaste->Dispose

Figure 1: Safe Handling Workflow for this compound.

Procedural Steps:

  • Preparation: Before handling, ensure all necessary PPE is correctly worn.[1] All operations must be conducted in a properly functioning chemical fume hood.[1][2]

  • Handling the Chemical:

    • Carefully weigh the solid material, avoiding the creation of dust.

    • When dissolving the compound, add it slowly to the solvent to prevent splashing.

    • Avoid all personal contact with the substance.[8]

  • Post-Handling:

    • After handling, thoroughly decontaminate all work surfaces.

    • Wash hands thoroughly with soap and water.[1]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention.[5]

    • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and seek immediate medical attention.[5]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Emergency and Disposal Plan

Spill Management:

In the event of a spill, evacuate the area and alert safety personnel. For a small spill, if properly trained and equipped, contain the spill with an inert absorbent material. Collect the material in a sealed container for disposal as hazardous waste.[8]

Waste Disposal:

As a halogenated organic compound, this compound and any contaminated materials must be disposed of as hazardous waste.[9]

  • Waste Collection: Collect all waste, including contaminated PPE, in a designated, clearly labeled, and sealed container.[1]

  • Disposal Route: The waste should be disposed of through a licensed hazardous waste disposal service, typically via incineration.[10][11] Do not mix with non-halogenated waste to avoid unnecessary disposal costs.[12]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 2-Methyl-5-nitroaniline hydrate.
  • Amherst College. (2019, December 9). STANDARD OPERATING PROCEDURES (SOP) FOR WORKING WITH P-Nitroaniline AT AMHERST COLLEGE.
  • New Jersey Department of Health. (n.d.). p-NITROANILINE HAZARD SUMMARY.
  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitroaniline.
  • CDH Fine Chemical. (n.d.). o-Nitro Aniline CAS No 88-74-4 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Thermo Fisher Scientific. (2025, September 5). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, January 2). SAFETY DATA SHEET.
  • CPAchem. (2022, September 2). Safety data sheet.
  • Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • CDH Fine Chemical. (n.d.). 2-FLUORO-5-NITRO ANILINE CAS No 369-36-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Apollo Scientific. (2023, June 8). 5-Fluoro-2-nitroanisole.
  • Fisher Scientific. (n.d.). 2 - SAFETY DATA SHEET.
  • Unknown. (n.d.). hazardous waste segregation.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • Campus Operations. (n.d.). Halogenated Solvents in Laboratories.
  • EPA. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
  • C&EN. (2024, August 30). C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal [Video]. YouTube.
  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: p-nitroaniline.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.